molecular formula C11H10N2O2 B2795490 Methyl 3-aminoquinoline-7-carboxylate CAS No. 1822679-71-9

Methyl 3-aminoquinoline-7-carboxylate

Cat. No.: B2795490
CAS No.: 1822679-71-9
M. Wt: 202.213
InChI Key: YTYJLWOULIXOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-aminoquinoline-7-carboxylate (CAS 1822679-71-9) is a high-purity quinoline derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This compound, appearing as a yellow solid, is of significant interest in the development of novel bioactive molecules, particularly in the field of oncology . Quinoline scaffolds are recognized for their diverse pharmacological properties, and this 3-amino-substituted ester is a valuable precursor for generating compounds that are investigated for their potential to act as growth inhibitors by inducing cell cycle arrest and apoptosis . Research into similar 3-aminoquinoline derivatives has demonstrated promising cytotoxic activity against various human cancer cell lines, including breast cancer (MCF7), making this a critical building block for anticancer agent development . Beyond oncology, the quinoline core is a privileged structure in pharmacology, found in compounds with a wide spectrum of biological activities such as antibacterial, antifungal, and anti-Alzheimer's properties . The structure features both an amino group and an ester moiety, providing two distinct sites for chemical modification and further functionalization to create libraries of molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to use and adhere to all recommended handling precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-aminoquinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)8-3-2-7-4-9(12)6-13-10(7)5-8/h2-6H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYJLWOULIXOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=C(C=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Methyl 3-aminoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and conceptual discovery framework for Methyl 3-aminoquinoline-7-carboxylate, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] This document details plausible synthetic routes, grounded in established chemical principles such as transition metal-catalyzed cross-coupling reactions and classical esterification methods. It is intended for researchers, medicinal chemists, and process development scientists engaged in the exploration of novel quinoline-based molecules. The guide emphasizes the rationale behind strategic synthetic decisions, provides detailed experimental protocols, and includes characterization data essential for the validation of the target compound.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a cornerstone in the development of therapeutic agents and functional materials. Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique electronic and steric profile that facilitates interactions with biological targets. The strategic placement of functional groups, such as amino and carboxylate moieties, on the quinoline core can dramatically modulate its physicochemical properties and biological activity. This compound, with its amino group at the 3-position and a methyl ester at the 7-position, represents a versatile building block for the synthesis of more complex molecules. The amino group can serve as a handle for further derivatization, while the ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation or other modifications.[3]

Retrosynthetic Analysis and Proposed Synthetic Strategy

Retrosynthesis target This compound intermediate1 3-Aminoquinoline-7-carboxylic acid target->intermediate1 Esterification intermediate2 3-Bromoquinoline-7-carboxylic acid intermediate1->intermediate2 Buchwald-Hartwig Amination intermediate3 3-Bromo-7-methylquinoline intermediate2->intermediate3 Oxidation starting_material 7-Methylquinoline intermediate3->starting_material Bromination

Caption: Retrosynthetic analysis of this compound.

This proposed synthesis commences with the commercially available 7-methylquinoline and proceeds through a series of functional group interconversions to arrive at the target molecule. The key transformations include electrophilic bromination, oxidation of the methyl group to a carboxylic acid, a palladium-catalyzed amination reaction, and a final esterification step.

Detailed Synthetic Protocols

The following protocols are based on established methodologies and may require optimization for specific laboratory conditions and scales.

Step 1: Synthesis of 3-Bromo-7-methylquinoline

The introduction of a bromine atom at the 3-position of the quinoline ring is a critical step to enable the subsequent amination. Electrophilic bromination of quinolines can be challenging due to the deactivating effect of the nitrogen atom. However, bromination can be achieved under forcing conditions.

Experimental Protocol:

  • To a solution of 7-methylquinoline (1 eq.) in a suitable solvent such as concentrated sulfuric acid, add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-7-methylquinoline.

Step 2: Synthesis of 3-Bromoquinoline-7-carboxylic acid

The oxidation of the methyl group at the 7-position to a carboxylic acid is a standard transformation. Potassium permanganate is a powerful oxidizing agent suitable for this purpose.

Experimental Protocol:

  • Suspend 3-bromo-7-methylquinoline (1 eq.) in a mixture of water and a co-solvent like pyridine or tert-butanol.

  • Heat the mixture to reflux and add a solution of potassium permanganate (KMnO4) (3-4 eq.) in water portion-wise over several hours.

  • Continue heating at reflux until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO2) precipitate.

  • Wash the filter cake with hot water.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield 3-bromoquinoline-7-carboxylic acid.

Step 3: Synthesis of 3-Aminoquinoline-7-carboxylic acid via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This reaction offers a significant advantage over traditional, harsher methods for the synthesis of arylamines.[1]

Experimental Protocol:

  • In a reaction vessel, combine 3-bromoquinoline-7-carboxylic acid (1 eq.), a palladium catalyst such as Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.05 eq.), and a suitable phosphine ligand like Xantphos or BINAP (0.02-0.1 eq.).[4]

  • Add a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) (2-3 eq.).

  • Add an ammonia surrogate, such as benzophenone imine, followed by acidic workup, or directly use a source of ammonia like ammonium chloride with a strong base.

  • Add a dry, aprotic solvent like toluene or dioxane.

  • Degas the reaction mixture and then heat it under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and quench with water.

  • Acidify the aqueous layer with a mild acid (e.g., acetic acid) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 3-aminoquinoline-7-carboxylic acid.

BuchwaldHartwig cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)(Br)Ln OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R-NH2, Base PdAmido [Ar-Pd(II)(NHR)Ln]+ AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 + Product Product Ar-NHR

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Step 4: Synthesis of this compound

The final step is the esterification of the carboxylic acid to the corresponding methyl ester. A simple acid-catalyzed esterification using methanol is a common and effective method.

Experimental Protocol:

  • Suspend 3-aminoquinoline-7-carboxylic acid (1 eq.) in methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Characterization Data

The following table summarizes the expected and reported physical and spectroscopic data for this compound and its precursors.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected ¹H NMR Signals (ppm, in CDCl₃)Expected ¹³C NMR Signals (ppm)
7-MethylquinolineC₁₀H₉N143.19Colorless to pale yellow liquid8.8 (d), 8.0 (d), 7.8 (s), 7.5 (d), 7.3 (dd), 2.5 (s)150, 147, 137, 136, 129, 128, 127, 126, 121, 21
3-Bromo-7-methylquinolineC₁₀H₈BrN222.08White to off-white solid8.9 (s), 8.2 (s), 7.9 (d), 7.6 (d), 2.6 (s)148, 146, 138, 135, 130, 129, 128, 121, 118, 22
3-Bromoquinoline-7-carboxylic acidC₁₀H₆BrNO₂268.07White to pale yellow solid9.1 (s), 8.5 (s), 8.2 (d), 8.0 (d)150, 147, 139, 136, 132, 131, 129, 122, 120, 166
3-Aminoquinoline-7-carboxylic acidC₁₀H₈N₂O₂188.18Yellow to brown solid8.6 (s), 8.1 (s), 7.9 (d), 7.7 (d), 4.5 (br s)145, 143, 138, 130, 129, 128, 125, 115, 108, 168
This compoundC₁₁H₁₀N₂O₂202.21Yellow solid8.7 (s), 8.2 (s), 8.0 (d), 7.8 (d), 4.6 (br s), 3.9 (s)146, 144, 138, 131, 130, 129, 126, 116, 109, 167, 52

Note: The NMR data provided are estimations based on analogous structures and may vary depending on the solvent and other experimental conditions.

Applications and Future Directions

This compound is a valuable intermediate for the synthesis of a diverse range of compounds. Its bifunctional nature allows for selective modification at either the amino or the ester group. This makes it a key starting material for the generation of libraries of quinoline derivatives for high-throughput screening in drug discovery programs. Potential applications include the development of novel anticancer agents, antimalarial drugs, and fluorescent probes for bioimaging.[2][5] The exploration of transition metal-catalyzed reactions for the further functionalization of the quinoline core of this molecule is a promising area for future research.[6]

Conclusion

This technical guide has outlined a robust and logical synthetic pathway for the preparation of this compound. By leveraging well-established synthetic methodologies, including electrophilic bromination, oxidation, Buchwald-Hartwig amination, and esterification, this guide provides a practical framework for the synthesis of this important heterocyclic building block. The detailed protocols and characterization data presented herein will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Physical and chemical properties of Methyl 3-aminoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-aminoquinoline-7-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the practical application and theoretical underpinnings of this compound's behavior.

Core Molecular Attributes and Significance

This compound (CAS No. 1822679-71-9) is a substituted quinoline, a class of nitrogen-containing heterocyclic aromatic compounds.[1][2] Its structure, featuring an amino group at the 3-position and a methyl carboxylate group at the 7-position, makes it a versatile intermediate in the synthesis of more complex molecules.[1][2] The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and investigational compounds.[3] The specific arrangement of the electron-donating amino group and the electron-withdrawing methyl carboxylate group on the quinoline ring system imparts unique electronic and steric properties, influencing its reactivity and potential biological activity.

This compound is of particular interest to researchers in drug discovery, where it can serve as a starting material for the development of novel antimalarial and anticancer agents.[1] Furthermore, the inherent fluorescence of the quinoline backbone suggests its utility in the design of fluorescent probes for bioimaging and molecular sensing applications.[1]

Molecular Structure and Identification

The structural formula and basic identifiers of this compound are summarized below.

Figure 1: 2D Structure of this compound.

Table 1: Core Identifiers and Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1822679-71-9[1]
Molecular Formula C₁₁H₁₀N₂O₂[1]
Molecular Weight 202.21 g/mol [1]
MDL Number MFCD28133487[1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is paramount for its application in synthesis and drug development. These properties dictate its solubility, stability, and interactions with biological systems. While experimental data for this specific isomer is not widely published, we can infer certain characteristics based on its structural analogues and the constituent functional groups.

Physical State and Appearance

Based on related aminoquinoline derivatives, this compound is expected to be a solid at room temperature.[3]

Solubility

The solubility of this compound is dictated by the interplay between the polar amino and ester groups and the largely nonpolar quinoline core.

  • Aqueous Solubility: Quinoline derivatives generally exhibit limited water solubility.[4] The presence of the amino group can increase polarity and the potential for hydrogen bonding, which may slightly enhance aqueous solubility, particularly under acidic conditions where the amino group and the quinoline nitrogen can be protonated.

  • Organic Solubility: The methyl ester functionality and the aromatic system contribute to its lipophilic character.[4] Consequently, good solubility is expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in polar protic solvents like methanol and ethanol.[4]

Table 2: Predicted Solubility Profile

Solvent TypeExpected SolubilityRationale
WaterLowPredominantly nonpolar aromatic core.
Polar Aprotic (e.g., DMSO, DMF)GoodPolarity of the solvent can accommodate both polar and nonpolar regions of the molecule.[4]
Polar Protic (e.g., Methanol, Ethanol)ModeratePotential for hydrogen bonding with the amino and ester groups.[4]
Nonpolar (e.g., Hexane, Toluene)Low to ModerateThe polar functional groups limit solubility in highly nonpolar solvents.
Melting and Boiling Points

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not widely published, this section outlines the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the protons of the amino group, and the methyl protons of the ester. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of the 3,7-disubstitution pattern. The amino group protons would likely appear as a broad singlet, and the methyl ester protons as a sharp singlet further downfield.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each of the unique carbon atoms in the molecule. The carbonyl carbon of the ester group will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The expected characteristic absorption bands are detailed in the table below.

Table 3: Predicted Infrared Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
N-H (Amino)3400-3250Asymmetric and symmetric stretching
C-H (Aromatic)3100-3000Stretching
C=O (Ester)1725-1705Stretching
C=N, C=C (Aromatic)1620-1450Ring stretching
C-O (Ester)1300-1000Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of 202.21. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) from the ester, followed by the loss of the carbonyl group (-CO).

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is governed by the interplay of its functional groups and the aromatic quinoline core.

Reactivity of the Amino Group

The amino group at the 3-position is a nucleophilic center and can undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions.

Reactivity of the Ester Group

The methyl ester at the 7-position can undergo reactions typical of carboxylic acid esters:

  • Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions.

  • Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst.

  • Amidation: Reaction with amines to form amides.

Reactivity of the Quinoline Ring

The quinoline ring can undergo electrophilic aromatic substitution, although the positions of substitution will be directed by the existing amino and carboxylate groups.

Synthetic Approaches

The synthesis of substituted quinolines can be achieved through various established methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[6] A plausible synthetic route to this compound could involve the construction of the quinoline ring from appropriately substituted aniline and carbonyl precursors, followed by functional group manipulations to introduce the amino and methyl carboxylate moieties at the desired positions. For instance, a substituted aniline could be reacted in a multi-step process to form the quinoline core, with subsequent nitration and reduction to yield the amino group, and a separate series of reactions to introduce the carboxylate function.[7]

Synthesis_Workflow A Substituted Aniline Precursor B Ring Formation (e.g., Skraup Synthesis) A->B C Substituted Quinoline Intermediate B->C D Nitration C->D E Nitro-quinoline Intermediate D->E F Reduction E->F G Amino-quinoline Intermediate F->G H Introduction of Carboxylate Group G->H I This compound H->I

Figure 2: Generalized synthetic workflow for substituted aminoquinolines.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information for the related compound 3-aminoquinoline provides guidance on potential hazards. It is prudent to handle this compound with the care afforded to all laboratory chemicals of unknown toxicity.

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Do not ingest.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

Applications and Future Directions

The unique structure of this compound positions it as a valuable building block in several areas of chemical research.

Medicinal Chemistry

The primary application of this compound is as an intermediate in the synthesis of novel therapeutic agents.[1] The quinoline scaffold is a well-established pharmacophore in antimalarial and anticancer drug discovery.[3] By modifying the amino and ester functionalities, or by further substitution on the quinoline ring, libraries of new compounds can be generated and screened for biological activity.

Drug_Discovery_Process A This compound (Starting Material) B Chemical Modification (e.g., Acylation, Alkylation) A->B Synthesis C Library of Novel Quinoline Derivatives B->C D Biological Screening (e.g., Anticancer, Antimalarial Assays) C->D E Lead Compound Identification D->E F Lead Optimization E->F G Preclinical and Clinical Development F->G

References

Spectroscopic Data for Methyl 3-aminoquinoline-7-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-aminoquinoline-7-carboxylate is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including potential antimalarial and anticancer drugs. Its quinoline framework, substituted with both an electron-donating amino group and an electron-withdrawing methyl carboxylate group, results in a unique electronic and structural profile. Accurate characterization of this molecule is paramount for its application in drug discovery and materials science. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific molecule are not widely available in public databases, this guide will also leverage data from closely related analogs and first principles of spectroscopy to predict and interpret the spectral features, offering researchers a robust framework for its identification and characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for obtaining high-quality NMR data is crucial for accurate structural elucidation.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of high-purity this compound.[1][2][3]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial.[1][3] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[4][5][6][7][8]

    • Ensure the sample is fully dissolved. If necessary, gentle vortexing can be applied.

    • Filter the solution through a pipette with a cotton plug to remove any particulate matter and transfer it to a clean, dry 5 mm NMR tube.[9]

    • The final sample volume should be sufficient to cover the detection region of the NMR probe, typically around 4-5 cm in height.[9][10]

  • Instrument Setup and Acquisition :

    • The NMR spectrometer should be properly tuned and the magnetic field shimmed to ensure homogeneity.

    • For ¹H NMR, a standard pulse sequence is typically sufficient. Key parameters include a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, a proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a higher number of scans and a longer acquisition time are generally required.[11]

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals for the aromatic protons, the amino group protons, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents on the quinoline ring.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H2~8.5d~2.0
H4~7.8d~2.0
H5~8.0d~8.5
H6~7.5dd~8.5, 1.5
H8~8.2d~1.5
-NH₂~4.0-5.0br s-
-OCH₃~3.9s-

Interpretation and Rationale:

  • Quinoline Ring Protons : The protons on the quinoline core will resonate in the aromatic region (7.0-9.0 ppm).[11]

    • H2 and H4 : These protons are on the pyridine ring. H2 is adjacent to the nitrogen and is expected to be the most downfield of the ring protons. The amino group at C3 will shield H2 and H4, shifting them slightly upfield compared to unsubstituted quinoline. They will likely appear as doublets due to meta-coupling.

    • H5, H6, and H8 : These protons are on the benzene ring. The methyl carboxylate group at C7 is an electron-withdrawing group, which will deshield the protons on this ring, particularly H6 and H8. H5 will be a doublet due to ortho-coupling with H6. H6 will be a doublet of doublets due to ortho-coupling with H5 and meta-coupling with H8. H8 will appear as a doublet due to meta-coupling with H6.

  • Amino Protons (-NH₂) : The protons of the primary amino group will likely appear as a broad singlet in the region of 4.0-5.0 ppm. The chemical shift and peak shape can be highly variable and are dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

  • Methyl Ester Protons (-OCH₃) : The three protons of the methyl group will give a sharp singlet at approximately 3.9 ppm, a characteristic region for methyl esters.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in this compound.

Carbon Assignment Predicted Chemical Shift (ppm)
C2~145
C3~140
C4~120
C4a~148
C5~128
C6~125
C7~135
C8~129
C8a~128
-C=O~166
-OCH₃~52

Interpretation and Rationale:

  • Quinoline Carbons : The carbon atoms of the quinoline ring will resonate between approximately 120 and 150 ppm.[12][13][14]

    • The carbons directly attached to the nitrogen (C2 and C8a) and the amino group (C3) will be significantly affected. The carbon bearing the amino group (C3) is expected to be deshielded.

    • The carbon attached to the carboxylate group (C7) will also be deshielded.

  • Carbonyl Carbon (-C=O) : The carbonyl carbon of the ester is expected to appear significantly downfield, around 166 ppm.

  • Methyl Carbon (-OCH₃) : The methyl carbon of the ester will be found in the aliphatic region, typically around 52 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common and convenient method for obtaining IR spectra of solid samples.

  • Sample Preparation : A small amount of the solid this compound is placed directly on the ATR crystal.

  • Data Acquisition :

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is placed on the crystal, and the anvil is pressed against the sample to ensure good contact.

    • The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum.

IR Spectral Data (Predicted)

The IR spectrum of this compound will be characterized by absorption bands corresponding to the N-H stretches of the amino group, the C=O stretch of the ester, and various vibrations of the aromatic quinoline core.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Asymmetric & Symmetric Stretch3400-3250Medium, two bands
C-H Aromatic Stretch3100-3000Medium to Weak
C=O Ester Stretch~1720Strong
C=C and C=N Aromatic Ring Stretches1620-1450Medium to Strong, multiple bands
N-H Bend (Scissoring)1650-1580Medium
C-O Ester Stretch1300-1000Strong, two bands
C-N Aromatic Amine Stretch1335-1250Strong

Interpretation and Rationale:

  • N-H Stretching : Primary aromatic amines typically show two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[15][16]

  • C=O Stretching : The carbonyl group of the aromatic ester will produce a very strong and sharp absorption band around 1720 cm⁻¹.[17][18][19] Conjugation with the aromatic ring slightly lowers the frequency compared to a saturated ester.[17][18]

  • Aromatic Ring Vibrations : The C=C and C=N stretching vibrations of the quinoline ring will result in a series of bands in the 1620-1450 cm⁻¹ region.

  • N-H Bending : The scissoring vibration of the primary amino group is expected to appear in the 1650-1580 cm⁻¹ range.[16]

  • C-O Stretching : Esters characteristically show two strong C-O stretching bands. For an aromatic ester, these are typically observed between 1300-1000 cm⁻¹.[17][20]

  • C-N Stretching : A strong band corresponding to the C-N stretch of the aromatic amine is expected between 1335-1250 cm⁻¹.[15][16]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar molecules like this compound.

  • Sample Preparation :

    • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[21][22]

    • The solution should be free of non-volatile salts and buffers, which can interfere with the ESI process.[21][22]

    • A small amount of formic acid (0.1%) can be added to the solution to promote protonation and the formation of [M+H]⁺ ions.[23]

  • Data Acquisition :

    • The sample solution is infused into the ESI source at a constant flow rate.

    • A high voltage is applied to the capillary, causing the formation of charged droplets that desolvate to produce gas-phase ions.

    • The ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured.

Mass Spectral Data (Predicted)

The ESI mass spectrum of this compound is expected to show a prominent protonated molecular ion [M+H]⁺.

Ion Predicted m/z Interpretation
[M+H]⁺203.08Protonated molecular ion
[M-OCH₃]⁺172.06Loss of a methoxy radical
[M-COOCH₃]⁺144.07Loss of the carbomethoxy group

Interpretation and Rationale:

  • Molecular Ion : The molecular formula of this compound is C₁₁H₁₀N₂O₂. Its monoisotopic mass is 202.07 g/mol . In positive ion ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 203.08.

  • Fragmentation Pattern : While ESI is a soft ionization technique, some fragmentation can occur in the source or during tandem MS experiments. Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules or radicals.[24][25][26][27]

    • A likely fragmentation would be the loss of the methoxy radical (•OCH₃) from the ester group, resulting in an ion at m/z 172.06.

    • Another possible fragmentation is the loss of the entire carbomethoxy group (•COOCH₃), leading to an ion at m/z 144.07, which corresponds to the 3-aminoquinoline radical cation.

IV. Visualization of Experimental Workflows

To provide a clear visual representation of the methodologies described, the following diagrams illustrate the workflows for each spectroscopic technique.

NMR Spectroscopy Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

ATR-IR Spectroscopy Workflow

IR_Workflow Start Start Background Record Background Spectrum Start->Background Sample Place Sample on ATR Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Automatic Background Subtraction Acquire->Process Spectrum Generate IR Spectrum Process->Spectrum End End Spectrum->End

Caption: Step-by-step process for acquiring an ATR-IR spectrum.

ESI-MS Spectroscopy Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_analysis_ms Mass Analysis PrepareSol Prepare Dilute Solution (~10 µg/mL) AddModifier Add 0.1% Formic Acid (Optional) PrepareSol->AddModifier Infuse Infuse into ESI Source AddModifier->Infuse Ionize Electrospray Ionization Infuse->Ionize Analyze Mass Analysis (m/z) Ionize->Analyze Detect Ion Detection Analyze->Detect MassSpectrum Generate Mass Spectrum Detect->MassSpectrum Data Processing

Caption: Workflow for ESI-MS from sample preparation to spectral analysis.

V. Conclusion

This technical guide provides a detailed framework for understanding the spectroscopic characteristics of this compound. While experimental data for this specific compound is sparse, the predicted NMR, IR, and MS data, grounded in the established principles of spectroscopy and analysis of related structures, offer a reliable basis for its identification and characterization. The provided experimental protocols represent best practices in the field, ensuring the acquisition of high-quality data. This guide is intended to be a valuable resource for researchers in medicinal chemistry and materials science, facilitating the confident use of this important synthetic intermediate in their research endeavors.

References

A-Z Guide to Crystal Structure Analysis of Methyl 3-aminoquinoline-7-carboxylate: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides an in-depth exploration of the crystal structure analysis of Methyl 3-aminoquinoline-7-carboxylate. This quinoline derivative is a significant scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4][5] Understanding its three-dimensional atomic arrangement is paramount for rational drug design and the development of novel pharmaceuticals. This document details the entire workflow, from the synthesis and crystallization of the target compound to the intricacies of single-crystal X-ray diffraction, data analysis, and structural interpretation. It is intended for researchers, scientists, and professionals in drug development who seek a thorough understanding of crystallographic techniques and their application to pharmaceutically relevant small molecules.

Introduction: The Significance of Quinolines in Medicinal Chemistry

The quinoline moiety is a privileged heterocyclic scaffold in drug discovery, renowned for its wide spectrum of pharmacological activities.[1][3][5] Derivatives of quinoline are integral to a variety of approved drugs, exhibiting antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][4] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[3]

This compound, as a functionalized quinoline, serves as a versatile building block in the synthesis of more complex and potent drug candidates.[6][7] The presence of both an amino group and a carboxylate ester provides reactive sites for further chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.[7] A precise understanding of its crystal structure provides invaluable insights into its molecular geometry, intermolecular interactions, and potential binding modes, thereby accelerating the drug discovery process.[8][9]

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through various established synthetic routes for quinoline derivatives. A common approach involves multi-step reactions starting from commercially available precursors. While a detailed synthetic protocol is beyond the scope of this guide, a general overview is presented. Often, these syntheses involve condensation reactions to form the quinoline ring system, followed by functional group manipulations to introduce the amino and methyl carboxylate moieties.[10][11][12]

Upon successful synthesis, the crude product must be purified and its identity confirmed using standard analytical techniques before proceeding to crystallization.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the quinoline ring and its substituents provide a detailed map of the molecule's connectivity.[13][14]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretching of the amino group, the C=O stretching of the ester, and the aromatic C-H and C=C/C=N stretching of the quinoline core.[13][15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight of the compound, confirming its elemental composition.[16]

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging and critical step in crystal structure analysis.[17] The goal is to grow well-ordered, single crystals of sufficient size for X-ray diffraction.[17]

Recrystallization: The Path to Purity and Order

Recrystallization is the primary technique for purifying solid organic compounds and encouraging the formation of single crystals.[18][19][20] The process relies on the principle that the solubility of a compound in a solvent increases with temperature.

Experimental Protocol: Slow Evaporation Method for Crystallization

  • Solvent Selection: The choice of solvent is crucial. An ideal solvent should dissolve the compound moderately at room temperature and have a higher solubility at elevated temperatures.[21] For this compound, solvents such as ethanol, methanol, or acetone, or a mixture thereof, can be explored.

  • Dissolution: Dissolve a small amount of the purified compound in a minimal amount of the chosen solvent in a clean vial. Gentle heating may be applied to facilitate dissolution.

  • Filtration (Optional): If any insoluble impurities are present, the hot solution should be filtered through a pre-warmed funnel with a small cotton or glass wool plug to remove them.[22]

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or leave it slightly ajar. This allows the solvent to evaporate slowly over several days to weeks.[18][22]

  • Crystal Growth: As the solvent evaporates, the solution becomes supersaturated, and crystals begin to form. The slow rate of evaporation promotes the growth of larger, more well-defined crystals.[21]

  • Isolation: Once suitable crystals have formed, they should be carefully isolated from the mother liquor using a pipette or by decanting the solvent. The crystals can then be gently washed with a small amount of cold solvent and allowed to air dry.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[8][9][17][23] The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The SC-XRD Workflow

The process of determining a crystal structure using SC-XRD can be broken down into several key stages.

sc_xrd_workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase crystal_selection Crystal Selection & Mounting data_collection Data Collection crystal_selection->data_collection Diffractometer data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution Phase Problem structure_refinement Structure Refinement structure_solution->structure_refinement Least-Squares Minimization validation Structure Validation structure_refinement->validation CIF File Generation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable single crystal of this compound is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is then rotated, and a series of diffraction images are collected at different orientations. The intensities and positions of the diffracted X-ray beams are recorded by a detector.

This raw data is then processed to integrate the diffraction spots and apply corrections for various experimental factors, resulting in a list of reflection intensities.

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted beams can be measured, their phases cannot be directly determined. Direct methods or Patterson methods are computational techniques used to solve this problem and generate an initial model of the crystal structure.

This initial model is then refined using a least-squares minimization process. During refinement, the atomic positions, thermal parameters, and other structural parameters are adjusted to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.

Software for Crystallographic Analysis: A variety of software packages are available for structure solution, refinement, and visualization. Some commonly used programs include:

  • SHELX: A suite of programs widely used for the solution and refinement of small-molecule crystal structures.[24][25][26]

  • Olex2: A user-friendly graphical interface that integrates various crystallographic programs, including SHELX.[26]

  • PLATON: A versatile program for a multitude of crystallographic calculations, including structure validation.[24][27]

  • Mercury: A powerful tool for visualizing and analyzing crystal structures.[24][26]

Crystal Structure of this compound: A Detailed Analysis

While the specific crystal structure data for this compound would be obtained from the experimental analysis, we can anticipate and discuss the key structural features based on known quinoline derivatives.

Molecular Geometry

The analysis will provide precise bond lengths, bond angles, and torsion angles within the molecule.[9] The quinoline ring is expected to be largely planar, although slight deviations may occur. The geometry of the amino and methyl carboxylate substituents will also be determined, including their orientation relative to the quinoline ring.

Intermolecular Interactions and Crystal Packing

The way in which the molecules pack together in the crystal lattice is determined by a network of intermolecular interactions. For this compound, we can expect to observe:

  • Hydrogen Bonding: The amino group is a hydrogen bond donor, and the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group are potential hydrogen bond acceptors. These interactions are likely to play a significant role in the crystal packing.

  • π-π Stacking: The aromatic quinoline rings may engage in π-π stacking interactions, further stabilizing the crystal structure.

The analysis of these interactions is crucial for understanding the solid-state properties of the compound and can provide insights into its potential interactions with biological macromolecules.

Crystallographic Data Summary

The final results of the crystal structure analysis are typically summarized in a table of crystallographic data.

Parameter Value
Chemical FormulaC₁₁H₁₀N₂O₂
Formula Weight202.21
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated) (g/cm³)To be determined
R-factor (R1)To be determined
Weighted R-factor (wR2)To be determined
Goodness-of-fit (S)To be determined

Note: The values in this table are placeholders and would be populated with the experimental data obtained from the single-crystal X-ray diffraction analysis.

Implications for Drug Development

The detailed structural information obtained from this analysis has several important implications for drug development:

  • Structure-Activity Relationship (SAR) Studies: The precise molecular geometry provides a basis for understanding how modifications to the structure of this compound affect its biological activity.

  • Rational Drug Design: The three-dimensional structure can be used in computational modeling and docking studies to design new derivatives with improved binding affinity and selectivity for their biological targets.

  • Polymorphism Studies: The crystal structure provides a reference for identifying and characterizing different polymorphic forms of the compound, which can have significant effects on its physical properties and bioavailability.[8]

Conclusion

The crystal structure analysis of this compound is a powerful tool for elucidating its molecular architecture and understanding its solid-state properties. This in-depth technical guide has outlined the essential steps in this process, from synthesis and crystallization to the final interpretation of the structural data. The insights gained from such studies are invaluable for the rational design and development of new quinoline-based therapeutic agents.

References

Methyl 3-aminoquinoline-7-carboxylate: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 3-aminoquinoline-7-carboxylate (CAS No. 1822679-71-9), a heterocyclic building block with significant potential in pharmaceutical research and development. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous approved therapeutics. This document consolidates the known structural, chemical, and application-centric data for this specific isomer. It is intended to serve as a foundational resource for researchers and drug development professionals engaged in the synthesis of novel bioactive agents, particularly in the fields of oncology and infectious diseases. The guide elucidates the compound's role as a strategic intermediate, discusses the mechanistic rationale for its use based on the broader class of aminoquinolines, and provides essential safety and handling protocols.

Core Compound Identification and Properties

This compound is a distinct isomer within the aminoquinoline carboxylate family. Its unique substitution pattern—an amine group at position 3 and a methyl carboxylate group at position 7—offers specific steric and electronic properties that can be strategically exploited in molecular design.

Structural and Chemical Data

Precise identification is critical for experimental reproducibility and regulatory compliance. The fundamental identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1822679-71-9[1]
Molecular Formula C₁₁H₁₀N₂O₂[1]
Molecular Weight 202.21 g/mol [1]
MDL Number MFCD28133487[1]
Canonical SMILES COC(=O)c1cc2c(cncc2c1)NInferred from Structure

Note: Detailed experimental physicochemical properties such as melting point, boiling point, and solubility for this specific CAS number are not extensively reported in publicly accessible literature. Researchers should perform analytical characterization upon receipt of the material.

Isomeric Context

It is imperative to distinguish this compound from its various isomers, as positional changes of the amino and carboxylate groups dramatically influence biological activity and chemical reactivity. For reference, other common isomers include:

  • Methyl 7-aminoquinoline-3-carboxylate (CAS: 948302-98-5)[2]

  • Methyl 8-aminoquinoline-7-carboxylate (CAS: 181285-05-2)[3]

  • Methyl 7-aminoquinoline-2-carboxylate (CAS: 766485-24-9)[4]

The distinct placement of functional groups in the target compound governs its role as a versatile synthon, with the 3-amino group serving as a key nucleophilic handle for derivatization.

Strategic Role in Medicinal Chemistry

The quinoline ring system is a well-established "privileged scaffold" in drug discovery, renowned for its ability to interact with a wide array of biological targets.[5] The value of this compound lies in its utility as a starting material for more complex molecules with therapeutic potential.[1][2]

Rationale for Application in Oncology

The development of quinoline-based anticancer agents is an active and promising area of research.[5] The mechanism of action for many of these compounds involves intercalation into DNA, inhibition of topoisomerase enzymes, or modulation of protein kinases, leading to cell cycle arrest and apoptosis.[5][6]

The 3-amino group on the quinoline core is a high-activity substitution site.[5] It provides a reactive center for coupling with various side chains, pharmacophores, or solubilizing groups via amide bond formation or other nucleophilic substitution reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific cancer cell lines, such as breast cancer (MCF-7).[5] The ester at the 7-position can be hydrolyzed to the corresponding carboxylic acid, providing another attachment point for further molecular elaboration or for improving pharmacokinetic properties.

anticancer_application cluster_compound This compound cluster_modification Synthetic Modification cluster_derivatives Bioactive Derivatives cluster_targets Potential Oncological Targets Compound Core Scaffold (C₁₁H₁₀N₂O₂) Amine 3-Amino Group (Nucleophilic Handle) Compound->Amine Ester 7-Carboxylate Group (Hydrolysis/Coupling Site) Compound->Ester Derivatives Novel Quinoline-Based Compounds Amine->Derivatives Amide Coupling Ester->Derivatives Further Derivatization Kinase Protein Kinase Inhibition Derivatives->Kinase DNA DNA Intercalation/ Topoisomerase Inhibition Derivatives->DNA

Caption: Logical workflow for utilizing the compound in anticancer drug design.

Foundation for Novel Antimalarial Agents

Aminoquinolines are historically significant and clinically relevant antimalarial agents.[7] The 4-aminoquinoline chloroquine and the 8-aminoquinoline primaquine are landmark drugs, though their efficacy is challenged by widespread parasite resistance.[8][9] This has driven the search for new quinoline-based compounds with novel mechanisms of action or the ability to overcome resistance.

This compound serves as a valuable starting point for creating such agents.[1] Research has demonstrated that modifications across the quinoline scaffold can restore activity against resistant strains of Plasmodium falciparum.[9] The synthesis of hybrid molecules, where the quinoline core is linked to other pharmacophores (e.g., tetraoxanes or ferrocene), is a proven strategy for developing potent antimalarials.[9] The functional handles on the target compound are ideally suited for participating in the coupling chemistries required to build these next-generation chimeric antimalarials.

Synthesis and Handling

Recommended Storage and Handling

To ensure the integrity of the compound, the following laboratory procedures are recommended based on general safety data for aminoquinolines.

  • Storage: Store in a cool (2-8°C), dry, and well-ventilated area.[1] The container should be tightly sealed and protected from light.[1] For long-term stability, storage under an inert gas atmosphere (e.g., argon or nitrogen) is advisable.

  • Handling: Handle in a fume hood to avoid inhalation of dust.[10][11] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[10][11] Avoid dust formation during transfer.[10]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as a chemical waste product and handled by a licensed professional waste disposal service.[11]

General Safety Profile

A specific Safety Data Sheet (SDS) for this compound is not widely published. The safety profile can be inferred from the parent compound, 3-Aminoquinoline (CAS 580-17-6).

  • Hazards: May cause skin and serious eye irritation.[11] May cause respiratory irritation upon inhalation of dust.[11]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[10][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][11]

    • Inhalation: Move the person into fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[10][11]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10][11]

safety_protocol cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage Conditions Goggles Safety Goggles Gloves Nitrile Gloves Coat Lab Coat FumeHood Work in Fume Hood FumeHood->Goggles Requires FumeHood->Gloves Requires FumeHood->Coat Requires AvoidDust Avoid Dust Formation FumeHood->AvoidDust WashHands Wash Hands After Use AvoidDust->WashHands Temp Cool (2-8°C) Light Protect from Light Temp->Light InertGas Store Under Inert Gas Light->InertGas

Caption: Key safety and handling protocols for laboratory use.

Conclusion and Future Outlook

This compound is a strategically valuable, yet under-characterized, chemical intermediate. Its bifunctional nature—a nucleophilic amino group and a modifiable ester group on the proven quinoline scaffold—positions it as an ideal building block for creating diverse libraries of compounds for high-throughput screening in anticancer and antimalarial drug discovery programs.

Future research should focus on publishing a robust and scalable synthesis protocol for this specific isomer. Furthermore, detailed characterization of its physicochemical properties and a comprehensive evaluation of its reactivity profile would be of immense value to the medicinal chemistry community. As researchers continue to innovate around the quinoline core to combat drug resistance and discover novel therapeutics, the utility of specific, well-defined synthons like this compound will only continue to grow.

References

Unlocking the Therapeutic Potential of Methyl 3-aminoquinoline-7-carboxylate: A Technical Guide for Innovative Research

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the relentless pursuit of novel molecular scaffolds with therapeutic promise is paramount. Among these, the quinoline nucleus stands as a privileged structure, forming the backbone of numerous clinically significant agents. This guide delves into the untapped potential of a specific, yet versatile derivative: Methyl 3-aminoquinoline-7-carboxylate. While direct, extensive research on this particular molecule is emerging, its structural motifs suggest a wealth of opportunities for pioneering investigations in oncology, infectious diseases, and neurodegenerative disorders. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a roadmap for exploring the multifaceted research applications of this intriguing compound.

The Quinoline Core: A Foundation of Diverse Bioactivity

The quinoline ring system, an amalgamation of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1][2][3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and neuroprotective effects.[1][3][4] The versatility of the quinoline scaffold allows for functionalization at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. This compound, with its amino and carboxylate ester functionalities, presents a unique platform for chemical modification and exploration of its therapeutic utility.[5][6]

Potential Research Applications: A Trio of Therapeutic Frontiers

Based on the extensive literature on quinoline derivatives, three key areas of research present the most promising avenues for investigating the potential of this compound: Oncology, Infectious Diseases, and Neurodegenerative Disorders.

Oncology: Targeting Aberrant Cellular Signaling

Numerous quinoline derivatives have exhibited potent anticancer activity through various mechanisms, including the inhibition of protein kinases and interference with DNA replication.[4][7][8] The structural features of this compound suggest its potential as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy.

One particularly relevant target is Protein Kinase CK2 , a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell growth, proliferation, and survival.[9][10] Derivatives of 2-aminoquinoline-3-carboxylic acid have been identified as potent inhibitors of CK2.[9][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, NF-κB) ERK->Transcription CK2 CK2 CK2->Transcription Compound This compound Derivative Compound->CK2 Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Potential inhibition of the CK2 signaling pathway by a derivative.

Infectious Diseases: A Modern Take on a Classic Scaffold

The 4-aminoquinoline scaffold is the foundation of the renowned antimalarial drug chloroquine.[11][12][13] The mechanism of action of these compounds involves accumulating in the acidic food vacuole of the parasite and inhibiting the polymerization of heme, leading to the buildup of toxic free heme.[11][12][14] Given its aminoquinoline core, this compound is a prime candidate for development as a novel antimalarial agent, potentially effective against chloroquine-resistant strains.

G start Start: This compound synthesis Derivative Synthesis & Library Generation start->synthesis in_vitro In Vitro Screening: P. falciparum Culture synthesis->in_vitro ic50 Determine IC50 Values (SYBR Green I Assay) in_vitro->ic50 hemozoin Hemozoin Inhibition Assay ic50->hemozoin cytotoxicity Cytotoxicity Assay (e.g., on HeLa cells) ic50->cytotoxicity in_vivo In Vivo Efficacy: Mouse Model (P. berghei) ic50->in_vivo Promising Candidates lead_optimization Lead Optimization hemozoin->lead_optimization cytotoxicity->lead_optimization pk_pd Pharmacokinetic/ Pharmacodynamic Studies in_vivo->pk_pd pk_pd->lead_optimization end Preclinical Candidate lead_optimization->end

Caption: A streamlined workflow for antimalarial drug discovery.

Neurodegenerative Disorders: Protecting the Brain

Recent studies have highlighted the neuroprotective potential of quinoline derivatives.[1] Their antioxidant and anti-inflammatory properties, coupled with their ability to chelate metal ions, make them attractive candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The amino and carboxylate groups on this compound could be pivotal in mediating these effects.

Experimental Protocols: A Practical Guide

To facilitate the exploration of this compound, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of a Derivative Library

The versatile structure of this compound allows for the creation of a diverse library of derivatives to probe structure-activity relationships (SAR).

Protocol for Amide Coupling at the 3-Amino Position:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Carboxylic Acid: Add the desired carboxylic acid (1.1 equivalents) to the solution.

  • Coupling Agent: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 equivalents) and a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove any precipitated urea byproduct (if using DCC). Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (for Oncology Research)

Objective: To determine the inhibitory activity of synthesized derivatives against Protein Kinase CK2.

Materials:

  • Recombinant human CK2 enzyme

  • Specific peptide substrate for CK2

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compounds in kinase buffer.

  • Kinase Reaction: In a 96-well plate, add the CK2 enzyme, the peptide substrate, and the test compound at various concentrations.

  • Initiate Reaction: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • Quantify Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimalarial Assay (SYBR Green I-based)

Objective: To assess the in vitro efficacy of the compounds against Plasmodium falciparum.

Materials:

  • Chloroquine-sensitive and -resistant strains of P. falciparum

  • Human red blood cells (O+)

  • RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

  • SYBR Green I nucleic acid stain

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

Procedure:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum in human red blood cells at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Plates: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Incubation: Add the parasite culture (at approximately 1% parasitemia and 2% hematocrit) to the drug plates and incubate for 72 hours under the same conditions.

  • Lysis and Staining: Add SYBR Green I in lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC50 values by fitting the fluorescence data to a sigmoidal dose-response curve.

Quantitative Data Summary

The following table provides a hypothetical summary of biological activity for a series of derivatives based on the proposed experimental protocols.

Compound IDR1 Substituent (at 3-amino)CK2 IC50 (µM)[15]P. falciparum IC50 (µM)
M3A7C -H> 50> 50
M3A7C-01 -COCH315.22.5
M3A7C-02 -CO-Ph8.71.1
M3A7C-03 -CO-(4-Cl-Ph)2.10.45
M3A7C-04 -SO2-Ph11.53.8

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. Its versatile chemical nature, combined with the proven track record of the quinoline scaffold, provides a fertile ground for innovation in oncology, infectious diseases, and neurodegeneration. The experimental frameworks provided in this guide offer a clear path for researchers to embark on the exciting journey of unlocking the full therapeutic potential of this compound and its derivatives. Future research should focus on optimizing the lead compounds through iterative cycles of synthesis and biological testing, ultimately paving the way for preclinical and clinical development.

References

The Ascendant Scaffold: A Technical Guide to 3-Aminoquinoline-7-Carboxylate Esters in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1] Within this privileged heterocyclic family, the 3-aminoquinoline-7-carboxylate ester scaffold is emerging as a particularly intriguing motif for the development of novel targeted therapies. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and promising biological activities of these compounds. We will delve into the intricacies of their preparation, with a focus on the venerable Friedländer annulation, and discuss their potential as kinase inhibitors, particularly within the PI3K/mTOR signaling pathway, a critical axis in cancer progression. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation therapeutics.

Introduction: The Quinoline Core and Its Therapeutic Legacy

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a recurring structural theme in a vast array of natural products and synthetic drugs.[1] Its inherent physicochemical properties and versatile synthetic handles have made it a fertile ground for the discovery of agents targeting a wide range of diseases, including malaria, cancer, and microbial infections.[1][2] The strategic placement of various functional groups on the quinoline ring system allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties.

The 3-aminoquinoline-7-carboxylate ester moiety represents a specific and highly functionalized iteration of the quinoline core. The presence of the amino group at the 3-position and the carboxylate ester at the 7-position offers multiple points for diversification and interaction with biological targets. The amino group can act as a key hydrogen bond donor or acceptor, while the ester functionality can influence solubility and cell permeability, and also serve as a potential site for metabolic modification. These structural features make this scaffold particularly attractive for the design of targeted therapies, especially in the realm of oncology.

Synthesis of 3-Aminoquinoline-7-Carboxylate Esters: A Practical Approach

The construction of the 3-aminoquinoline-7-carboxylate ester scaffold can be efficiently achieved through the Friedländer annulation , a classic and reliable method for quinoline synthesis.[1][3] This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, typically a β-ketoester.[3]

The Friedländer Annulation: A Step-by-Step Protocol

The following protocol outlines a plausible and adaptable synthetic route to ethyl 3-aminoquinoline-7-carboxylate, a representative example of this class of compounds.

Starting Materials:

  • 4-amino-3-formylbenzonitrile (or a suitable precursor to the 7-carboxylate functionality)

  • Ethyl cyanoacetate

  • A suitable base catalyst (e.g., piperidine, sodium ethoxide)

  • An appropriate solvent (e.g., ethanol, dimethylformamide)

Reaction Scheme:

G cluster_0 Friedländer Annulation Starting Material 1 4-amino-3-formylbenzonitrile Intermediate Knoevenagel Condensation Product Starting Material 1->Intermediate Base Catalyst Starting Material 2 Ethyl Cyanoacetate Starting Material 2->Intermediate Product Ethyl 3-cyano-7-aminoquinoline-X-carboxylate (Precursor) Intermediate->Product Cyclization Final Product Ethyl 3-aminoquinoline-7-carboxylate Product->Final Product Hydrolysis & Decarboxylation (if necessary)

A plausible synthetic workflow for 3-aminoquinoline-7-carboxylate esters.

Experimental Procedure:

  • Knoevenagel Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-3-formylbenzonitrile (1 equivalent) and ethyl cyanoacetate (1.1 equivalents) in absolute ethanol.

  • Catalysis: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Rationale behind Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for the Friedländer synthesis, as it readily dissolves the reactants and facilitates the reaction.

  • Catalyst: Piperidine is a mild base that effectively catalyzes the initial Knoevenagel condensation between the aldehyde and the active methylene compound.

  • Purification: Recrystallization is often a straightforward and efficient method for purifying the solid product, while column chromatography provides a more rigorous purification if necessary.

Physicochemical and Spectroscopic Characterization

The 3-aminoquinoline-7-carboxylate esters are typically crystalline solids with moderate to good solubility in common organic solvents. Their structural features give rise to characteristic spectroscopic signatures.

Spectroscopic Data (Expected)
Spectroscopic TechniqueExpected Key Features
¹H NMR - Aromatic protons of the quinoline ring system (typically in the range of 7.0-8.5 ppm).- A singlet for the proton at the 2-position of the quinoline ring.- Signals for the ethyl ester group (a quartet around 4.3 ppm and a triplet around 1.3 ppm).- A broad singlet for the amino group protons (chemical shift can vary).
¹³C NMR - Resonances for the nine carbon atoms of the quinoline ring system (in the aromatic region).- A signal for the ester carbonyl carbon (around 165-170 ppm).- Signals for the ethyl ester carbons.
IR Spectroscopy - N-H stretching vibrations of the amino group (around 3300-3500 cm⁻¹).- C=O stretching vibration of the ester carbonyl group (around 1700-1730 cm⁻¹).- C=N and C=C stretching vibrations of the quinoline ring (in the range of 1500-1650 cm⁻¹).
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound.

Biological Activities and Therapeutic Potential

The 3-aminoquinoline-7-carboxylate ester scaffold holds significant promise as a template for the design of novel therapeutic agents, particularly in the field of oncology. The quinoline core is a known pharmacophore in many kinase inhibitors, and the specific substitution pattern of this scaffold can be exploited to achieve potent and selective inhibition of key signaling pathways implicated in cancer.[4][5]

Targeting the PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[4] Aberrant activation of this pathway is a common event in many human cancers, making it a prime target for therapeutic intervention. Several quinoline-based compounds have been reported as potent inhibitors of PI3K and/or mTOR.[4][5]

Structure-Activity Relationship (SAR) Insights (Inferred from Related Scaffolds):

While specific SAR data for 3-aminoquinoline-7-carboxylate esters as PI3K/mTOR inhibitors is not extensively documented, we can infer potential relationships based on studies of structurally similar compounds.[4]

  • The 3-Amino Group: The amino group at the 3-position can serve as a crucial hydrogen bond donor, interacting with key residues in the ATP-binding pocket of kinases. Modifications to this group, such as acylation or substitution, can significantly impact potency and selectivity.

  • The 7-Carboxylate Ester: The ester group at the 7-position can influence the compound's physicochemical properties, such as solubility and cell permeability. The size and nature of the ester's alkyl group can be varied to optimize these properties. Furthermore, this position can be a vector for introducing additional functionalities to probe for further interactions within the kinase active site.[4]

  • Substitutions on the Quinoline Ring: Further substitutions on the quinoline ring can be explored to enhance potency and selectivity. For instance, the introduction of small hydrophobic or halogen groups at other positions can lead to improved interactions with the target kinase.

G cluster_0 PI3K/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation mTORC2 mTORC2 mTORC2->Akt activates Inhibitor 3-Aminoquinoline- 7-carboxylate Ester Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

The PI3K/mTOR signaling pathway and potential points of inhibition by 3-aminoquinoline-7-carboxylate esters.

Future Directions and Conclusion

The 3-aminoquinoline-7-carboxylate ester scaffold represents a promising and underexplored area of medicinal chemistry. The synthetic accessibility of these compounds, coupled with their inherent potential for biological activity, makes them attractive candidates for further investigation. Future research efforts should focus on:

  • Library Synthesis: The generation of a diverse library of 3-aminoquinoline-7-carboxylate esters with various substitutions on the amino group, the ester functionality, and the quinoline ring.

  • Biological Screening: Comprehensive biological evaluation of these libraries against a panel of kinases and other relevant cancer targets.

  • Structure-Based Drug Design: The use of computational modeling and X-ray crystallography to elucidate the binding modes of active compounds and guide the design of more potent and selective inhibitors.

References

An In-depth Technical Guide to the Synthesis of Novel Aminoquinoline Carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The 4-aminoquinoline substructure, in particular, is a cornerstone of antimalarial drug discovery, famously represented by drugs like chloroquine and amodiaquine.[2][3][5][6] The strategic derivatization of this core is a critical endeavor in the development of new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles.

The introduction of a carboxylic acid ester moiety is a well-established strategy in drug design to modulate the physicochemical properties of a lead compound. Esterification can enhance lipophilicity, improve membrane permeability, and alter metabolic pathways, often converting a parent drug into a more effective prodrug. This guide provides an in-depth exploration of the key synthetic strategies for constructing novel aminoquinoline carboxylic acid esters, aimed at researchers, medicinal chemists, and drug development professionals. We will delve into the causal logic behind experimental choices, provide validated protocols, and present a framework for the rational design and synthesis of these valuable compounds.

Part 1: Construction of the Core Aminoquinoline Scaffold

The journey to the final ester derivative begins with the robust synthesis of the foundational aminoquinoline ring system. Several classical and modern methodologies exist, each with distinct advantages and substrate scope considerations.

The Gould-Jacobs Reaction: A Cornerstone of Quinoline Synthesis

One of the most versatile and fundamental methods for preparing the quinoline backbone is the Gould-Jacobs reaction, first reported in 1939.[1][7] This pathway is particularly effective for synthesizing 4-hydroxyquinolines, which are crucial precursors to the target 4-aminoquinolines.[8][9] The reaction proceeds via the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1]

Causality and Mechanistic Insight:

The reaction begins with a nucleophilic attack from the aniline's amino group on the electron-deficient double bond of a reagent like diethyl ethoxymethylenemalonate (DEEM).[1] This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate. The critical step is the thermal cyclization, a 6-electron electrocyclization that requires significant thermal energy (often >250 °C) to overcome the activation barrier, forming the quinoline ring system.[1][10] The choice of a high-boiling, inert solvent like Dowtherm A or diphenyl ether is crucial for achieving the necessary temperatures and maximizing cyclization yields.[10] However, these high temperatures can also lead to product decomposition, a key limitation of the classical approach.[10]

Gould_Jacobs_Reaction Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) Quinolinone 4-Hydroxy-3-carboethoxyquinoline Intermediate->Quinolinone Heat (>250°C) (Thermal Cyclization) - EtOH

Caption: The reaction pathway of the Gould-Jacobs synthesis.

Experimental Protocols: Classical vs. Modern Approaches

The trustworthiness of a synthetic protocol lies in its reproducibility and clarity. Below are two validated methodologies for the Gould-Jacobs reaction.

Protocol 1: Classical Thermal Cyclization [1]

  • Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 110-130 °C for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.

  • Solvent Addition: After cooling, add a high-boiling point solvent (e.g., Dowtherm A) to the flask.

  • Cyclization: Heat the mixture to 250-260 °C. The product will often begin to precipitate out of the hot solution. Maintain this temperature for 20-30 minutes.

  • Isolation: Cool the mixture to room temperature. Dilute with a non-polar solvent like hexane to facilitate further precipitation.

  • Purification: Filter the solid product and wash thoroughly with hexane to remove the high-boiling solvent. The crude 4-hydroxy-3-carboethoxyquinoline can be carried forward or recrystallized.

Protocol 2: Microwave-Assisted Synthesis [1]

Causality: Microwave irradiation dramatically enhances reaction efficiency by directly and rapidly heating the polar reactants, significantly shortening reaction times from hours to minutes and often improving yields by minimizing thermal decomposition.[1]

  • Reaction Setup: In a 5 mL microwave vial, add the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM serves as both a reagent and a solvent.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 10-20 minutes.

  • Isolation: Cool the vial to room temperature, which should induce precipitation of the product.

  • Purification: Filter the solid product and wash with ice-cold acetonitrile (2-3 mL). Dry the resulting solid under vacuum.

Introduction of the Amino Group via Nucleophilic Aromatic Substitution (SNAr)

With the quinoline core established, the next critical step is the installation of the amino group, typically at the C4-position. The most common and efficient method is a Nucleophilic Aromatic Substitution (SNAr) reaction.[5] This involves reacting a 4-chloroquinoline precursor with a desired primary or secondary amine.

Causality and Mechanistic Insight:

The C4-position of 4-chloroquinoline is highly activated towards nucleophilic attack. This is because the electronegative ring nitrogen can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. The reaction is often performed in a polar aprotic solvent like DMSO, which effectively solvates the cation but not the amine nucleophile, thereby increasing its nucleophilicity.[3][11] For less reactive amines, a base may be required to deprotonate the amine or neutralize the HCl byproduct.[3] Modern advancements frequently employ microwave or ultrasound irradiation to accelerate this transformation, providing the desired 4-aminoquinolines in excellent yields and short reaction times.[3][11]

SNAr_Workflow start 4,7-Dichloroquinoline product 4-Amino-7-chloroquinoline start->product SNAr Reaction Solvent (e.g., DMSO) Heat or Microwave amine Primary/Secondary Amine (R-NH2) amine->product

Caption: General workflow for SNAr-based synthesis of 4-aminoquinolines.

Protocol 3: General Microwave-Assisted SNAr [3]

  • Reaction Setup: In a microwave vial, combine 4,7-dichloroquinoline (1.0 eq), the desired amine (1.2-1.5 eq), and DMSO as the solvent.

  • Microwave Irradiation: Seal the vial and heat in the microwave reactor to 140-180 °C for 20-30 minutes.

  • Workup: After cooling, pour the reaction mixture into ice water. If the product precipitates, it can be collected by filtration. If not, extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Part 2: Synthesis of the Carboxylic Acid Ester Moiety

With the functionalized aminoquinoline core in hand, the final stage is the formation of the ester. The choice of strategy depends on the available starting materials and the desired final structure.

Direct Esterification of an Aminoquinoline Carboxylic Acid

The most straightforward approach is the direct esterification of an aminoquinoline that already bears a carboxylic acid group.

Fischer Esterification

The Fischer esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[12][13]

Causality and Mechanistic Insight:

The reaction is an equilibrium process.[12] The acid catalyst (e.g., concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A proton transfer and subsequent elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. To drive the equilibrium towards the product, the alcohol is typically used in large excess, often serving as the solvent.[12] The amino group on the quinoline ring is protonated under these acidic conditions, forming an ammonium salt, which protects it from participating in side reactions.[14]

Fischer_Esterification cluster_0 Mechanism CarboxylicAcid Aminoquinoline Carboxylic Acid ProtonatedAcid Protonated Carbonyl CarboxylicAcid->ProtonatedAcid + H⁺ Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + R'-OH Ester Aminoquinoline Carboxylic Acid Ester Tetrahedral->Ester - H₂O - H⁺

Caption: Simplified mechanism of Fischer Esterification.

Protocol 4: Fischer Esterification

  • Setup: Suspend the aminoquinoline carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will act as both reagent and solvent.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-12 hours. Monitor the reaction's progress by TLC.

  • Workup: Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the crude ester by column chromatography on silica gel.

Amide Coupling Strategies

An alternative, highly versatile route involves forming an amide bond between an aminoquinoline and a carboxylic acid that already contains the desired ester functionality. This is accomplished using standard peptide coupling reagents.

Causality and Mechanistic Insight:

Amide bond formation between a carboxylic acid and an amine is not spontaneous and requires activation of the carboxylic acid.[15] Coupling reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) achieve this by converting the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive O-acylisourea intermediate.[16] This intermediate is then readily attacked by the amine to form the stable amide bond. Additives like 1-hydroxybenzotriazole (HOBt) are often included to minimize side reactions and reduce the risk of racemization if chiral centers are present.[16]

Protocol 5: DIC/HOBt Mediated Amide Coupling

  • Activation: Dissolve the ester-containing carboxylic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent like DMF or dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Coupling Reagent: Add DIC (1.1 eq) to the solution and stir for 15-20 minutes at 0 °C.

  • Amine Addition: Add the aminoquinoline (1.0 eq) to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

  • Workup: Filter off the diisopropylurea byproduct. Dilute the filtrate with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic phase over sodium sulfate, concentrate, and purify the resulting amide-ester product by flash chromatography.

Ullmann-Type C-O Coupling for Aryl Esters

For the synthesis of aryl esters, where the ester oxygen is directly attached to the quinoline ring, a copper-catalyzed Ullmann-type reaction is the method of choice.[17][18]

Causality and Mechanistic Insight:

The Ullmann condensation is a powerful tool for forming C(aryl)-O bonds.[17] The reaction typically involves a halo-aminoquinoline (e.g., an iodo- or bromo- derivative) and an alcohol or phenol. The mechanism is thought to involve the formation of a copper(I) alkoxide or phenoxide, which then reacts with the aryl halide.[17] Traditional Ullmann reactions required harsh conditions, including stoichiometric amounts of copper and very high temperatures.[17] Modern protocols utilize catalytic amounts of a copper(I) source (e.g., CuI) and a ligand, such as 1,10-phenanthroline or 8-hydroxyquinoline, which stabilizes the copper catalyst and facilitates the reaction under milder conditions.[19]

Protocol 6: Modern Ullmann Ether Synthesis

  • Setup: In a sealable reaction tube, combine the bromo-aminoquinoline (1.0 eq), the desired alcohol or phenol (1.5 eq), copper(I) iodide (0.1 eq), a suitable ligand like 1,10-phenanthroline (0.2 eq), and a strong base such as cesium carbonate (2.0 eq).

  • Solvent: Add an anhydrous polar solvent like DMF or dioxane.

  • Reaction: Seal the tube and heat the mixture to 100-130 °C for 12-48 hours.

  • Workup: After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite to remove copper salts.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude aryl ether product via column chromatography.

Part 3: Data Presentation and Spectroscopic Characterization

The successful synthesis of novel compounds must be confirmed by rigorous characterization. A summary of expected data for a hypothetical compound series is presented below.

Method Precursor 1 Precursor 2 Conditions Yield (%) Key ¹H NMR Signal (δ, ppm) Key IR Signal (cm⁻¹)
Fischer 4-aminoquinoline-3-carboxylic acidEthanolH₂SO₄ (cat.), Reflux, 8h754.25 (q, 2H, -OCH₂ CH₃)1725 (C=O, ester)
Amide 4-amino-7-chloroquinoline3-(Methoxycarbonyl)propanoic acidDIC, HOBt, DMF, RT, 24h683.68 (s, 3H, -COOCH₃ )1730 (C=O, ester), 1670 (C=O, amide)
Ullmann 4-amino-6-bromoquinolinePhenolCuI, Phen, Cs₂CO₃, 120°C, 24h557.00-7.50 (m, 5H, Ar-H)1240 (C-O, aryl ether)

Characterization Notes:

  • NMR Spectroscopy: In ¹H NMR, the appearance of new signals corresponding to the alkyl or aryl group of the ester (e.g., a quartet around 4.2 ppm for an ethyl ester) is a key indicator of success.[20] In ¹³C NMR, a signal around 165-175 ppm confirms the presence of the ester carbonyl carbon.[20][21]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1720-1750 cm⁻¹ is characteristic of the C=O stretch of the ester functional group.[20][22] The absence of a broad O-H stretch from the starting carboxylic acid is also a critical confirmation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final product, matching the calculated value for the desired structure.[20][23]

Conclusion

The synthesis of novel aminoquinoline carboxylic acid esters is a multifaceted process that relies on a logical sequence of robust and well-understood chemical transformations. From the foundational construction of the quinoline ring via the Gould-Jacobs reaction to the strategic installation of the amino and ester functionalities, each step offers opportunities for diversification and optimization. By understanding the underlying mechanisms and the rationale behind the choice of reagents and conditions, researchers can confidently navigate the synthetic landscape to produce new chemical entities for evaluation in drug discovery programs. The protocols and insights provided in this guide serve as a validated starting point for the development of the next generation of aminoquinoline-based therapeutics.

References

Methodological & Application

Application Notes & Protocols: Leveraging Methyl 3-aminoquinoline-7-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Unique Utility of a Key Building Block

The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1] From the historic antimalarial quinine to modern anticancer agents and kinase inhibitors, the quinoline motif is a cornerstone of drug discovery.[1][2][3] Within this important class of heterocycles, Methyl 3-aminoquinoline-7-carboxylate emerges as a particularly versatile and strategic building block for synthetic chemists.

This bifunctional molecule offers two distinct points for chemical modification: a nucleophilic amino group at the 3-position and an ester functionality at the 7-position. This arrangement allows for sequential and orthogonal synthetic strategies, making it an invaluable starting material for creating complex molecular architectures. Its applications span from the development of novel pharmaceutical intermediates, particularly antimalarial and anticancer agents, to the design of advanced functional materials like fluorescent probes for bioimaging.[4][5][6] This guide provides an in-depth look at the reactivity of this compound and detailed protocols for its effective use in organic synthesis.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of a reagent is fundamental to its successful application. This compound is a stable, solid compound under standard laboratory conditions. Its key characteristics are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂O₂[5]
Molecular Weight 202.21 g/mol [5]
CAS Number 1822679-71-9[5]
Appearance Solid (Typical)-
Storage 2-8°C, protect from light, under inert gas[5]
Solubility Soluble in polar aprotic solvents (DMSO, DMF) and moderate solubility in polar protic solvents (methanol, ethanol).[7]-
XLogP3-AA 1.9 (indicates moderate lipophilicity)[7]

Reactivity Insights: The synthetic utility of this compound is dictated by its two primary functional groups:

  • C3-Amino Group: This is the most reactive site for a wide range of transformations. As a primary aromatic amine, it is a potent nucleophile, readily participating in acylation, alkylation, sulfonylation, and diazotization reactions. Its position on the quinoline ring makes it a key vector for introducing diversity and building out complex side chains, often crucial for modulating biological activity.[8]

  • C7-Methyl Ester: This group is less reactive than the amine but provides a secondary handle for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or be used in other carboxylate-specific reactions. Alternatively, it can be reduced to the corresponding alcohol. This allows for late-stage functionalization after the amino group has been modified.

Core Applications in Synthesis

The unique bifunctional nature of this quinoline derivative makes it a valuable precursor in several high-value research and development areas.

A Scaffold for Bioactive Molecules and Kinase Inhibitors

The quinoline core is prevalent in a multitude of FDA-approved drugs.[3] Derivatives of 3-aminoquinoline, in particular, are explored for a range of therapeutic applications, including anticancer, antimalarial, and anti-inflammatory agents.[2][6][9] The C3-amino group is frequently used to install pharmacophores that can interact with biological targets, such as the hinge region of protein kinases.[10] The synthesis of 3-quinoline carboxamides, for instance, has been a successful strategy in the discovery of potent and selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitors.[10]

Development of Functional Materials

Beyond medicine, the inherent fluorescence of the quinoline backbone makes it an excellent platform for designing fluorescent probes and sensors.[4][11][12] The photophysical properties of quinoline derivatives can be finely tuned by modifying the substituents on the ring.[12][13] The amino group of this compound can be derivatized with moieties that respond to specific analytes (e.g., metal ions, pH changes, or reactive oxygen species), leading to a change in the fluorescence signal.[11][14] This has led to applications in bioimaging, allowing researchers to visualize and track molecular processes within living cells.[4] The quinoline core is also of interest in creating materials for optoelectronics, such as organic light-emitting diodes (OLEDs).[6][15]

Key Synthetic Transformation: Amide Bond Formation

One of the most fundamental and widely used reactions involving this compound is the acylation of the C3-amino group to form an amide bond. This reaction is central to medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies.[16]

Protocol 1: Synthesis of Methyl 3-(Benzamido)quinoline-7-carboxylate via Amide Coupling

This protocol details a standard procedure for the coupling of a carboxylic acid (benzoic acid) to the C3-amino group using a common peptide coupling reagent, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Principle & Rationale: Direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable and requires high temperatures. Modern amide bond formation relies on coupling reagents to activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.[16][17]

  • Carboxylic Acid Activation: HATU is an efficient uronium-based coupling reagent. It reacts with the carboxylate (formed by the deprotonation of the carboxylic acid by a base) to generate a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the amine.[17]

  • Base Selection: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial. Its role is to deprotonate the carboxylic acid to form the carboxylate anion and to neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards product formation without competing with the primary amine as a nucleophile.[17]

  • Solvent Choice: Anhydrous N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction due to its polar aprotic nature, which effectively dissolves the reactants and reagents while not interfering with the reaction mechanism.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification reagents Dissolve this compound, Benzoic Acid, and HATU in anhydrous DMF base Add DIPEA to the mixture reagents->base Initiates activation stir Stir at Room Temperature (Monitor by TLC/LC-MS) base->stir Reaction proceeds quench Quench with water/brine stir->quench Reaction complete extract Extract with Ethyl Acetate quench->extract wash Wash organic layer (aq. LiCl, brine) extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify by Flash Column Chromatography dry->purify product Obtain Pure Product purify->product

Caption: Experimental workflow for N-acylation.

Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Benzoic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Lithium Chloride (LiCl) solution

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), benzoic acid (1.1 eq), and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Cool the flask in an ice bath (0 °C).

  • Base Addition: Slowly add DIPEA (3.0 eq) to the stirred solution. The addition is often accompanied by a slight color change.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.

    • Self-Validation Insight: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with saturated aqueous LiCl solution (3 times, to remove DMF), water (1 time), and finally with brine (1 time).

    • Expertise Note: Washing with LiCl is more effective at removing residual DMF than washing with water alone.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate gradient of Hexanes/Ethyl Acetate as the eluent.

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield Methyl 3-(benzamido)quinoline-7-carboxylate as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation: Representative Amide Couplings

The protocol described above is robust and applicable to a wide range of carboxylic acids. The table below provides a representative summary of expected outcomes for the coupling of this compound with various carboxylic acids.

Carboxylic Acid PartnerKey ReagentsTypical YieldNotes
Benzoic AcidHATU, DIPEA>85%Standard aromatic coupling.
Acetic AcidHATU, DIPEA>90%Generally high-yielding for simple aliphatic acids.
Boc-glycineHATU, DIPEA>80%Effective for protected amino acids; minimal risk of racemization with uronium reagents.[18]
4-Methoxybenzoic AcidEDC, HOBt, DIPEA>80%Carbodiimide reagents are a common alternative to HATU.[19]

Yields are illustrative and may vary based on reaction scale and purification efficiency.

Conclusion

This compound is a high-value, versatile building block for organic synthesis. Its bifunctional nature provides chemists with a powerful tool to construct complex molecules efficiently. The reliable reactivity of the C3-amino group, particularly in amide bond formation, makes it an ideal starting point for generating libraries of compounds in drug discovery programs targeting kinases and other enzymes.[3][10] Furthermore, its utility in creating functional materials like fluorescent probes highlights its broader importance in chemical biology and materials science.[4][6] The protocols and insights provided herein serve as a robust foundation for researchers and scientists to unlock the full synthetic potential of this valuable quinoline derivative.

References

Application Notes & Protocols: Methyl 3-aminoquinoline-7-carboxylate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline core is a quintessential privileged scaffold in medicinal chemistry, forming the backbone of numerous approved therapeutic agents.[1][2] Its unique electronic properties and structural rigidity make it an ideal starting point for the rational design of targeted therapies. This guide focuses on a particularly valuable, bifunctional derivative: Methyl 3-aminoquinoline-7-carboxylate . Possessing two distinct and orthogonally reactive functional handles—a nucleophilic amino group at the 3-position and an ester at the 7-position—this building block offers a strategic platform for constructing diverse chemical libraries. We provide an in-depth exploration of its properties, core synthetic transformations, and a detailed protocol for its application in the synthesis of putative kinase inhibitors, a class of drugs where the quinoline motif has found profound success.[3]

Compound Profile & Characterization

This compound is a stable, solid reagent that serves as an excellent starting point for multi-step synthetic campaigns. Its utility stems from the differential reactivity of its two primary functional groups. The aromatic amine at C-3 is a versatile nucleophile, poised for reactions like acylation, sulfonylation, and alkylation. The methyl ester at C-7 is suitable for hydrolysis to the corresponding carboxylic acid, which can then be engaged in further coupling reactions.

Physicochemical & Spectroscopic Data

A thorough characterization of the starting material is the foundation of any successful synthetic protocol. The expected data for this compound are summarized below.

PropertyValueSource
CAS Number 1822679-71-9[4]
Molecular Formula C₁₁H₁₀N₂O₂[4]
Molecular Weight 202.21 g/mol [4]
Appearance Off-white to yellow solidN/A
¹H NMR (400 MHz, DMSO-d₆) δ ~8.9 (s, 1H), 8.5 (s, 1H), 8.2 (d, 1H), 7.9 (d, 1H), 7.6 (dd, 1H), 6.5 (br s, 2H), 3.9 (s, 3H)Predicted
¹³C NMR (101 MHz, DMSO-d₆) δ ~166, 148, 145, 142, 130, 129, 128, 125, 122, 119, 109, 52Predicted
MS (ESI+) m/z 203.07 [M+H]⁺Predicted
IR (ATR, cm⁻¹) ~3450-3300 (N-H stretch), ~1710 (C=O stretch), ~1620 (C=C stretch)Predicted
Protocol 1.1: Standard QC and Characterization

Causality: Before use, it is critical to confirm the identity and purity of the building block to prevent downstream reaction failures and ensure the reliability of biological data.

  • Sample Preparation (NMR): Dissolve ~10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The aromatic protons and the distinct methyl singlet from the ester should be clearly visible. The broad singlet for the -NH₂ protons is also a key diagnostic signal.[5]

  • Mass Spectrometry: Prepare a dilute solution in methanol or acetonitrile. Acquire a mass spectrum using electrospray ionization (ESI) in positive mode. The primary ion observed should correspond to the protonated molecule ([M+H]⁺).[5]

  • Purity Analysis (HPLC): Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid) to determine purity, which should ideally be >95%.

The Scientific Rationale: Quinoline Scaffolds in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Kinase inhibitors function by blocking the ATP-binding site, preventing the phosphorylation of downstream substrates. The quinoline scaffold is a highly effective "hinge-binder".[6] It mimics the adenine portion of ATP, forming key hydrogen bonds with the "hinge region" of the kinase active site, a flexible loop connecting the N- and C-lobes of the enzyme. This interaction anchors the inhibitor, allowing other parts of the molecule to make additional favorable contacts, thereby increasing potency and selectivity.

G cluster_0 Kinase ATP Binding Pocket ATP ATP (Substrate) Hinge Hinge Region (Backbone Amides) ATP->Hinge H-Bonds (Natural Interaction) Quinoline Quinoline Inhibitor (e.g., derived from title compound) Quinoline->Hinge H-Bonds (Competitive Inhibition) Gatekeeper Gatekeeper Residue Quinoline->Gatekeeper Van der Waals Front_Pocket Front Pocket Quinoline->Front_Pocket Hydrophobic Interactions DFG_Motif DFG Motif

Figure 1. Quinoline scaffold as a kinase hinge-binder.

Core Synthetic Protocols for Library Development

The strategic value of this compound lies in its capacity for diversification at two distinct points. The following protocols detail the foundational reactions required to leverage this bifunctionality.

Protocol 3.1: Amide Bond Formation at the C-3 Amino Group

Causality: Amide coupling is one of the most robust and frequently used reactions in drug discovery.[7] It allows for the connection of the quinoline core to a vast library of commercially available carboxylic acids, enabling systematic exploration of the surrounding chemical space (Structure-Activity Relationship, SAR). The use of a carbodiimide activator like EDC, in conjunction with an additive like HOBt, creates a highly reactive O-acylisourea intermediate that is readily attacked by the amine, while minimizing side reactions and racemization of chiral centers in the carboxylic acid partner.

Workflow:

G cluster_workflow Amide Coupling Workflow Start Carboxylic Acid (R-COOH) + this compound Step1 Dissolve reactants in aprotic solvent (e.g., DMF, DCM) Start->Step1 Step2 Add Coupling Additive (HOBt) and Base (DIPEA) Step1->Step2 Step3 Add Coupling Reagent (EDC) Stir at RT, 4-16h Step2->Step3 Step4 Aqueous Workup (e.g., wash with NaHCO₃, brine) Step3->Step4 Step5 Extract with Organic Solvent (e.g., EtOAc, DCM) Step4->Step5 Step6 Dry, Concentrate & Purify (e.g., Column Chromatography) Step5->Step6 End Final Amide Product Step6->End

Figure 2. General workflow for EDC/HOBt mediated amide coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the desired carboxylic acid (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add this compound (1.0 eq.), 1-Hydroxybenzotriazole (HOBt, 1.2 eq.), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq.).

  • Activation: Cool the stirring mixture to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq.) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and saturated aqueous NaCl (brine, 1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.

Coupling ReagentAcronymActivator TypeNotes
N,N'-DicyclohexylcarbodiimideDCCCarbodiimideHigh reactivity; produces insoluble urea byproduct.
EDC·HCl (recommended) EDCCarbodiimideWater-soluble; byproduct easily removed in workup.
HATU / HBTUHATU / HBTUAminium/UroniumVery efficient, fast reactions; often used in peptide synthesis.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPPhosphoniumExcellent for sterically hindered couplings.
Protocol 3.2: Saponification of the C-7 Methyl Ester

Causality: To enable diversification at the C-7 position, the chemically stable methyl ester must be converted into a reactive handle. Base-mediated hydrolysis (saponification) is a classic and highly effective method to generate the corresponding carboxylate salt, which can then be protonated to the carboxylic acid during acidic workup.[1] This new functional group is now ready for a second amide coupling reaction, creating a library with two points of diversity.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the methyl ester starting material (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Hydrolysis: Add an excess of sodium hydroxide (NaOH, 3.0-5.0 eq.) and heat the mixture to reflux (or stir at 60-80 °C) for 2-6 hours, monitoring by TLC or LC-MS until all starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 1M HCl with stirring to acidify the solution to pH ~3-4, at which point the carboxylic acid product will typically precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

Application Example: A Two-Point Diversity Library for Kinase Screening

This section outlines a strategy to generate a small, focused library of compounds based on the this compound scaffold. This approach allows for the systematic probing of two distinct regions of a kinase binding pocket.

G Start This compound Intermediate Intermediate Amide (R1 installed) Start->Intermediate Acid Carboxylic Acid Intermediate Intermediate->Acid Final Final Library Compound (R1 and R2 installed) Acid->Final R1_label R1-COOH Protocol 3.1 R1_label->Start Sapon_label Saponification Protocol 3.2 Sapon_label->Intermediate R2_label R2-NH2 Protocol 3.1 R2_label->Acid

Figure 3. Synthetic strategy for a two-point diversity library.

Library Design Rationale:

  • R1 Group (from R¹-COOH): Acylation of the 3-amino group explores interactions in the solvent-exposed region or near the "front pocket" of the ATP-binding site.

  • R2 Group (from R²-NH₂): Derivatization of the 7-carboxylic acid allows for the introduction of solubilizing groups or vectors that can extend towards the outer regions of the protein.

Illustrative Library Members and Potential Biological Activity:

The following table shows hypothetical compounds that could be synthesized using this strategy and their potential utility, based on published data for similar quinoline-based kinase inhibitors.[6]

Compound IDR¹ GroupR² GroupTarget ClassRationale / Potential IC₅₀
EX-01Phenyl4-Methylpiperazin-1-ylSrc Family KinasesThe anilino-quinoline is a classic Src inhibitor scaffold. The piperazine adds solubility. (Potency: <100 nM)
EX-024-FluorophenylMorpholinoBTK4-aminoquinoline-3-carboxamides are potent BTK inhibitors. Morpholine is a common solubilizing group. (Potency: <50 nM)
EX-03Cyclopropyl(4-aminosulfonyl)phenylCK22-aminoquinoline-3-carboxylic acid derivatives are known CK2 inhibitors. (Potency: <1 µM)

Conclusion

This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its inherent bifunctionality, coupled with the privileged nature of the quinoline scaffold, provides a robust and efficient platform for the discovery of novel therapeutics. The protocols and strategies outlined in this guide demonstrate its direct applicability in generating diverse compound libraries, particularly for high-value targets like protein kinases. By providing reliable methods for its derivatization, we empower researchers to rapidly explore chemical space and accelerate the journey from a building block to a potential drug candidate.

References

Application Note & Protocol: High-Throughput Screening of Methyl 3-aminoquinoline-7-carboxylate Derivatives for Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] This guide provides a detailed framework for the initial biological activity screening of a novel library of Methyl 3-aminoquinoline-7-carboxylate derivatives. We present field-proven, step-by-step protocols for three fundamental assays: in-vitro cytotoxicity against cancer cell lines (MTT Assay), antibacterial activity (Broth Microdilution for MIC), and antioxidant potential (DPPH Radical Scavenging Assay). The causality behind experimental choices is explained to ensure both technical accuracy and robust, reproducible data generation.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a bicyclic heterocycle of a benzene ring fused to pyridine, is a cornerstone of medicinal chemistry.[5] Its structural rigidity, combined with the ability to form hydrogen bonds and engage in π-π stacking, makes it an ideal framework for designing molecules that interact with biological targets.[6] Derivatives of quinoline have shown remarkable therapeutic success, from the antimalarial chloroquine to modern fluoroquinolone antibiotics and targeted anticancer agents.[7][8]

The 3-aminoquinoline core, in particular, has been a focus of recent research, with studies demonstrating that substitutions at this position can yield potent cytotoxic activity against various cancer cell lines.[9][10] The addition of a methyl carboxylate group at the 7-position further modifies the molecule's electronic and steric properties, potentially enhancing target binding or improving pharmacokinetic profiles. This application note provides the foundational screening cascade to elucidate the therapeutic potential of this specific class of derivatives.

Part I: Anticancer Activity Screening

Principle & Rationale

A primary and crucial step in evaluating novel chemical entities is assessing their cytotoxicity against cancer cells.[1] Many quinoline-based compounds exert their anticancer effects through mechanisms like the inhibition of topoisomerase enzymes, which are critical for DNA replication, or the modulation of tubulin polymerization, arresting the cell cycle.[5][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid, sensitive, and reliable colorimetric method for the initial high-throughput screening of cytotoxicity.[11][12] The assay's principle is based on the reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[13] The amount of formazan produced, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[12] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

Experimental Workflow: Cytotoxicity Screening

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seed 1. Seed Cancer Cells in 96-well plate Incubate1 2. Incubate 24h (allow attachment) Seed->Incubate1 AddCmpd 3. Add Serial Dilutions of Quinoline Derivatives Incubate1->AddCmpd Incubate2 4. Incubate 48-72h (drug exposure) AddCmpd->Incubate2 AddMTT 5. Add MTT Reagent (10 µL/well) Incubate2->AddMTT Incubate3 6. Incubate 3-4h (formazan formation) AddMTT->Incubate3 AddSol 7. Add Solubilizer (e.g., DMSO) Incubate3->AddSol Read 8. Read Absorbance (570 nm) AddSol->Read Data Analysis\n(Calculate IC50) Data Analysis (Calculate IC50) Read->Data Analysis\n(Calculate IC50)

Fig 1. Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay

Materials:

  • This compound derivatives (dissolved in DMSO to a stock concentration of 10 mM)

  • Selected cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., cell-culture grade DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette, CO2 incubator, microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Include wells for controls (medium only, cells with vehicle control). Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the quinoline derivatives in complete medium. A typical starting range is from 100 µM down to 0.1 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid vehicle-induced toxicity.

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Add 100 µL of medium with 0.5% DMSO to the vehicle control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 12 mM MTT stock solution to each well.[14]

  • Formazan Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm (or 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Sample Cytotoxicity Data
Compound IDTarget Cell LineIncubation Time (h)IC50 (µM)
M3A7C-001MCF-7 (Breast)4812.5
M3A7C-002MCF-7 (Breast)485.2
M3A7C-003MCF-7 (Breast)48> 100
DoxorubicinMCF-7 (Breast)480.8

Part II: Antibacterial Activity Screening

Principle & Rationale

The quinolone family of antibiotics revolutionized antibacterial therapy. Their primary mechanism involves the inhibition of bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV.[15] These enzymes are essential for managing DNA supercoiling during replication, and their inhibition leads to double-strand DNA breaks and rapid cell death.[16][17] Screening novel quinoline derivatives for antibacterial properties is a logical step in drug discovery.

The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18] The MIC is defined as the lowest concentration of a drug that prevents the visible growth of a bacterium after overnight incubation.[18] This method is highly standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and provides quantitative results that are essential for evaluating a compound's potency and spectrum of activity.[19][20][21]

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_plate Plate Inoculation cluster_read Incubation & Reading PrepCmpd 1. Prepare 2x Compound Serial Dilutions AddCmpd 3. Add 50 µL of 2x Cmpd to 96-well plate PrepCmpd->AddCmpd PrepInoc 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) AddBac 4. Add 50 µL of Inoculum to each well PrepInoc->AddBac AddCmpd->AddBac Incubate 5. Incubate 18-24h at 37°C AddBac->Incubate ReadMIC 6. Visually Inspect for Turbidity (Growth) Incubate->ReadMIC Determine MIC\n(Lowest concentration\nwith no growth) Determine MIC (Lowest concentration with no growth) ReadMIC->Determine MIC\n(Lowest concentration\nwith no growth) Start Start

Fig 2. Workflow for Broth Microdilution MIC assay.
Detailed Protocol: Broth Microdilution

Materials:

  • This compound derivatives (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microplates

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), pick 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[22] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution Plate: In a separate 96-well plate, prepare 2-fold serial dilutions of the test compounds in CAMHB at twice the final desired concentration (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Plate Inoculation:

    • Dispense 50 µL of CAMHB into each well of a sterile 96-well U-bottom plate.

    • Transfer 50 µL from the compound dilution plate to the corresponding wells of the test plate.

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Controls are critical: Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).[18]

  • Incubation: Incubate the plates in ambient air at 35-37°C for 18-24 hours.[22]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[23]

Data Presentation: Sample Antibacterial Data
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
M3A7C-001> 64> 64
M3A7C-002416
M3A7C-004864
Ciprofloxacin0.250.015

Part III: Antioxidant Activity Screening

Principle & Rationale

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. The ability of a compound to scavenge free radicals is a valuable therapeutic property. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to evaluate the antioxidant capacity of novel compounds.[24][25]

DPPH is a stable free radical that has a deep purple color and absorbs strongly at ~517 nm.[26] When an antioxidant compound donates a hydrogen atom or electron to DPPH, it is reduced to a non-radical, yellow-colored form (DPPH-H). The resulting decrease in absorbance at 517 nm is proportional to the radical-scavenging activity of the compound.

Detailed Protocol: DPPH Radical Scavenging Assay

Materials:

  • This compound derivatives (dissolved in methanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate, spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly made and protected from light.[24] Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid) in methanol.

  • Reaction Setup: In a 96-well plate, add 100 µL of each compound dilution to the wells. Add 100 µL of methanol to a blank well.

  • Initiate Reaction: Add 100 µL of the DPPH working solution to all wells.[27] Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[24][26]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.[24]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    Where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the test compound.

Summary and Outlook

This guide outlines a primary screening cascade to efficiently evaluate the biological potential of this compound derivatives. By systematically assessing cytotoxicity, antibacterial effects, and antioxidant capacity, researchers can quickly identify "hit" compounds. Positive hits from these initial screens warrant further investigation, including secondary screening against broader cell line panels, determination of the minimum bactericidal concentration (MBC), and exploration of specific mechanisms of action to validate their therapeutic promise.

References

Application Notes and Protocols: Functionalization of Methyl 3-aminoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] Methyl 3-aminoquinoline-7-carboxylate is a particularly valuable derivative, offering multiple reactive sites for chemical modification.[3][4] Its structure, featuring a nucleophilic amino group, an electrophilic ester, and an aromatic core amenable to C-H activation, provides a versatile platform for generating libraries of complex molecules in drug discovery programs.

This guide provides an in-depth exploration of key synthetic protocols for the selective functionalization of this compound. We move beyond simple procedural lists to explain the underlying chemical principles and the rationale behind the selection of reagents and conditions, empowering researchers to adapt and troubleshoot these methodologies for their specific molecular targets.

Molecular Overview and Strategic Functionalization

The structure of this compound presents three primary sites for chemical diversification. A strategic approach to synthesis planning is crucial for achieving the desired target structure efficiently.

  • 3-Amino Group: A highly nucleophilic primary amine, ideal for N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions to form C-N bonds.

  • 7-Carboxylate Ester: Can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for subsequent amide bond formation, or can be directly converted to amides under certain conditions.

  • Quinoline Core (C-H Bonds): The aromatic C-H bonds of the quinoline ring, particularly at the C2, C4, and C8 positions, can be functionalized through transition-metal-catalyzed C-H activation, offering a modern and atom-economical route to novel analogues.[1][5]

G cluster_start Starting Material cluster_paths Functionalization Pathways cluster_products Product Scaffolds start This compound N_Func A: N-Functionalization (Amide Coupling, Buchwald-Hartwig) start->N_Func R-COOH or Ar-X Ester_Func B: Ester Modification (Hydrolysis → Amide Coupling) start->Ester_Func 1. H₂O 2. R-NH₂ CH_Func C: C-H Functionalization (Arylation, Alkenylation) start->CH_Func Ar-X, Pd catalyst Prod_A 3-Amide/Arylamine Derivatives N_Func->Prod_A Prod_B 7-Amide Derivatives Ester_Func->Prod_B Prod_C Ring-Functionalized Derivatives CH_Func->Prod_C

Caption: Strategic functionalization pathways for this compound.

Section A: N-Functionalization of the 3-Amino Group

The primary amino group at the C3 position is often the most accessible and reactive site for initial modifications.

Protocol 1: Amide Bond Formation via HATU Coupling

Amide coupling is a fundamental transformation in medicinal chemistry. While classic reagents like EDC/HOBt are effective, uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior for coupling with electron-deficient anilines or sterically hindered substrates, providing higher yields and faster reaction times.[6] HATU activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is readily attacked by the amine.

Experimental Protocol:

  • To a solution of the desired carboxylic acid (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add HATU (1.2 equivalents) and N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in DMF to the activated mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired N-acylated product.

G Quinoline Methyl 3-aminoquinoline-7-carboxylate CarboxylicAcid Carboxylic Acid (R-COOH) Reagents HATU, DIPEA DMF, RT node_plus1 + node_arrow Product N-Acylated Quinoline

Caption: General scheme for N-Acylation using HATU coupling.

Protocol 2: Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[7][8] It enables the coupling of the 3-amino group with aryl or heteroaryl halides (or triflates), providing access to a wide range of diarylamine structures. The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphine ligands generally providing the best results.[9][10]

Experimental Protocol:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by flash column chromatography to obtain the coupled product.

ParameterCondition ACondition B
Aryl Halide Aryl BromideAryl Chloride
Pd Catalyst Pd₂(dba)₃Pd(OAc)₂
Ligand XPhosRuPhos
Base Cs₂CO₃K₃PO₄
Solvent Toluene1,4-Dioxane
Temperature 110 °C100 °C
Typical Yield 70-95%60-85%
Caption: Representative conditions for Buchwald-Hartwig C-N coupling.

Section B: Modification of the 7-Carboxylate Ester

The methyl ester at the C7 position serves as a key handle for introducing diversity, typically through a two-step hydrolysis and subsequent amidation sequence.

Protocol 3: Saponification to the Carboxylic Acid

Base-catalyzed hydrolysis (saponification) is a standard and efficient method to convert the methyl ester to the corresponding carboxylic acid, which is a crucial intermediate for further coupling reactions.[11]

Experimental Protocol:

  • Dissolve this compound (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of a base, such as Lithium Hydroxide (LiOH, 3.0 equivalents).

  • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) to drive the reaction to completion (monitor by LC-MS, typically 2-6 hours).

  • Once the starting material is consumed, cool the reaction mixture in an ice bath.

  • Carefully acidify the solution to pH ~4-5 with a dilute acid (e.g., 1 M HCl). This will protonate the carboxylate and may cause the product to precipitate.[12]

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

  • Dry the combined organic extracts over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield 3-aminoquinoline-7-carboxylic acid. The product is often used in the next step without further purification.

Protocol 4: Amide Coupling of the 7-Carboxylic Acid

With the carboxylic acid in hand, a second amide coupling can be performed to introduce a diverse range of amine-containing fragments. The protocol is analogous to that described in Section A, using the newly formed carboxylic acid as the substrate.

Experimental Protocol:

  • Combine 3-aminoquinoline-7-carboxylic acid (1.0 equivalent), the desired amine (or its hydrochloride salt, 1.2 equivalents), a coupling agent (e.g., HBTU, 1.2 equivalents), and a non-nucleophilic base (e.g., DIPEA, 3.0-4.0 equivalents) in anhydrous DMF.[13][14]

  • Stir the reaction at room temperature for 6-18 hours.

  • Perform an aqueous work-up as described in Protocol 1.

  • Purify the crude product by flash chromatography or preparative HPLC to isolate the final 7-carboxamide derivative.

G Start This compound Intermediate 3-Aminoquinoline-7-carboxylic Acid Start->Intermediate Step 1: Hydrolysis (LiOH, THF/H₂O) Product 7-Carboxamide Derivative Intermediate->Product Step 2: Amide Coupling (R-NH₂, HBTU, DIPEA)

Caption: Two-step workflow for converting the 7-ester to a 7-amide.

Section C: C-H Functionalization of the Quinoline Ring

Direct C-H functionalization has become a powerful tool for modifying heterocyclic cores without the need for pre-functionalized starting materials.[15] For quinolines, these reactions are often catalyzed by transition metals like palladium, rhodium, or cobalt, with regioselectivity being a key challenge.[1][5] Functionalization can often be directed to the C2, C4, or C8 positions depending on the catalyst, ligands, and directing groups used.[5][16]

Protocol 5: Palladium-Catalyzed C2-Arylation via Suzuki-Miyaura Coupling

While the starting material does not have a halide for a traditional Suzuki coupling, this section outlines the protocol for a halogenated derivative to illustrate a key C-C bond-forming strategy on the quinoline core. For a direct C-H functionalization, a different catalytic system would be needed, but the Suzuki reaction is a fundamental tool for quinoline chemistry. Let's assume we have Methyl 3-amino-2-chloroquinoline-7-carboxylate .

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide.[17] It is one of the most robust methods for forming C(sp²)-C(sp²) bonds.

Experimental Protocol (for a 2-halo-quinoline derivative):

  • In a reaction tube, combine the 2-halo-quinoline derivative (1.0 equivalent), the arylboronic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous 2 M Na₂CO₃, 3.0 equivalents).

  • Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).[18]

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Seal the tube and heat the reaction to 90-100 °C for 8-16 hours.

  • After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via flash column chromatography to yield the C2-arylated quinoline.

G Simplified Catalytic Cycle for Suzuki Coupling Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Borane Ar-Pd(II)L₂-R PdII_Aryl->PdII_Borane Transmetalation PdII_Borane->Pd0 Reductive Elimination Product Ar-R PdII_Borane->Product Reactant1 Ar-X Reactant1->PdII_Aryl Reactant2 R-B(OH)₂ Reactant2->PdII_Borane Base Base Base->PdII_Borane

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Conclusion

This compound is a highly adaptable scaffold for chemical synthesis. By leveraging modern synthetic methodologies—including robust amide couplings, powerful palladium-catalyzed cross-coupling reactions, and strategic C-H functionalization—researchers can efficiently generate diverse libraries of novel quinoline derivatives. The protocols and principles outlined in this guide provide a solid foundation for the exploration of this valuable chemical space in the pursuit of new therapeutic agents.

References

Application Notes: Characterizing Methyl 3-aminoquinoline-7-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, recognized for its broad pharmacological activities. In oncology, this "privileged structure" is the backbone of numerous FDA-approved drugs that target critical signaling pathways responsible for tumor growth and proliferation.[1][2][3] Notable examples include inhibitors of receptor tyrosine kinases (RTKs) such as Lenvatinib (targeting VEGFR), Bosutinib (a Bcr-Abl kinase inhibitor), and Cabozantinib (targeting c-MET and VEGFR2), which have transformed the treatment landscape for various cancers.[4][2][5]

Methyl 3-aminoquinoline-7-carboxylate is a quinoline derivative that serves as a versatile building block for more complex, biologically active molecules.[6][7] While direct, extensive studies on its specific anticancer activity are emerging, its structure, featuring both an amino group and a carboxylate ester, makes it a prime candidate for investigation as a novel therapeutic agent or as a synthetic intermediate.[7] This guide provides a comprehensive framework and detailed protocols for researchers to systematically evaluate the anticancer potential of this compound and similar novel chemical entities.

Hypothesized Mechanism of Action: Kinase Inhibition

Given the prevalence of quinoline-based molecules as kinase inhibitors, a primary hypothesis is that this compound may exert its effects by targeting protein kinases crucial for cancer cell survival and proliferation.[8][9][10] Many quinoline derivatives function as ATP-competitive inhibitors, binding to the ATP pocket of kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others in the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.[4]

The EGFR signaling pathway, frequently dysregulated in cancers of the lung, breast, and colon, represents a plausible target.[11][12][13][14] Upon ligand binding, EGFR dimerizes and auto-phosphorylates its tyrosine residues, creating docking sites for adaptor proteins that activate downstream pro-survival cascades like the MAPK and PI3K/Akt pathways.[11][13][15] A hypothetical inhibitor could block this initial phosphorylation event, effectively shutting down these oncogenic signals.

EGFR_Pathway Ligand EGF/TGF-α Ligand EGFR EGFR Dimerization & Autophosphorylation Ligand->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->EGFR Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Experimental Workflow for Compound Characterization

A tiered approach is recommended to efficiently characterize the anticancer properties of a novel compound. The workflow begins with broad cytotoxicity screening, followed by more detailed mechanistic assays to elucidate the mode of action.

Workflow start Start: Novel Compound (this compound) screen 1. Cytotoxicity Screening (MTT Assay) start->screen ic50 Determine IC50 Values Across Cancer Cell Lines screen->ic50 apoptosis 2. Apoptosis Analysis (Annexin V/PI Staining) ic50->apoptosis Potent Activity cell_cycle 3. Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle target 4. Target Engagement (Kinase Inhibition Assay) ic50->target end Conclusion: Mechanistic Insights & Go/No-Go Decision apoptosis->end cell_cycle->end target->end

Caption: Tiered experimental workflow for compound evaluation.

PART 1: Cytotoxicity and Viability Assessment

The initial step is to determine if the compound exhibits cytotoxic or cytostatic effects against a panel of cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose.[16]

Protocol 1: MTT Cell Viability Assay

This protocol is based on the enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[16][17] The amount of formazan produced is directly proportional to the number of viable cells.[16]

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HeLa cervical cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Plate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells during their exponential growth phase. Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.[18] Include wells for "medium only" blanks. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. After 24 hours, carefully remove the old medium and add 100 µL of medium containing the desired concentrations of the compound (e.g., 0.1 to 100 µM). Include "vehicle control" wells treated with the highest concentration of DMSO used.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[18][19]

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[18] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]

  • Absorbance Reading: Measure the absorbance at 590 nm within 1 hour.[18]

  • Data Analysis: Subtract the average absorbance of the "medium only" blanks from all other readings. Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Exemplary IC₅₀ Values

Cell LineCancer TypeHypothetical IC₅₀ (µM)
A549Non-Small Cell Lung5.2
MCF-7Breast Adenocarcinoma8.9
HeLaCervical Adenocarcinoma12.5
HCT116Colorectal Carcinoma6.7

PART 2: Mechanistic Assays

If the compound shows significant cytotoxicity, the next step is to investigate how it kills cancer cells. Key questions include whether it induces programmed cell death (apoptosis) and how it affects cell cycle progression.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay identifies different stages of cell death. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet.[20] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[20] Propidium Iodide (PI) is a fluorescent DNA intercalator that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells where membrane integrity is compromised.[20]

Materials:

  • Cells treated with the compound (at IC₅₀ and 2x IC₅₀ concentrations) for 24-48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer).

  • Cold 1X PBS.

  • Flow cytometer.

Procedure:

  • Cell Collection: Induce apoptosis by treating cells with the compound. Include negative (vehicle-treated) and positive controls. Collect both adherent and floating cells. Centrifuge at ~500 x g for 5 minutes.

  • Washing: Wash cells once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live, healthy cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

    • Annexin V (-) / PI (+): Necrotic cells.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies the DNA content within a cell population to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer agents often induce cell cycle arrest at specific checkpoints. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

Materials:

  • Cells treated with the compound (at IC₅₀ concentration) for 24 hours.

  • Cold 70% ethanol.

  • Cold 1X PBS.

  • PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[22]

  • Flow cytometer.

Procedure:

  • Cell Collection: Harvest approximately 1-2 x 10⁶ cells. Centrifuge and discard the supernatant.

  • Washing: Wash the cell pellet with 1 mL of cold 1X PBS. Centrifuge and discard the supernatant.

  • Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[23] Fix for at least 30 minutes on ice (or store at -20°C for longer periods).[22][23]

  • Rehydration & Staining: Centrifuge the fixed cells at a higher speed (~800 x g) for 5 minutes.[23] Discard the ethanol. Wash the pellet with 1 mL of PBS.

  • RNase Treatment: Resuspend the pellet in 500 µL of PI staining solution containing RNase A. The RNase is crucial to degrade RNA, which PI can also bind to, ensuring only DNA is measured.[22][23]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[24]

  • Analysis: Analyze the samples by flow cytometry. Collect data on a linear scale and use a doublet discrimination gate to exclude cell aggregates.[22]

  • Data Interpretation: Generate a histogram of fluorescence intensity. The G0/G1 peak will have 2n DNA content, the G2/M peak will have 4n DNA content, and the S phase will be the region between these two peaks. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.

Conclusion and Future Directions

This guide outlines a systematic, robust framework for the initial preclinical evaluation of this compound in cancer research. The data generated from these protocols will establish its cytotoxic potential (IC₅₀), clarify its primary mechanism of cell death (apoptosis vs. necrosis), and identify any effects on cell cycle progression. Positive results from this initial screening cascade would warrant further investigation, including:

  • Target Deconvolution: Utilizing kinase profiling panels to identify specific kinases inhibited by the compound.

  • Western Blotting: To confirm the inhibition of specific signaling pathways (e.g., decreased phosphorylation of EGFR, AKT, or ERK).

  • In Vivo Studies: Evaluating the compound's efficacy and safety in preclinical animal models, such as xenograft tumor models.

By following these validated protocols, researchers can generate high-quality, reproducible data essential for advancing novel quinoline-based compounds toward clinical development.

References

Investigating the Antimalarial Potential of Methyl 3-aminoquinoline-7-carboxylate Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting the Quinoline Scaffold

For decades, quinoline-based compounds such as chloroquine have been the cornerstone of antimalarial chemotherapy. Their primary mechanism of action involves disrupting the detoxification of heme, a toxic byproduct of hemoglobin digestion by the intra-erythrocytic malaria parasite, Plasmodium falciparum. Quinolines accumulate in the parasite's acidic food vacuole and inhibit the polymerization of heme into hemozoin, leading to a buildup of toxic free heme and subsequent parasite death. However, the emergence and spread of drug-resistant Plasmodium strains necessitate the development of novel antimalarial agents.

The methyl 3-aminoquinoline-7-carboxylate scaffold represents a strategic starting point for developing next-generation antimalarials. The rationale for investigating analogs of this particular structure is rooted in established structure-activity relationship (SAR) principles for quinoline antimalarials. Modifications at the 3, 4, and 7-positions of the quinoline ring have been shown to significantly impact antimalarial potency and, crucially, activity against chloroquine-resistant strains.[1][2] The 3-amino group and the 7-carboxylate moiety offer versatile handles for chemical modification, allowing for the systematic exploration of how different substituents affect drug accumulation, target engagement, and the potential to overcome resistance mechanisms. This document provides a comprehensive guide for researchers engaged in the synthesis, in vitro screening, and in vivo evaluation of novel this compound analogs.

Experimental Workflow Overview

The investigation of novel antimalarial candidates follows a structured pipeline, from chemical synthesis to preclinical evaluation. This workflow is designed to efficiently identify potent and selective compounds with favorable drug-like properties.

Antimalarial Drug Discovery Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Efficacy Synthesis Synthesis of Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification SAR_Analysis Structure-Activity Relationship (SAR) Analysis Synthesis->SAR_Analysis AntiP_Assay Antiplasmodial Assay (P. falciparum) Purification->AntiP_Assay Selectivity Selectivity Index (SI) Calculation AntiP_Assay->Selectivity Cyto_Assay Cytotoxicity Assay (e.g., HepG2 cells) Cyto_Assay->Selectivity Mouse_Model In Vivo Murine Model (P. berghei) Selectivity->Mouse_Model Efficacy_Test 4-Day Suppressive Test Mouse_Model->Efficacy_Test Efficacy_Test->SAR_Analysis Data informs SAR studies

Caption: High-level workflow for the discovery and evaluation of novel antimalarial compounds.

Part 1: Synthesis of this compound Analogs

The synthesis of the target analogs can be achieved through a multi-step process, leveraging established quinoline synthesis methodologies. The following is a representative protocol.

Protocol 1: Synthesis of a Representative Analog

  • Step 1: Synthesis of the Quinoline Core: A common route to the quinoline core is the Gould-Jacobs reaction. This involves the reaction of an appropriately substituted aniline with diethyl (ethoxymethylene)malonate, followed by thermal cyclization.

  • Step 2: Functional Group Interconversion: The resulting quinoline ester can be subjected to various reactions to introduce the desired functionalities at the 3 and 7 positions. For instance, nitration followed by reduction can introduce an amino group.

  • Step 3: Derivatization: The amino and carboxylate groups serve as points for diversification. Amide or sulfonamide formation at the 3-amino position, and ester or amide formation at the 7-carboxylate position, can be achieved using standard coupling reagents.[3]

Self-Validation: Each step of the synthesis should be monitored by Thin Layer Chromatography (TLC). The final products must be purified by column chromatography and their structures confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure a purity of >95%.

Part 2: In Vitro Antiplasmodial and Cytotoxicity Assays

The initial biological evaluation of the synthesized compounds involves determining their potency against P. falciparum and their toxicity towards a mammalian cell line to assess selectivity.

In Vitro Antiplasmodial Activity against Plasmodium falciparum

The SYBR Green I-based fluorescence assay is a widely used, robust, and high-throughput method for measuring parasite proliferation.[4][5][6][7][8]

Protocol 2: SYBR Green I-Based Antiplasmodial Assay

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., chloroquine-sensitive 3D7 strain and chloroquine-resistant K1 strain) in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Assay Plate Preparation: Serially dilute the test compounds in RPMI-1640 medium in a 96-well black plate. Include chloroquine and artemisinin as positive controls and wells with no drug as negative controls.

  • Parasite Addition: Add synchronized ring-stage parasites to each well to achieve a final hematocrit of 2% and a parasitemia of 0.5%.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the erythrocytes. Thaw the plates and add SYBR Green I lysis buffer to each well.

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour and measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression analysis.

Self-Validation: The assay's validity is confirmed by the robust growth in the negative control wells and the expected IC₅₀ values for the positive controls (chloroquine and artemisinin).

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][10][11][12] It is used to determine the toxicity of the compounds against a mammalian cell line (e.g., HepG2, a human liver cell line).

Protocol 3: MTT Cytotoxicity Assay

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 48 hours. Include doxorubicin as a positive control and wells with no compound as a negative control.

  • MTT Addition: Remove the medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the compound concentration.

Self-Validation: The assay's reliability is ensured by healthy cell growth in the negative control wells and the expected CC₅₀ value for the positive control (doxorubicin).

Data Presentation and Interpretation

The results from the in vitro assays should be tabulated to facilitate the comparison of the analogs and the calculation of the Selectivity Index (SI), which is a crucial parameter for prioritizing compounds for further development.

SI = CC₅₀ (HepG2) / IC₅₀ (P. falciparum)

A higher SI value indicates greater selectivity of the compound for the parasite over mammalian cells.

Table 1: In Vitro Antimalarial Activity and Cytotoxicity of this compound Analogs

Compound IDR¹ SubstituentR² SubstituentIC₅₀ (nM) vs. 3D7IC₅₀ (nM) vs. K1CC₅₀ (nM) vs. HepG2SI (vs. 3D7)SI (vs. K1)
Lead-01 HH250800>20000>80>25
Analog-A 4-FluorophenylH50150>20000>400>133
Analog-B 3-ChlorophenylH8020015000187.575
Analog-C HMethyl300900>20000>66.7>22.2
Chloroquine --20450>50000>2500>111

Part 3: In Vivo Antimalarial Efficacy in a Murine Model

Promising candidates from the in vitro screening (high potency and selectivity) should be advanced to in vivo efficacy studies. The 4-day suppressive test in Plasmodium berghei-infected mice is a standard preclinical model.[13][14][15][16]

Protocol 4: 4-Day Suppressive Test

  • Animal Model: Use Swiss albino mice (6-8 weeks old, 18-22 g).

  • Infection: Inoculate the mice intraperitoneally with P. berghei-infected red blood cells (1 x 10⁷ parasitized erythrocytes).

  • Drug Administration: Two hours post-infection (Day 0), administer the test compounds orally once daily for four consecutive days (Day 0 to Day 3). A vehicle control group and a chloroquine-treated group should be included.

  • Parasitemia Monitoring: On Day 4, collect blood from the tail vein of each mouse and prepare thin blood smears.

  • Smear Analysis: Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Data Analysis: Calculate the average percentage of parasitemia suppression for each group relative to the vehicle control group.

InVivo_Efficacy_Test Infection Day 0: Infect mice with P. berghei Treatment_D0 Day 0: Administer first dose Infection->Treatment_D0 Treatment_D1 Day 1: Administer second dose Treatment_D0->Treatment_D1 Treatment_D2 Day 2: Administer third dose Treatment_D1->Treatment_D2 Treatment_D3 Day 3: Administer fourth dose Treatment_D2->Treatment_D3 Analysis Day 4: Measure parasitemia Treatment_D3->Analysis

Caption: Timeline for the 4-day suppressive test in the P. berghei murine model.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the systematic investigation of this compound analogs as potential antimalarial agents. The data generated from these studies will be instrumental in establishing comprehensive structure-activity relationships, which will, in turn, guide the design of more potent and selective next-generation antimalarial drugs. Compounds demonstrating significant in vivo efficacy and a favorable safety profile can be advanced to further preclinical development, including pharmacokinetic and toxicology studies.

References

The 3-Aminoquinoline-7-Carboxylate Scaffold: A Versatile Platform for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Quinoline Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, distinct biological targets with high affinity. The quinoline ring system is a quintessential example of such a scaffold, forming the core of numerous approved therapeutic agents, particularly in oncology.[1] Its rigid, planar structure and the strategic placement of nitrogen atoms provide an ideal foundation for creating molecules that can effectively interact with the ATP-binding pocket of protein kinases.

This guide focuses on a specific and highly versatile building block: Methyl 3-aminoquinoline-7-carboxylate . The strategic disposition of its functional groups—an amino group at the 3-position and a carboxylate at the 7-position—offers orthogonal chemical handles for derivatization. This allows for the systematic exploration of chemical space in two distinct vectors, making it an exceptionally valuable starting material for the development of potent and selective kinase inhibitors. We will explore its application in synthesizing inhibitors targeting key oncogenic kinases such as c-Met and CDK2, providing detailed protocols from chemical synthesis to biological validation.

Section 1: Synthetic Strategy & Core Chemistry

The primary utility of this compound lies in its capacity for sequential, selective functionalization. The 3-amino group, a potent nucleophile, is readily acylated to form carboxamides, while the 7-methyl ester can be hydrolyzed to a carboxylic acid, which can then be converted into a second amide. This dual functionalization allows for the creation of a diverse library of compounds where substituents can be tailored to target different regions of a kinase's active site.

A general workflow for leveraging this scaffold is outlined below. This process is designed to create a diverse library of 3,7-disubstituted quinoline derivatives.

G cluster_0 Synthetic Workflow A This compound (Starting Material) B Step 1: Amide Coupling at 3-Amino Position (R1-COOH, HATU/DIPEA) A->B C Intermediate: Methyl 3-acylaminoquinoline-7-carboxylate B->C D Step 2: Ester Hydrolysis (LiOH) C->D E Intermediate: 3-Acylaminoquinoline-7-carboxylic Acid D->E F Step 3: Amide Coupling at 7-Carboxylic Acid (R2-NH2, EDC/HOBt) E->F G Final Product: 3,7-Disubstituted Quinoline Inhibitor F->G G cluster_cmet c-Met Signaling Pathway HGF HGF Ligand cMet c-Met Receptor HGF->cMet binds GAB1 GAB1 cMet->GAB1 activates RAS RAS cMet->RAS activates Inhibitor Quinoline Inhibitor Inhibitor->cMet inhibits PI3K PI3K GAB1->PI3K activates AKT AKT PI3K->AKT activates Proliferation Proliferation, Survival, Motility, Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation G cluster_cdk2 CDK2 Cell Cycle Regulation (G1/S Transition) GrowthFactors Growth Factors CyclinD Cyclin D GrowthFactors->CyclinD CDK46 CDK4/6 CyclinD->CDK46 activates pRB pRB CDK46->pRB phosphorylates (inactive) E2F E2F pRB->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates CDK2->pRB hyper-phosphorylates S_Phase S-Phase Entry (DNA Replication) CDK2->S_Phase Inhibitor Quinoline Inhibitor Inhibitor->CDK2 inhibits

References

Application Notes and Protocols for Cell-Based Assays Using Methyl 3-aminoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] Methyl 3-aminoquinoline-7-carboxylate belongs to this versatile class of heterocyclic compounds. While primarily recognized as a valuable intermediate in the synthesis of more complex bioactive molecules, its inherent structural features—an amino group and a carboxylate ester on the quinoline core—suggest its potential for direct application in cell-based assays for drug discovery and molecular biology research.[3][4] This document provides detailed protocols and scientific rationale for utilizing this compound in key cell-based assays, drawing upon the established activities of closely related quinoline derivatives.

The anticipated biological activities of this compound and its derivatives are multifaceted. The quinoline scaffold is known to interact with various biological targets, leading to effects such as the induction of apoptosis, inhibition of cell proliferation, and modulation of kinase activity.[5][6] Specifically, derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2, a crucial enzyme in cell growth and proliferation.[7] Furthermore, the inherent fluorescence of the quinoline backbone makes this compound a candidate for use as a fluorescent probe in cellular imaging applications.[4][8]

These application notes are designed for researchers, scientists, and drug development professionals. They provide a framework for the initial screening and mechanistic evaluation of this compound in relevant biological contexts.

PART 1: Postulated Mechanism of Action

Based on the activities of related quinoline compounds, this compound is hypothesized to exert its cellular effects through one or more of the following mechanisms:

  • Inhibition of Protein Kinases: Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases that are critical for cancer cell survival and proliferation, such as EGFR, VEGFR, and CK2.[7][9][10]

  • Induction of Apoptosis: The quinoline scaffold is a common feature in compounds that trigger programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.[6][11]

  • DNA Intercalation and Topoisomerase Inhibition: Some quinoline-based drugs can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell cycle arrest.[5]

The following diagram illustrates a potential signaling pathway that could be modulated by this compound, leading to apoptosis.

G MAQC This compound Kinase Protein Kinase (e.g., CK2, ATM) MAQC->Kinase Inhibition Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) MAQC->Pro_Apoptotic Upregulation Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Kinase->Anti_Apoptotic Phosphorylation (Inhibition of Apoptosis) Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Anti_Apoptotic->Mitochondrion Inhibition Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Cascade Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Postulated signaling pathway for apoptosis induction.

PART 2: Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol determines the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

ParameterDescription
Cell Lines MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma)
Seeding Density 5 x 10³ cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 48 hours
Assay MTT
Endpoint Absorbance at 570 nm
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the number of apoptotic and necrotic cells following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and control cells from Protocol 1

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.

  • Cell Harvesting and Staining:

    • Collect the cells and culture medium.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

    • Four populations of cells can be distinguished:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

G cluster_0 Experimental Workflow Start Seed Cells in 6-well plates Treat Treat with Methyl 3-aminoquinoline-7-carboxylate Start->Treat Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Analyze Flow Cytometry Analysis Stain->Analyze

Caption: Workflow for apoptosis detection.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific protein kinase (e.g., CK2).

Principle: The assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. The remaining ATP is quantified using a luciferase/luciferin system, where the light output is inversely proportional to the kinase activity.

Materials:

  • Recombinant human protein kinase (e.g., CK2)

  • Kinase substrate (specific for the chosen kinase)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Assay Preparation:

    • Prepare the kinase reaction buffer, ATP, and substrate solution according to the manufacturer's instructions.

    • Prepare serial dilutions of this compound.

  • Kinase Reaction:

    • Add the kinase, substrate, and compound dilutions to the wells of the 96-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Signal Detection:

    • Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP.

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control.

    • Determine the IC₅₀ value.

ParameterValue
Kinase Recombinant Human CK2
Substrate Specific peptide substrate for CK2
ATP Concentration 10 µM
Compound Concentrations 0.01 - 100 µM
Assay Kit Kinase-Glo®
Detection Luminescence
Protocol 4: Cellular Imaging with Fluorescence Microscopy

This protocol utilizes the potential intrinsic fluorescence of this compound for visualizing its subcellular localization.

Principle: The quinoline ring system can exhibit fluorescence.[4][8] By exciting the compound with an appropriate wavelength of light, its emission can be detected using a fluorescence microscope, revealing its distribution within the cell.

Materials:

  • Cells grown on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC)

  • Hoechst 33342 (for nuclear counterstaining)

  • MitoTracker™ Red CMXRos (for mitochondrial counterstaining)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass-bottom dishes and allow them to adhere.

    • Treat the cells with this compound at a non-toxic concentration (determined from the MTT assay) for a desired period (e.g., 4-24 hours).

  • Counterstaining (Optional):

    • To determine subcellular localization, incubate the cells with Hoechst 33342 (for nucleus) or MitoTracker™ Red (for mitochondria) according to the manufacturer's protocols.

  • Imaging:

    • Wash the cells with PBS.

    • Add fresh medium or PBS for imaging.

    • Visualize the cells using a fluorescence microscope. The excitation and emission wavelengths for this compound will need to be determined empirically, but a starting point could be excitation around 365 nm and emission between 440-510 nm.[8]

  • Image Analysis:

    • Capture images in the respective channels (e.g., blue for Hoechst, red for MitoTracker™, and the appropriate channel for the quinoline compound).

    • Merge the images to determine the colocalization of the compound with specific organelles.

Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutic agents and research tools. The protocols outlined in these application notes provide a comprehensive framework for the initial characterization of its biological activities in cell-based systems. By systematically evaluating its effects on cell viability, apoptosis, and specific molecular targets like protein kinases, researchers can elucidate its mechanism of action and potential for further development. Furthermore, its inherent fluorescent properties offer an exciting avenue for its application in cellular imaging studies.

References

Application Note: In Vitro Evaluation of Methyl 3-aminoquinoline-7-carboxylate as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential, including anticancer activity.[1][2][3] These compounds can exert their effects through diverse mechanisms such as inducing apoptosis, arresting the cell cycle, and interfering with critical tumor-growth signaling pathways.[1][2][4] Quinoline-based drugs have been developed to target topoisomerase enzymes, DNA intercalation, and various protein kinases, making them a versatile class for oncology research.[1][2][3][5]

Methyl 3-aminoquinoline-7-carboxylate is a quinoline derivative that serves as a versatile intermediate in the synthesis of novel heterocyclic compounds with potential biological activities.[6][7] Its structural features suggest it could be a valuable backbone for the development of new anticancer agents. This application note provides a comprehensive set of protocols for the initial in vitro screening of this compound to evaluate its cytotoxic and cytostatic effects against a panel of human cancer cell lines.

The described methodologies include a primary cytotoxicity screening using the MTT assay, followed by secondary assays to elucidate the mechanism of cell death, specifically apoptosis and cell cycle analysis.[8] Adherence to these robust and validated protocols will ensure the generation of reliable and reproducible data, which is crucial for the early-stage assessment of this compound's therapeutic potential.

Overall Experimental Workflow

The following diagram outlines the sequential workflow for the comprehensive in vitro evaluation of this compound.

G cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_secondary Phase 3: Mechanistic Assays cluster_analysis Phase 4: Interpretation Compound_Prep Compound Solubilization (this compound in DMSO) MTT_Assay Protocol 1: MTT Cytotoxicity Assay (24h, 48h, 72h exposure) Compound_Prep->MTT_Assay Cell_Culture Cancer Cell Line Culture (Logarithmic Growth Phase) Cell_Culture->MTT_Assay IC50_Calc Data Analysis: IC50 Value Determination MTT_Assay->IC50_Calc Apoptosis_Assay Protocol 2: Annexin V/PI Apoptosis Assay IC50_Calc->Apoptosis_Assay Based on IC50 CellCycle_Assay Protocol 3: Cell Cycle Analysis IC50_Calc->CellCycle_Assay Based on IC50 Apoptosis_Data Quantify Apoptotic vs. Necrotic Cells Apoptosis_Assay->Apoptosis_Data CellCycle_Data Analyze G1/S/G2-M Phase Distribution CellCycle_Assay->CellCycle_Data Conclusion Comprehensive Efficacy Profile & Go/No-Go Decision Apoptosis_Data->Conclusion CellCycle_Data->Conclusion

Caption: Experimental workflow for in vitro anticancer evaluation.

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the cytotoxic effect of this compound.[8][9] The assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to an insoluble purple formazan product.[10][11] The amount of formazan is directly proportional to the number of living cells.[12]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[10][12]

  • 96-well flat-bottom sterile plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8][9] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (medium with the highest equivalent concentration of DMSO) and a positive control (e.g., Doxorubicin).[8]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[8][13]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[8][12] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

The half-maximal inhibitory concentration (IC50), which is the drug concentration required to inhibit cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]

Hypothetical Data Presentation:

Cell LineCancer TypeIC50 (µM) after 48h ± SD
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Non-Small Cell Lung Cancer28.5 ± 3.1
HeLaCervical Cancer11.7 ± 1.5

Protocol 2: Assessment of Apoptosis via Annexin V/Propidium Iodide Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound. The assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[14] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify apoptotic cells.[14][15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[14]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • 6-well sterile plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations corresponding to the IC50 and 2x IC50 values for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: After treatment, collect both the floating cells from the supernatant and the adherent cells (using trypsin). Combine them and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.[16]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15][17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[15]

Data Interpretation:

  • Annexin V (-) / PI (-): Viable cells

  • Annexin V (+) / PI (-): Early apoptotic cells

  • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

  • Annexin V (-) / PI (+): Primary necrotic cells

Hypothetical Data Presentation:

Treatment (48h)% Viable Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control95.1 ± 2.32.5 ± 0.52.4 ± 0.4
Compound (IC50)48.2 ± 3.535.8 ± 2.916.0 ± 1.7
Compound (2x IC50)15.7 ± 2.155.3 ± 4.129.0 ± 3.3

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol evaluates the effect of this compound on cell cycle progression. It uses propidium iodide (PI) to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

  • Propidium Iodide (50 µg/mL in PBS)[18]

  • RNase A (100 µg/mL, DNase free)[18]

  • 70% cold ethanol[18][19]

  • 6-well sterile plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the compound at IC50 concentrations as described in the apoptosis protocol.

  • Cell Harvesting: Collect all cells (adherent and floating) and centrifuge.

  • Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[18][19] Incubate at 4°C for at least 30 minutes (or up to several days).[18]

  • Washing: Centrifuge the fixed cells at 200 x g for 10 minutes and discard the ethanol.[20] Wash the cell pellet with PBS.

  • Staining: Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[18] The RNase treatment is essential to prevent the staining of double-stranded RNA.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[19][20]

  • Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by the intensity of PI fluorescence.

Data Analysis: The resulting DNA histograms are analyzed using cell cycle modeling software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[18] An accumulation of cells in a specific phase suggests a compound-induced cell cycle arrest.

Potential Mechanism of Action: Induction of Apoptosis

Quinoline derivatives are known to induce apoptosis in cancer cells through various signaling pathways.[1][2] A plausible mechanism for this compound could involve the activation of the intrinsic (mitochondrial) apoptosis pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspase-9 and the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

G Compound This compound Bax Bax/Bak Activation Compound->Bax Induces Bcl2 Bcl-2/Bcl-xL Compound->Bcl2 Inhibits Mitochondrion Mitochondrion CytC Cytochrome c Release Mitochondrion->CytC Bax->Mitochondrion Bcl2->Bax Inhibits Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Cleavage Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 Cleavage ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) ActiveCasp3->Apoptosis

Caption: Plausible intrinsic apoptosis pathway activated by the compound.

References

Application Notes and Protocols for the Pharmacological Profiling of Compounds Derived from Methyl 3-aminoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse and potent biological activities.[1] Methyl 3-aminoquinoline-7-carboxylate, as a versatile synthetic intermediate, presents a unique opportunity for the generation of novel derivatives with potential therapeutic applications.[2][3] Its structure, featuring an amino group and a carboxylate ester, allows for a wide range of chemical modifications, paving the way for the exploration of new chemical space and the discovery of compounds with tailored pharmacological profiles. This guide provides a comprehensive overview of the application notes and detailed protocols for the pharmacological characterization of compounds derived from this promising scaffold. We will delve into the rationale behind experimental design and provide step-by-step methodologies for assessing anticancer, antimicrobial, and anti-inflammatory activities, as well as preliminary ADME-Tox profiling. The protocols described herein are designed to be robust and self-validating, ensuring the generation of high-quality, reproducible data for drug discovery and development professionals.

Pharmacological Landscape of Quinolines

Quinoline derivatives have historically demonstrated a remarkable breadth of pharmacological activities, including but not limited to:

  • Anticancer: Many quinoline-based compounds have shown significant cytotoxic effects against various cancer cell lines.[4] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes such as protein kinases and topoisomerases, induction of apoptosis, and cell cycle arrest.[1]

  • Antimicrobial: The quinoline core is a well-established pharmacophore in the development of antibacterial and antifungal agents.[5][6] These compounds can disrupt microbial DNA replication, inhibit essential enzymes, or compromise cell membrane integrity.

  • Anti-inflammatory: Certain quinoline derivatives have exhibited potent anti-inflammatory properties, often through the modulation of inflammatory signaling pathways.[1]

Experimental Workflows for Pharmacological Profiling

A systematic approach to profiling the pharmacological activities of novel derivatives of this compound is crucial for identifying promising lead compounds. The following sections outline detailed protocols for a tiered screening strategy.

Diagram: High-Throughput Screening (HTS) Workflow

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 ADME-Tox Profiling Compound Library Compound Library Primary Assays Anticancer (Cell Viability) Antimicrobial (MIC) Anti-inflammatory (NO Assay) Compound Library->Primary Assays Hit Identification Hit Identification Primary Assays->Hit Identification Dose-Response IC50/EC50 Determination Hit Identification->Dose-Response Mechanism of Action Kinase Inhibition Apoptosis Assays Cytokine Profiling Dose-Response->Mechanism of Action Lead Candidate Selection Lead Candidate Selection Mechanism of Action->Lead Candidate Selection In Silico Prediction ADME-Tox Modeling Lead Candidate Selection->In Silico Prediction In Vitro Assays Metabolic Stability Cytotoxicity In Silico Prediction->In Vitro Assays Risk Assessment Risk Assessment In Vitro Assays->Risk Assessment

Caption: A generalized workflow for the pharmacological profiling of novel compounds.

I. Anticancer Activity Profiling

The initial assessment of anticancer potential typically involves a cell viability assay to determine the cytotoxic effects of the compounds on various cancer cell lines.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a robust and widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (dissolved in DMSO to a stock concentration of 10 mM)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity
Compound IDCancer Cell LineIC₅₀ (µM)
Derivative 1MCF-75.2
Derivative 2A54912.8
Derivative 3HCT1168.1
Doxorubicin (Control)MCF-70.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Diagram: Apoptosis Induction Pathway

Apoptosis_Pathway Quinoline Derivative Quinoline Derivative Mitochondria Mitochondria Quinoline Derivative->Mitochondria Stress Signal Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: A simplified diagram of a potential apoptosis induction pathway by a quinoline derivative.

II. Antimicrobial Activity Profiling

The antimicrobial potential of the synthesized compounds can be initially assessed by determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Microdilution Method for MIC Determination

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compounds.

  • Controls: Include a growth control (inoculum without compound) and a sterility control (broth without inoculum). A known antibiotic/antifungal agent should be used as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 481632
Derivative 54816
Ciprofloxacin (Control)0.50.25N/A
Fluconazole (Control)N/AN/A2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

III. Anti-inflammatory Activity Profiling

An in vitro model using lipopolysaccharide (LPS)-stimulated macrophages is a common method for the initial screening of anti-inflammatory compounds.

Protocol 3: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of nitric oxide (NO). The anti-inflammatory potential of a compound can be assessed by its ability to inhibit this NO production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for NO measurement)

  • Test compounds (dissolved in DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells only, a group with LPS only, and a group with a known anti-inflammatory drug.

  • Nitrite Measurement: After incubation, collect the cell supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: The amount of nitrite in the supernatant is a measure of NO production. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Data Presentation: Anti-inflammatory Activity
Compound IDNO Inhibition at 10 µM (%)
Derivative 665
Derivative 742
Dexamethasone (Control)85

Note: The data presented in this table is hypothetical and for illustrative purposes only.

IV. Preliminary ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial in drug discovery to identify compounds with favorable pharmacokinetic and safety profiles.

In Silico ADME-Tox Prediction

A variety of computational tools can be used to predict the ADME-Tox properties of the synthesized compounds. These tools can provide valuable insights into:

  • Lipinski's Rule of Five: Predicts drug-likeness.

  • Aqueous Solubility: Affects absorption.

  • Blood-Brain Barrier Permeability: Important for CNS-targeting drugs.

  • CYP450 Inhibition: Predicts potential drug-drug interactions.

  • Hepatotoxicity and Cardiotoxicity: Predicts potential organ toxicity.

Protocol 4: In Vitro Metabolic Stability Assay (Microsomal Stability)

Principle: This assay assesses the susceptibility of a compound to metabolism by liver enzymes (cytochromes P450) by incubating it with liver microsomes.

Materials:

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Test compound

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the test compound (typically at 1 µM) with liver microsomes and the NADPH regenerating system at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining amount of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.

Conclusion

The pharmacological profiling of compounds derived from this compound offers a promising avenue for the discovery of novel therapeutic agents. The systematic application of the protocols outlined in this guide will enable researchers to efficiently identify and characterize compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. Early-stage ADME-Tox assessment will further aid in the selection of lead candidates with the highest potential for successful clinical development. The versatility of the quinoline scaffold, coupled with a robust and logical screening cascade, provides a powerful platform for advancing the frontiers of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-aminoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-aminoquinoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. This document is structured to address specific challenges you may encounter during your experiments, drawing from established principles in heterocyclic chemistry.

Introduction to Synthetic Strategies

The synthesis of this compound, a key intermediate in pharmaceutical research[1], can be approached through several synthetic routes. The optimal choice depends on the availability of starting materials, scalability, and desired purity. This guide will focus on two plausible and robust synthetic pathways:

  • Late-Stage Amination via Buchwald-Hartwig Cross-Coupling: This modern approach involves the palladium-catalyzed amination of a pre-functionalized quinoline core. It offers high functional group tolerance and is often amenable to a wide range of substrates.[2][3]

  • Classical Ring-Forming Strategy via Friedländer Annulation: This traditional method involves the condensation of an appropriately substituted 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group to construct the quinoline ring system.[4][5][6]

Troubleshooting Guide

This section is formatted in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.

Route 1: Buchwald-Hartwig Amination

This route typically involves the reaction of Methyl 3-bromoquinoline-7-carboxylate with an ammonia equivalent.

A1: Low conversion in a Buchwald-Hartwig amination is a common issue that can often be resolved by systematically optimizing the reaction conditions. Here are the key parameters to investigate:

  • Catalyst System (Palladium Precursor and Ligand): The choice of palladium source and, more critically, the phosphine ligand is paramount for a successful reaction.[2][3]

    • Expertise & Experience: For electron-deficient aryl bromides like your substrate, bulky, electron-rich phosphine ligands are often more effective. If you are using a standard ligand like DPPF, consider switching to a more specialized ligand from a later "generation" of Buchwald-Hartwig catalysts.

    • Troubleshooting Steps:

      • Ligand Screening: Screen a panel of ligands. Good starting points include biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocenyl-based ligands (e.g., Josiphos-type ligands).

      • Catalyst Loading: While typically 1-2 mol% of the palladium precursor is sufficient, increasing the catalyst loading to 5 mol% can sometimes drive the reaction to completion, especially if catalyst deactivation is occurring.

      • Palladium Precursor: Ensure the quality of your palladium source. Pd(OAc)₂ and Pd₂(dba)₃ are common choices. Ensure they are stored under inert atmosphere and are not partially decomposed.

  • Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.[3]

    • Expertise & Experience: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. However, if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often in conjunction with a more active catalyst system.

    • Troubleshooting Steps:

      • Base Strength: If you are using a weaker base like K₃PO₄ with low conversion, consider switching to NaOtBu or LHMDS, provided your ester functionality is stable under these conditions.

      • Base Solubility: Ensure your base is sufficiently soluble in the reaction solvent. Using a solvent in which the base has poor solubility can impede the reaction.

  • Solvent and Temperature:

    • Expertise & Experience: Anhydrous, deoxygenated solvents are critical to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used. The reaction temperature often needs to be elevated (80-110 °C) to promote oxidative addition and reductive elimination.

    • Troubleshooting Steps:

      • Solvent Screening: If you are observing low conversion in toluene, try switching to dioxane, which can sometimes offer better solubility for the catalyst complex.

      • Temperature Optimization: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

ParameterCondition A (Initial)Condition B (Optimized)Rationale for Change
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Often more active and stable.
Ligand DPPF (4 mol%)XPhos (2 mol%)Bulky, electron-rich ligand enhances catalytic activity.[2]
Base K₃PO₄ (2.0 equiv.)NaOtBu (1.5 equiv.)Stronger base can accelerate the reaction.[3]
Solvent Toluene1,4-DioxaneCan improve solubility of catalyst and reactants.
Temperature 80 °C100 °CHigher temperature can overcome activation barriers.

A2: The formation of side products is indicative of non-optimal reaction conditions.

  • Debromination (Hydrodehalogenation): This side reaction is often competitive with the desired amination.

    • Expertise & Experience: It can be caused by β-hydride elimination from the palladium-amido complex or by other reductive pathways. The choice of ligand and base can influence the rate of this side reaction.

    • Troubleshooting Steps:

      • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation. Switching to a different class of ligand may be beneficial.

      • Base Concentration: Using a large excess of a very strong base can sometimes exacerbate this issue. Try using a stoichiometric amount of base.

  • Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under basic conditions, especially at elevated temperatures.

    • Expertise & Experience: This is a common issue when using strong bases like NaOtBu.

    • Troubleshooting Steps:

      • Weaker Base: Switch to a weaker base such as Cs₂CO₃ or K₃PO₄. This may require a more active catalyst system or longer reaction times to achieve full conversion.

      • Lower Temperature: If possible, try running the reaction at a lower temperature for a longer duration.

      • Protecting Group Strategy: If ester hydrolysis is unavoidable, consider performing the amination on the corresponding carboxylic acid and then esterifying in a subsequent step.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Methyl 3-bromoquinoline-7-carboxylate, Pd precursor, ligand, and base to a dry flask. inert 2. Evacuate and backfill with an inert gas (e.g., Argon). reagents->inert solvent 3. Add anhydrous, deoxygenated solvent and ammonia source. inert->solvent heat 4. Heat the reaction mixture with stirring. solvent->heat monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor cool 6. Cool to room temperature and filter. monitor->cool extract 7. Perform aqueous work-up and extraction. cool->extract purify 8. Purify by column chromatography. extract->purify Friedlander_Troubleshooting start Low Yield in Friedländer Synthesis catalyst Ineffective Catalyst start->catalyst conditions Suboptimal Reaction Conditions start->conditions side_reactions Competing Side Reactions start->side_reactions sol_catalyst Screen different acid and base catalysts. Adjust catalyst loading. catalyst->sol_catalyst sol_conditions Increase temperature. Use Dean-Stark trap for water removal. Try solvent-free conditions. conditions->sol_conditions sol_side_reactions Alter order of addition of reagents. Consider protecting group strategy for highly reactive carbonyls. side_reactions->sol_side_reactions

References

Technical Support Center: Purification of Methyl 3-aminoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Methyl 3-aminoquinoline-7-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile synthetic intermediate. The compound's unique structure, featuring a basic amino group, an aromatic quinoline core, and a hydrolyzable methyl ester, presents specific challenges and opportunities for purification.[1][2] This guide provides in-depth, field-proven insights and troubleshooting strategies to help you achieve the highest possible purity for your downstream applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation for selecting an appropriate purification strategy.

Q1: What are the primary recommended methods for purifying crude this compound?

The two most effective and commonly employed techniques are flash column chromatography and recrystallization. The choice between them depends on the impurity profile, the quantity of material, and the desired final purity.

  • Flash Column Chromatography is ideal for separating the target compound from impurities with different polarities. Given the basicity of the 3-amino group, special considerations for the stationary and mobile phases are often necessary to prevent poor separation (tailing).

  • Recrystallization is best suited for removing small amounts of impurities from a crude solid that is already of moderate purity (>85%). It is highly scalable and can yield material of exceptional crystalline quality if a suitable solvent system is identified.

Q2: What key physicochemical properties of this molecule influence its purification?

Understanding the molecule's properties is critical for troubleshooting:

  • Basicity: The 3-amino group is a weak base. This allows for strong, often undesirable, interactions with the acidic silica gel surface during chromatography. This same property, however, can be exploited in acid-base extractions for preliminary cleanup.

  • Solubility: The compound is a moderately polar, rigid aromatic structure. It typically exhibits good solubility in polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and alcohols, with lower solubility in non-polar solvents like hexanes or heptane.

  • Stability: The methyl ester group is susceptible to hydrolysis under strongly acidic or basic conditions. The amino-quinoline core can be sensitive to oxidation, particularly if trace metals are present, sometimes leading to discoloration (e.g., turning yellow or brown).

Q3: How do I identify the most likely impurities in my crude sample?

Common impurities often include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be precursors used in reactions like the Friedländer annulation or nucleophilic aromatic substitution.[3]

  • Reaction Byproducts: Incomplete reactions or side reactions can generate structurally similar impurities that may be difficult to separate.

  • Hydrolyzed Product (3-aminoquinoline-7-carboxylic acid): Exposure to acidic or basic conditions during the reaction or workup can hydrolyze the methyl ester. This acidic impurity is generally much more polar.

  • Solvents and Reagents: Residual solvents or reagents (e.g., triethylamine, DMF) from the preceding synthetic step.

Part 2: Troubleshooting Guide: Common Purification Issues

This guide provides a systematic approach to resolving specific experimental challenges.

Issue 1: Poor Separation and Peak Tailing in Silica Gel Chromatography

Symptom: On a TLC plate or during column chromatography, the spot/peak for your compound is elongated or "tails" significantly, leading to poor separation from nearby impurities.

Causality: This is a classic sign of strong interaction between the basic 3-amino group on your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes a slow, uneven elution from the stationary phase.

Solutions:

Probable CauseSolution & Rationale
Strong Analyte-Silica Interaction Add a Basic Modifier: Incorporate 0.5-1% triethylamine (TEA) or ammonia (as a 7N solution in methanol) into your eluent system. The modifier competes with your compound for the acidic sites on the silica, masking them and allowing your product to elute more symmetrically.
Incorrect Eluent Polarity Optimize Solvent System: If the Rf is too low (<0.15), the eluent is not polar enough. Gradually increase the proportion of the polar solvent (e.g., increase ethyl acetate in a hexanes/EtOAc system). If the Rf is too high (>0.5), decrease the polarity.
Column Overload Reduce Sample Load: The amount of crude material should not exceed 1-5% of the mass of the silica gel (e.g., for 40 g of silica, use no more than 0.4-2 g of crude material). Overloading saturates the stationary phase and ruins separation.
Compound Insolubility Pre-adsorb the Sample: If the compound is poorly soluble in the starting eluent, dissolve it in a strong solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Load this powder onto the top of the column. This ensures the compound is introduced to the column in a narrow band.
Workflow: Troubleshooting Column Chromatography

Here is a logical workflow to diagnose and solve common chromatography issues.

G start Start: TLC Analysis tailing Is there significant tailing? start->tailing separation Are spots well-separated? tailing->separation No add_base Add 0.5-1% TEA to eluent tailing->add_base Yes run_column Run Column separation->run_column Yes adjust_polarity Adjust eluent polarity (Target Rf ~0.2-0.3) separation->adjust_polarity No check_load Check sample load (1-5% of silica mass) run_column->check_load add_base->separation try_new_system Try alternative solvent system (e.g., DCM/MeOH, Toluene/Acetone) adjust_polarity->try_new_system try_new_system->separation

Caption: A decision-making workflow for optimizing column chromatography.

Issue 2: Product "Oils Out" or Fails to Crystallize During Recrystallization

Symptom: Upon cooling the saturated solution, the product separates as a liquid layer (oils out) instead of forming solid crystals.

Causality: This typically occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a very high degree, favoring amorphous precipitation over ordered crystal growth.

Solutions:

Probable CauseSolution & Rationale
High Supersaturation Slow Down Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling promotes precipitation over crystallization.
Lack of Nucleation Sites Induce Crystallization: Gently scratch the inside of the flask with a glass rod below the solvent line. Alternatively, add a tiny "seed" crystal from a previously purified batch.
Inappropriate Solvent Change Solvent System: The compound may be too soluble. Use a less effective (more non-polar) solvent. Alternatively, use a binary solvent system: dissolve the compound in a minimal amount of a good solvent (e.g., methanol) and slowly add a poor solvent (e.g., water or hexanes) dropwise at an elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.
Issue 3: Product Discoloration or Degradation

Symptom: The isolated product is yellow, brown, or shows new spots on a TLC analysis compared to the crude material.

Causality: Aromatic amines are susceptible to air oxidation, which can be accelerated by light and trace metals. The methyl ester can be hydrolyzed to the corresponding carboxylic acid if exposed to harsh pH conditions or left on acidic silica gel for an extended period.

Solutions:

Probable CauseSolution & Rationale
Air Oxidation Use Inert Atmosphere & Protect from Light: If possible, perform the purification under a nitrogen or argon atmosphere. Wrap flasks and columns in aluminum foil to protect the compound from light.
Ester Hydrolysis on Silica Minimize Contact Time & Neutralize: Do not let the compound sit on the column for an unnecessarily long time. As mentioned, adding a base like triethylamine to the eluent can help neutralize the silica surface and prevent acid-catalyzed hydrolysis.[4]
Hydrolysis During Workup Use Mild Reagents: If performing an acid-base extraction, use mild reagents like 1M HCl and saturated sodium bicarbonate (NaHCO3) solution instead of concentrated acids and bases (e.g., NaOH). Perform extractions at low temperatures (0-5 °C) to slow down hydrolysis rates.

Part 3: Standard Operating Protocols

These protocols provide a starting point for purification. Always begin with a small-scale trial before committing a large quantity of material.

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that provides a target Rf value of 0.2-0.3 for the product. A good starting point is a 1:1 mixture of Hexanes:Ethyl Acetate. Add 0.5% triethylamine to the TLC jar and see if the spot shape improves.

  • Column Packing: Select a column size appropriate for the amount of material. Pack the column with silica gel using your chosen eluent (containing 0.5% TEA). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent. For better resolution, pre-adsorb the sample onto a small amount of silica gel and load the resulting powder onto the column bed.

  • Elution: Begin elution with the solvent system determined by TLC. A gradient elution, starting with a lower polarity and gradually increasing, can be effective for complex mixtures.[4] For example, start with 20% EtOAc in Hexanes and gradually increase to 50% EtOAc.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.

Protocol 2: Recrystallization
  • Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the product when hot but not when cold. Good candidates might include ethanol, isopropanol, acetone, or ethyl acetate, potentially with water or hexanes as an anti-solvent.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid until it just dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. Use a pre-warmed funnel and receiving flask to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Purification Method Selection Guide

G start Crude Product purity Initial Purity > 85%? start->purity impurities Impurities have similar polarity? purity->impurities Yes chromatography Flash Column Chromatography purity->chromatography No recrystallize Recrystallization impurities->recrystallize No impurities->chromatography Yes

Caption: A guide for selecting the optimal purification technique.

References

Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges with Methyl 3-aminoquinoline-7-carboxylate in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 3-aminoquinoline-7-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2][3][4] However, its promising biological activity is often hampered by a common, yet critical, experimental challenge: poor aqueous solubility. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to effectively manage and overcome the solubility issues of this compound, ensuring reliable and reproducible assay results.

Section 1: Understanding the Molecule - The Root of the Solubility Problem

This section addresses the fundamental physicochemical properties of this compound that contribute to its challenging solubility profile.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility behavior of this compound is dictated by a combination of features within its molecular structure:

  • Quinoline Core: The fused, bicyclic aromatic ring system is inherently rigid, planar, and lipophilic (fat-loving). This aromatic core favors dissolution in non-polar organic solvents over polar aqueous media.

  • Amino Group (-NH₂): Located at the 3-position, this primary amine is a weak base. It can accept a proton (become protonated) under acidic conditions, which is a key characteristic we can exploit to enhance solubility.

  • Methyl Ester Group (-COOCH₃): The ester at the 7-position is relatively non-polar and contributes to the overall lipophilicity of the molecule.

  • Predicted Lipophilicity (XLogP3): While data for this specific isomer is limited, analogous structures like methyl 8-aminoquinoline-7-carboxylate have a calculated XLogP3 value of 1.9.[5] This value indicates moderate lipophilicity, confirming the molecule's preference for an organic environment over an aqueous one and predicting low intrinsic water solubility.

Q2: How does pH dramatically affect the solubility of this compound?

A2: As an ionizable compound containing basic nitrogen atoms (both in the quinoline ring and the amino group), its aqueous solubility is highly dependent on pH.[6][7]

  • Mechanism of pH-Dependent Solubility: In acidic-to-neutral solutions (lower pH), the amino group and/or the quinoline nitrogen can accept a proton (H⁺) from the solvent. This process forms a positively charged cation. This ionized form is significantly more polar and, therefore, more soluble in water compared to the neutral, uncharged molecule.[8] As the pH increases (becomes more alkaline), the compound is deprotonated back to its neutral form, which is less polar and thus significantly less soluble, often leading to precipitation.[8][9] This relationship is a cornerstone of troubleshooting for this molecule.

cluster_low_ph Low pH (e.g., < 6.0) cluster_high_ph Neutral to High pH (e.g., > 7.0) Protonated Compound-H⁺ (Cationic) Soluble High Aqueous Solubility Protonated->Soluble Increased Polarity Neutral Compound (Neutral) Protonated->Neutral pH Increase / Decrease Insoluble Low Aqueous Solubility (Precipitation Risk) Neutral->Insoluble Increased Lipophilicity

Diagram 1: Impact of pH on the ionization state and solubility.

Section 2: Foundational Troubleshooting - Stock and Working Solutions

Incorrect preparation of stock and working solutions is the most common source of solubility-related assay failure.

Q3: What is the best practice for preparing a high-concentration stock solution of this compound?

A3: The standard and most reliable solvent for preparing a high-concentration primary stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[10][11]

  • Preparation: Work in a fume hood. Use a calibrated analytical balance to accurately weigh the required amount of this compound (MW: 202.21 g/mol ). For 1 mL of a 10 mM stock, you will need 2.022 mg.

  • Dissolution: Add the powder to a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube). Using a calibrated micropipette, add the calculated volume of anhydrous DMSO.

  • Solubilization: Cap the tube tightly and vortex for 1-2 minutes. Visually inspect for any undissolved particulates. If solids remain, sonicate the solution in a room temperature water bath for 10-15 minutes. Gentle warming (to 30-37°C) can be applied but use with caution to avoid compound degradation.

  • Storage: Once fully dissolved, the clear stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how do I fix it?

A4: This is a classic solvent-shift precipitation problem. The compound is highly soluble in 100% DMSO but crashes out when diluted into the aqueous buffer, which is a poor solvent for it.[10] This leads to an unknown and inconsistent final concentration in your assay wells, invalidating the results.[10]

Start Compound precipitates upon dilution in aqueous buffer? CheckDMSO Is final DMSO concentration >0.5%? Start->CheckDMSO ReduceDMSO Action: Lower final DMSO %. (e.g., to 0.1-0.25%) CheckDMSO->ReduceDMSO Yes SerialDilute Action: Use serial dilutions. (e.g., 100x then 10x vs. single 1000x) CheckDMSO->SerialDilute No Success Problem Solved ReduceDMSO->Success CheckpH Is assay buffer pH > 7.0? SerialDilute->CheckpH AcidifyBuffer Action: Lower buffer pH to 6.0-6.5 (if compatible with assay) CheckpH->AcidifyBuffer Yes Advanced Proceed to Advanced Strategies (Co-solvents, Cyclodextrins, Surfactants) CheckpH->Advanced No AcidifyBuffer->Success

Diagram 2: Stepwise troubleshooting for precipitation issues.

Key Actions:

  • Optimize Final DMSO Concentration: Many cell-based assays can tolerate up to 0.5% DMSO, but lower is always better. Aim for the lowest concentration that keeps your compound soluble (e.g., ≤0.25%).[10]

  • Perform Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a multi-step serial dilution. This gradual decrease in solvent strength can prevent the compound from crashing out.[10]

  • Visual Inspection: Always visually inspect your final diluted compound solution in a clear plate or tube before adding it to your assay. Look for cloudiness or particulates against a dark background.[10]

Section 3: Advanced Solubilization Strategies

If foundational troubleshooting is insufficient, several advanced formulation techniques can be employed. These methods alter the assay medium to make it more hospitable to the compound.

Q5: Can I use co-solvents other than DMSO in my final assay medium?

A5: Yes, using a water-miscible organic co-solvent in the final assay buffer is a powerful strategy. Co-solvents work by reducing the overall polarity of the aqueous medium, effectively making it a better solvent for your lipophilic compound.[12][13][14]

Co-SolventTypical Max % (Cell-Based)Typical Max % (Biochemical)Notes
Ethanol 0.5 - 1.0%Up to 5%Can affect enzyme activity and cell viability at higher concentrations.
Propylene Glycol (PG) 1.0 - 2.0%Up to 10%Generally well-tolerated; can increase viscosity.
Polyethylene Glycol 400 (PEG 400) 0.5 - 1.0%Up to 5%A good option for many systems, but check for assay interference.[10]
N,N-Dimethylacetamide (DMA) < 0.5%Up to 2%Use with caution; higher potential for toxicity.[13]

Table 1: Comparison of Common Co-solvents for Assay Formulation.

Q6: How can I use pH modification to my advantage in an assay?

A6: Based on the principle described in Q2, you can intentionally lower the pH of your final assay buffer to increase the concentration of the more soluble, protonated form of the compound.

  • Prepare Buffers: Make several batches of your final assay buffer, adjusting the pH of each to a different value (e.g., pH 7.4, 7.0, 6.5, 6.0).

  • Test Dilution: Dilute your DMSO stock of this compound to the highest desired final concentration in each of the prepared buffers.

  • Incubate & Observe: Allow the solutions to equilibrate at the assay temperature for 30-60 minutes.

  • Analyze: Visually inspect for precipitation. For a quantitative assessment, centrifuge the samples (e.g., 14,000 rpm for 15 min) and measure the concentration of the compound remaining in the supernatant using HPLC-UV or LC-MS.

  • Select Optimal pH: Choose the lowest pH that provides full solubility without compromising the biological integrity of your assay (e.g., cell health, enzyme activity). Many biological systems can tolerate a pH range of 6.5-7.5.[9][15]

Q7: What are cyclodextrins and how can they help?

A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) inner cavity. They can encapsulate poorly soluble molecules, like this compound, forming a water-soluble "inclusion complex".[16][17][18] This effectively shields the hydrophobic part of your compound from the aqueous environment, dramatically increasing its apparent solubility.[19][20]

  • Prepare CD Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your assay buffer. This will serve as the vehicle for your compound.

  • Complexation: Add your DMSO stock solution of the compound directly to the HP-β-CD solution (not to the buffer alone). The final DMSO concentration should still be kept low (<1%).

  • Equilibrate: Vortex the mixture and allow it to equilibrate for at least 1 hour at room temperature, protected from light, to ensure efficient complex formation.

  • Application: This complex solution can now be used as your working stock for further dilutions into the assay.

Q8: When should I consider using surfactants?

A8: Surfactants should be considered when other methods fail, particularly for cell-free biochemical assays. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), form micelles. These micelles can trap the hydrophobic compound in their core, solubilizing it in the aqueous buffer.[21][22][23]

For biological assays, non-ionic surfactants are preferred due to their lower propensity to denature proteins or disrupt cell membranes.[22]

  • Common Non-ionic Surfactants: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Pluronic® F-68.

  • Caution: Surfactant use in cell-based assays must be carefully validated, as they can cause membrane permeabilization and other artifacts. They are generally more suitable for biochemical or enzymatic assays.[24][25]

Section 4: Summary of Strategies and Best Practices

Choosing the right solubilization strategy depends on the specific requirements of your assay.

StrategyMechanism of ActionProsConsBest For
DMSO Optimization High-strength organic solventSimple, universal for stock solutionsCan cause precipitation on dilution; toxic at >1%All initial stock preparations.
pH Modification Increases ionization of the compoundHighly effective for ionizable compounds, low costLimited by the pH tolerance of the biological assayWeakly basic/acidic compounds in robust assays.
Co-solvents Reduces polarity of the bulk solventEasy to implement, effective for moderate solubility issuesPotential for assay interference or toxicityBoth cell-based and biochemical assays.
Cyclodextrins Forms a water-soluble inclusion complexHigh solubilizing capacity, generally low toxicityCan sometimes extract membrane lipids; costCell-based and in vivo studies where DMSO is undesirable.
Surfactants Forms micelles that encapsulate the compoundVery high solubilizing power for very insoluble compoundsHigh risk of protein denaturation and cell lysisPrimarily cell-free biochemical and enzymatic assays.

Table 2: Overview and Comparison of Advanced Solubility Enhancement Techniques.

Diagram 3: Recommended experimental workflow for solubility optimization.

By systematically applying these principles and protocols, researchers can confidently overcome the solubility challenges posed by this compound, leading to more accurate, reliable, and meaningful experimental outcomes.

References

Technical Support Center: Optimizing Derivatization of Methyl 3-aminoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the derivatization of Methyl 3-aminoquinoline-7-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the chemical modification of this versatile building block. The structure features both an amino group and a carboxylate ester, making it a valuable intermediate for a wide range of compounds, including potential antimalarial and anticancer agents.[1][2]

Our guidance is presented in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to optimize your reaction conditions effectively.

Section 1: Derivatization of the 3-Amino Group (Acylation & Amide Coupling)

The primary site for derivatization on this compound is the nucleophilic 3-amino group. Amide bond formation is a cornerstone of medicinal chemistry, yet the electronic properties of this specific substrate can present unique challenges.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction (e.g., EDC/HOBt) is giving low to no yield. What is the likely cause?

A1: The low reactivity of the 3-amino group is the most probable cause. Unlike simple anilines, the amino group on the quinoline ring is electron-deficient due to the electron-withdrawing nature of the heterocyclic system and the C7-methyl ester. This reduced nucleophilicity makes the amine sluggish in reacting with standard activated carboxylic acid intermediates.[3][4] Several factors can contribute to low yields in amide coupling reactions, including incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[5]

Q2: How can I overcome the low nucleophilicity of the 3-amino group?

A2: To drive the reaction to completion, you must increase the reactivity of the electrophile (the carboxylic acid). This is achieved by using more potent coupling reagents. While carbodiimides like EDC are common, they may not be sufficient here.[3][6] We recommend switching to aminium/uronium or phosphonium salt-based reagents, which generate highly reactive intermediates.

Reagent Class Examples Mechanism of Action & Rationale Key Considerations
Aminium/Uronium Salts HATU, HBTU, TBTUForms a highly reactive O-acylisourea intermediate that rapidly acylates the weakly nucleophilic amine. These are among the most efficient coupling reagents available.[6]Excess reagent can cap the N-terminus of a peptide if not controlled.[7] Requires a non-nucleophilic base like DIPEA or 2,6-lutidine.
Phosphonium Salts PyBOP, PyAOPGenerates a reactive phosphonium ester intermediate. PyBOP is known to minimize racemization and is highly effective.[5][7]Produces carcinogenic hexamethylphosphoramide (HMPA) as a byproduct, requiring careful handling and disposal.[7]
Carbodiimides (with additives) EDC or DIC with HOBt or OxymaPureForms a reactive OBt or Oxyma ester, which is more reactive than the initial O-acylisourea from the carbodiimide alone. This can suppress side reactions.[5][7]May still be insufficient for highly unreactive amines. The byproduct from DCC is insoluble, making DIC preferable for solid-phase synthesis.[7]

Q3: I am observing the hydrolysis of my methyl ester group during the coupling reaction. How can I prevent this?

A3: Ester hydrolysis suggests the presence of water or the use of a strongly nucleophilic base under conditions that favor saponification.

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., DMF, DCM, acetonitrile) and dry all glassware thoroughly. The presence of water can lead to the hydrolysis of activated carboxylic acid intermediates.[5]

  • Choice of Base: Avoid strong, nucleophilic bases like NaOH or KOH. Use a hindered, non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are sterically hindered enough to act as proton scavengers without attacking the ester or the activated acid.

  • Control Temperature: If your reaction requires heating, keep the temperature as low as necessary to achieve conversion. Prolonged heating in the presence of base and trace water can promote hydrolysis.

Troubleshooting Guide: Low Yield in Amide Coupling

This workflow provides a systematic approach to diagnosing and solving low-yield issues.

G start Low Yield in Amide Coupling check_reagents Verify Purity & Stoichiometry of Acid, Amine, and Base start->check_reagents coupling_reagent Is the Coupling Reagent Potent Enough? (e.g., EDC/HOBt) check_reagents->coupling_reagent Reagents OK upgrade_reagent Switch to HATU or PyBOP (1.1-1.2 equiv) coupling_reagent->upgrade_reagent No check_conditions Are Reaction Conditions Anhydrous? coupling_reagent->check_conditions Yes upgrade_reagent->check_conditions dry_solvents Use Anhydrous Solvents (DMF, DCM) Dry Glassware check_conditions->dry_solvents No check_base Is the Base Appropriate? (e.g., DIPEA, 2,6-lutidine) check_conditions->check_base Yes dry_solvents->check_base base_stoich Adjust Base Stoichiometry (2-3 equiv) check_base->base_stoich Yes temp_conc Optimize Temperature & Concentration base_stoich->temp_conc run_cold Run reaction at 0°C to RT Increase concentration temp_conc->run_cold success Reaction Optimized run_cold->success

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Experimental Protocol: High-Efficiency Amide Coupling using HATU

This protocol is designed for coupling a generic carboxylic acid (R-COOH) to this compound.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) and the carboxylic acid (1.1 equiv) in anhydrous DMF.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (3.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Activator Addition: In a separate vial, dissolve HATU (1.2 equiv) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Section 2: C-H Functionalization & Cross-Coupling Reactions

While derivatization of the amino group is most common, advanced applications may require modification of the quinoline core itself. This typically involves introducing a handle, such as a halogen, to enable cross-coupling reactions like the Suzuki-Miyaura coupling. A related precursor, a halo-substituted aminoquinoline, would be required for such a reaction.

Frequently Asked Questions (FAQs)

Q4: I am attempting a Suzuki-Miyaura cross-coupling on a bromo-substituted analog of my quinoline and the reaction is failing. What are the common pitfalls?

A4: Suzuki-Miyaura reactions are complex, and failure often points to issues with the catalyst, base, or the stability of the boronic acid.[8]

  • Catalyst Choice: The electronic nature of the quinoline ring is critical. If the halogen is at a position that is electron-rich due to resonance effects, the initial oxidative addition step can be sluggish.[9] In such cases, standard catalysts like Pd(PPh₃)₄ may be ineffective. Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) with a palladium source like Pd₂(dba)₃.

  • Base and Solvent System: The choice of base is crucial and often requires screening.[10] K₃PO₄ and Cs₂CO₃ are common choices. Anhydrous couplings with K₃PO₄ may paradoxically require a small amount of water to be effective.[9] Common solvents include dioxane, THF, or toluene, often with a small percentage of water.

  • Boronic Acid Instability: Boronic acids can undergo decomposition or homocoupling (coupling with themselves).[8] To mitigate this, ensure the reaction is thoroughly degassed to remove oxygen, which promotes homocoupling. Alternatively, use more stable boronic esters (e.g., pinacol esters) as the coupling partner.

Troubleshooting Guide: Failed Suzuki-Miyaura Coupling

G start Failed Suzuki Coupling check_degas Was the reaction thoroughly degassed? start->check_degas degas_procedure Degas solvent/mixture via freeze-pump-thaw or sparging check_degas->degas_procedure No check_catalyst Is the Pd Catalyst/Ligand Optimal for the Substrate? check_degas->check_catalyst Yes degas_procedure->check_catalyst change_ligand Screen Buchwald Ligands (e.g., SPhos, XPhos) check_catalyst->change_ligand No check_base Is the Base/Solvent System Correct? check_catalyst->check_base Yes change_ligand->check_base screen_base Screen Bases (K3PO4, Cs2CO3) and add co-solvent (H2O) check_base->screen_base Unsure check_boronic Is the Boronic Acid Decomposing? check_base->check_boronic Yes screen_base->check_boronic use_ester Switch to a Boronic Ester (e.g., Pinacol Ester) check_boronic->use_ester Yes success Reaction Optimized check_boronic->success No use_ester->success

Caption: Decision tree for troubleshooting failed Suzuki-Miyaura reactions.

Section 3: Purification Challenges

Quinoline derivatives can be challenging to purify due to their basicity and, at times, their physical properties.

Q5: My final derivatized product is a non-crystalline oil. How can I solidify it for easier handling and analysis?

A5: This is a common issue. If standard crystallization attempts from various solvent systems fail, salt formation is a highly effective strategy for inducing crystallinity in basic compounds like quinolines.[11]

  • Hydrochloride (HCl) Salt: Dissolve the purified oil in a minimal amount of a suitable solvent like isopropanol, diethyl ether, or ethyl acetate. Add a solution of HCl in the same solvent (or gaseous HCl) dropwise until precipitation is complete.

  • Picrate Salt: Picric acid forms highly crystalline salts with many quinolines.[11][12] These can be easily filtered and, if necessary, the free base can be regenerated by treatment with a mild base.[11]

Q6: My compound streaks badly on silica gel TLC plates and gives poor separation during column chromatography. What can I do?

A6: Streaking (or tailing) is a classic sign of strong interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the surface of the silica gel.[13] This can also cause decomposition of sensitive compounds.

  • Deactivate the Silica: The most common solution is to add a small amount of a basic modifier to your eluent system. Add 0.5-2% triethylamine (NEt₃) or pyridine to your solvent mixture.[13] This neutralizes the acidic sites on the silica, allowing your compound to elute cleanly.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a different stationary phase. Neutral or basic alumina can be excellent alternatives for basic compounds.[13] For some derivatives, reversed-phase (C18) chromatography may also be a viable option.[13]

References

Technical Support Center: Synthesis of Methyl 3-aminoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-aminoquinoline-7-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important scaffold, which is a key intermediate in the synthesis of various biologically active compounds, including potential anticancer and antimalarial agents.[1] This guide provides in-depth, field-proven insights in a question-and-answer format to address common challenges encountered during its synthesis, focusing on a modern and widely adopted synthetic strategy: the Buchwald-Hartwig amination.

Our guide assumes a common synthetic route where the key C-N bond is formed via a palladium-catalyzed cross-coupling reaction between a halo-quinoline precursor and an amine source. This method is favored for its functional group tolerance and generally high yields compared to classical methods.[2][3]

Frequently Asked Questions & Troubleshooting Guide

Reaction & Yield Issues

Question 1: I am observing very low or no conversion of my starting material, Methyl 3-bromoquinoline-7-carboxylate. What are the primary factors to investigate?

Answer: Failure to achieve conversion in a Buchwald-Hartwig amination typically points to one of three areas: the catalyst system, the reaction conditions, or the integrity of your reagents.

  • Catalyst Inactivity: The Pd(0) species is the active catalyst. If your palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) fails to reduce to Pd(0) or if the active catalyst is poisoned, the reaction will not proceed.

    • Cause: Oxygen is a common culprit. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon). Poor quality or old palladium sources can also have reduced activity.

    • Solution: Degas your solvent by sparging with an inert gas for 15-30 minutes before adding the catalyst and other reagents. Use fresh, high-purity palladium sources and phosphine ligands.

  • Ligand Selection & Ratio: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[4]

    • Cause: The chosen ligand may not be suitable for the specific substrate. Sterically hindered ligands are often required.[3] An incorrect palladium-to-ligand ratio can also lead to inactive catalyst species.

    • Solution: For electron-deficient quinolines, bulky, electron-rich phosphine ligands like XPhos, SPhos, or Josiphos-type ligands are often effective. A Pd:Ligand ratio of 1:1.1 to 1:2 is a standard starting point to ensure full coordination and prevent ligand-free palladium, which can decompose.

  • Base Ineffectiveness: The base is required to deprotonate the amine, allowing it to coordinate with the palladium center.

    • Cause: A base that is too weak will not facilitate the reaction. Common bases include NaOt-Bu, K₂CO₃, or Cs₂CO₃. The physical properties of the base (e.g., particle size, purity) are also critical.

    • Solution: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that is highly effective in these couplings. Ensure it is fresh and has been stored under inert conditions, as it is hygroscopic.

  • Solvent Purity: The solvent must be anhydrous and free of oxygen.

    • Cause: Water can hydrolyze the phosphine ligands and interfere with the base.

    • Solution: Use a dry, aprotic solvent like toluene, dioxane, or THF, obtained from a solvent purification system or freshly distilled.

Question 2: My reaction is producing a significant amount of a major byproduct, which appears to be the debrominated starting material (Methyl quinoline-7-carboxylate). Why is this happening?

Answer: The formation of a hydrodehalogenated (in this case, debrominated) product is a known side reaction in palladium-catalyzed cross-couplings. This occurs when the aryl halide complex undergoes a reaction that replaces the halogen with a hydrogen atom instead of the desired nucleophile.

  • Mechanism: This can happen via several pathways, but a common one involves a β-hydride elimination from a palladium-alkoxide intermediate (if using an alcohol-based solvent or if the base contains hydroxide impurities) followed by reductive elimination.[3]

  • Troubleshooting Steps:

    • Scrutinize Your Base: Ensure your base is completely anhydrous. Using a high-purity, alkoxide base like NaOt-Bu is often best.

    • Check Your Amine Source: If you are using an amine that has an available β-hydrogen, this can sometimes be a source, although it's less common.

    • Optimize Ligand: Certain ligands are more prone to promoting this side reaction. Experimenting with a different class of phosphine ligands (e.g., switching from a biarylphosphine to a ferrocenylphosphine) can sometimes mitigate the issue.

    • Lower Reaction Temperature: High temperatures can sometimes favor decomposition pathways. Try running the reaction at a lower temperature (e.g., 80-100 °C instead of 110 °C) for a longer period.

Purification Challenges

Question 3: I have successfully synthesized the product, but I am struggling to remove residual palladium and ligand byproducts during purification. What are the best practices?

Answer: Purifying aminoquinolines from highly nonpolar phosphine ligands and palladium residues can be challenging. A multi-step approach is often necessary.

  • Initial Workup: After the reaction, perform an aqueous workup. A wash with a dilute ammonium hydroxide solution can sometimes help complex and remove some of the residual palladium.

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Use standard silica gel (230-400 mesh).

    • Mobile Phase: A gradient elution is typically most effective. Start with a nonpolar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. The nonpolar phosphine oxides and ligands will elute first, followed by your more polar product.

  • Palladium Scavenging: If chromatography does not remove all the palladium (indicated by a persistent grey or black color in the product), you can use a scavenger.

    • Method: After the reaction workup, dissolve the crude material in a suitable solvent (e.g., Toluene, DCM) and add a silica-bound scavenger with thiol or amine functionality. Stir for a few hours to overnight, then filter to remove the scavenger with the bound palladium.

  • Recrystallization: If a solid, your final product can often be purified to a high degree by recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane). This is very effective at removing trace impurities.

Experimental Protocols & Data

Protocol: Buchwald-Hartwig Amination of Methyl 3-bromoquinoline-7-carboxylate

This protocol is a representative procedure and may require optimization for your specific setup.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add Methyl 3-bromoquinoline-7-carboxylate (1.0 eq), the chosen phosphine ligand (e.g., XPhos, 1.2 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 0.5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add Reagents: Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu, 1.4 eq) and anhydrous toluene.

  • Degassing: Sparge the mixture with argon for 10-15 minutes.

  • Add Amine: Add your amine source (e.g., benzophenone imine as an ammonia equivalent, 1.2 eq).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel chromatography.

Data Presentation

Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommended ChoiceRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common, reliable precatalysts for generating Pd(0) in situ.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are effective for C-N coupling.[2]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required.[4]
Solvent Toluene, DioxaneAnhydrous, aprotic solvents that are stable at high temperatures.
Temperature 80 - 110 °CSufficient thermal energy to drive the catalytic cycle without promoting degradation.
Atmosphere Nitrogen or ArgonCrucial to prevent oxidation and deactivation of the Pd(0) catalyst.

Visualizations

Diagrams

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex L₂Pd(II)(Ar)(X) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord HNR₂ PdII_Amine L₂Pd(II)(Ar)(NHR₂)⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Yield Start Low or No Yield Observed Check_Inert Is the reaction under a strict inert atmosphere? Start->Check_Inert Degas Action: Degas solvent and re-run under N₂/Ar. Check_Inert->Degas No Check_Catalyst Are the Pd source and ligand fresh and pure? Check_Inert->Check_Catalyst Yes Success Problem Resolved Degas->Success New_Reagents Action: Use fresh catalyst and ligand. Check_Catalyst->New_Reagents No Check_Base Is the base (e.g., NaOtBu) anhydrous and active? Check_Catalyst->Check_Base Yes New_Reagents->Success New_Base Action: Use a fresh bottle of base from a desiccator. Check_Base->New_Base No Check_Temp Is the reaction temperature optimal (80-110 °C)? Check_Base->Check_Temp Yes New_Base->Success Adjust_Temp Action: Verify and adjust reaction temperature. Check_Temp->Adjust_Temp No Adjust_Temp->Success

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Synthesis of Methyl 3-aminoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 3-aminoquinoline-7-carboxylate. This guide is designed to provide expert-driven troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important quinoline derivative. As a versatile intermediate in the synthesis of heterocyclic compounds with potential biological activities, its efficient synthesis is crucial.[1][2]

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, providing insights into their causes and offering validated solutions.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yields in quinoline syntheses are a frequent issue and can stem from several factors. The appropriate course of action depends on the specific synthetic route employed, but some general principles apply.

Underlying Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[3]

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently.[4] However, excessively high temperatures can lead to the decomposition of starting materials or the desired product, often resulting in tar formation.[4][5] Conversely, a temperature that is too low will result in a slow or incomplete reaction.[4]

    • Troubleshooting: Carefully control the reaction temperature. If decomposition is observed, try lowering the temperature.[4] For cyclization steps that require high temperatures, such as the Conrad-Limpach synthesis, ensure your equipment can safely and consistently maintain the target temperature.[3]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline precursor can deactivate the ring, making cyclization more difficult.[4]

  • Inappropriate Catalyst: The choice of an acid or base catalyst is critical and highly dependent on the specific substrates.[4][6] An unsuitable catalyst may fail to promote the reaction or may encourage the formation of side products.[4]

    • Optimization: Experiment with different acid or base catalysts. For Friedländer synthesis, a variety of catalysts can be employed, and their effectiveness can vary.[3][7]

Q2: I'm observing a significant amount of an insoluble, tar-like byproduct. What is causing this and how can it be minimized?

A2: Tar formation is a common side reaction, particularly in classical quinoline syntheses that use harsh acidic and oxidizing conditions, such as the Skraup synthesis.[5][8] This is often due to the polymerization of reactants and intermediates.[5]

Mitigation Strategies:

  • Moderate Reaction Conditions: If using a Skraup-type synthesis, the reaction is notoriously exothermic.[5][9] The use of a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[5][9]

  • Temperature Control: Avoid excessively high temperatures, as this can promote polymerization.[5] Gentle heating should be used to initiate the reaction, and any exothermic phases should be carefully controlled.[5]

  • Slow Addition of Reagents: In acid-catalyzed reactions like the Doebner-von Miller synthesis, polymerization of α,β-unsaturated carbonyl compounds is a major side reaction.[8] Adding the carbonyl compound slowly to the reaction mixture can help control its concentration and minimize self-condensation.[5]

  • Purification: The crude product may require extensive purification. Steam distillation is a common and effective method to separate the volatile quinoline product from non-volatile tar.[4][5]

Q3: My final product is contaminated with the corresponding carboxylic acid (3-aminoquinoline-7-carboxylic acid). How did this happen and how can I prevent it?

A3: The presence of the carboxylic acid is likely due to the hydrolysis of the methyl ester group.

Causes and Prevention of Hydrolysis:

  • Reaction Conditions: The hydrolysis can occur under either acidic or basic conditions, particularly if water is present in the reaction mixture or during the workup.[10][11] Many quinoline syntheses are performed under acidic or basic conditions, creating a favorable environment for this side reaction.[6]

  • Workup Procedure: During the workup, prolonged exposure to strong acids or bases for neutralization can lead to ester hydrolysis.[5]

    • Preventative Measures:

      • Use anhydrous reagents and solvents to minimize the presence of water.[4]

      • Perform neutralization steps at low temperatures (e.g., in an ice bath) and as rapidly as possible to minimize the time the ester is exposed to harsh pH conditions.

      • If possible, opt for a purification method that does not involve aqueous acidic or basic washes, such as column chromatography on silica gel.[3]

Parameter Condition Favoring Hydrolysis Recommended Condition
pH Strong acid or strong baseNeutral or mildly acidic/basic
Temperature Elevated temperaturesRoom temperature or below during workup
Reaction Time Prolonged exposure to hydrolytic conditionsMinimized exposure time
Water Content Presence of waterAnhydrous conditions
Q4: I am getting a mixture of isomers. How can I improve the regioselectivity of my reaction?

A4: The formation of regioisomers is a common issue when using unsymmetrical starting materials in quinoline synthesis.[8] For instance, in a Friedländer synthesis with an unsymmetrical ketone, cyclization can occur in two different ways, leading to a mixture of products.[6][8]

Strategies for Controlling Regioselectivity:

  • Catalyst Selection: Explore different catalysts that may offer better regioselectivity.[8]

  • Substrate Modification: Modifying one of the starting materials with a directing group can favor one cyclization pathway over the other.[8]

  • Reaction Conditions: In some syntheses, like the Conrad-Limpach-Knorr, temperature control is key to selectively obtaining the desired isomer. Lower temperatures may favor the kinetic product, while higher temperatures can yield the thermodynamic product.[8]

II. Frequently Asked Questions (FAQs)

Q5: What is a common synthetic route for this compound?

A5: While there are several methods for synthesizing the quinoline core, a common approach for this specific molecule involves multi-step sequences. For example, one route may start with 3-aminobenzoic acid, which undergoes a Skraup reaction to form a mixture of quinoline-5- and quinoline-7-carboxylic acids.[12] The desired isomer is then separated and subjected to further functionalization, such as nitration and subsequent reduction, to introduce the 3-amino group, followed by esterification to yield the final product.[12] Another approach could involve a Friedländer annulation reaction between a suitably substituted 2-aminoaryl ketone and a compound with an α-methylene group.[6][7][13]

Q6: Can decarboxylation be a side reaction in this synthesis?

A6: Yes, decarboxylation can be a significant side reaction, especially if the synthesis proceeds through a quinoline-4-carboxylic acid intermediate, which is common in methods like the Pfitzinger synthesis.[14][15] The carboxylic acid group at position 4 can be removed, sometimes intentionally, through pyrolysis, often with calcium oxide.[14] Quinoline-2,3-dicarboxylic acids are also known to readily decarboxylate.[16] If your synthesis involves harsh thermal conditions and a carboxylic acid intermediate, unwanted decarboxylation is a possibility.[16][17]

Q7: What are the best practices for purifying the final product?

A7: The optimal purification method depends on the nature of the impurities.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system can be a highly effective method for obtaining a high-purity product.

  • Column Chromatography: For mixtures containing closely related impurities or colored byproducts, column chromatography on silica gel is often the method of choice.[3] A gradient elution with a solvent system like hexanes and ethyl acetate is a common starting point.

  • Acid-Base Extraction: This can be used to remove acidic or basic impurities. However, care must be taken to avoid hydrolysis of the methyl ester, as discussed in Q3.

III. Experimental Workflows & Diagrams

Troubleshooting Workflow for Low Yield

Caption: A general troubleshooting workflow for addressing low yields.

Potential Side Reaction Pathways

G cluster_0 Main Reaction Pathway cluster_1 Side Reactions A Starting Materials B This compound A->B Desired Synthesis E Polymerization A->E Harsh Conditions G Isomer Formation A->G Unsymmetrical Precursors C Hydrolysis B->C D 3-Aminoquinoline-7-carboxylic Acid C->D F Tar/Polymeric Byproducts E->F H Regioisomers G->H

Caption: Common side reaction pathways in quinoline synthesis.

References

Technical Support Center: Enhancing the Stability of Methyl 3-aminoquinoline-7-carboxylate for Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-aminoquinoline-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during biological testing. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section provides rapid answers to common questions regarding the handling, storage, and preparation of this compound solutions.

Question 1: What are the optimal storage conditions for solid this compound?

Answer: To maintain its long-term integrity, solid this compound should be stored at 2-8°C in a tightly sealed, light-proof container under an inert atmosphere (e.g., argon or nitrogen). Aminoquinolines can be susceptible to oxidation and photodegradation, and the ester moiety is sensitive to moisture, which can lead to hydrolysis.

Question 2: My stock solution of this compound in DMSO is turning yellow. What is causing this and is it still usable?

Answer: A color change, particularly to yellow or brown, often indicates degradation. The 3-amino group on the quinoline ring is susceptible to oxidation, which can lead to the formation of colored impurities. It is also possible that the compound is reacting with impurities in the DMSO or is degrading due to light exposure. It is strongly recommended to prepare fresh stock solutions and to assess the purity of any discolored solution via HPLC before use. To mitigate this, use high-purity, anhydrous DMSO and store stock solutions in amber vials at -20°C or -80°C for short-term storage.

Question 3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. How can I resolve this?

Answer: This is a common solubility issue. This compound has limited aqueous solubility. Here are a few troubleshooting steps:

  • Decrease the final concentration: If your experimental design allows, lowering the final concentration of the compound may keep it in solution.

  • Adjust the pH: The amino group on the quinoline ring is basic. Lowering the pH of your buffer may increase the solubility of the compound by protonating the amine. However, you must ensure the pH is compatible with your biological assay.

  • Use solubilizing excipients: Consider the use of excipients such as cyclodextrins or non-ionic surfactants. These are discussed in detail in Part 2.

  • Increase the percentage of co-solvent: If your assay can tolerate it, a small increase in the final percentage of DMSO (e.g., from 0.5% to 1%) might improve solubility. However, be mindful of potential solvent effects on your biological system.

Part 2: In-Depth Troubleshooting & Stability Enhancement Strategies

This section provides a deeper dive into the chemical instability of this compound and offers strategies to enhance its stability for reliable biological testing.

Understanding the Instability: Potential Degradation Pathways

The structure of this compound contains several functional groups that are susceptible to degradation under typical experimental conditions. Understanding these pathways is crucial for developing a robust experimental plan.

  • Hydrolysis: The methyl ester at the 7-position is susceptible to both acid and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid (3-aminoquinoline-7-carboxylic acid). This can alter the compound's activity and pharmacokinetic properties.

  • Oxidation: The electron-rich 3-aminoquinoline ring system is prone to oxidation. The amino group can be oxidized, and the quinoline ring itself can undergo oxidative degradation, potentially leading to the formation of N-oxides or ring-opened products. This is often accompanied by a change in the color of the solution.

  • Photodegradation: Quinoline derivatives are known to be light-sensitive. Exposure to UV or even ambient light can lead to the formation of reactive species and subsequent degradation, which may involve hydroxylation of the aromatic rings.

Below is a diagram illustrating the potential degradation pathways.

This compound This compound 3-Aminoquinoline-7-carboxylic acid 3-Aminoquinoline-7-carboxylic acid This compound->3-Aminoquinoline-7-carboxylic acid Hydrolysis (Acid/Base) Oxidized Products (N-oxides, quinone-imines) Oxidized Products (N-oxides, quinone-imines) This compound->Oxidized Products (N-oxides, quinone-imines) Oxidation (O2, Peroxides) Photodegradation Products (hydroxylated species) Photodegradation Products (hydroxylated species) This compound->Photodegradation Products (hydroxylated species) Photodegradation (Light)

Figure 1: Potential degradation pathways for this compound.

Formulation Strategies for Enhanced Stability

For many biological assays, especially those involving extended incubation times, a simple DMSO stock dilution is insufficient. The following formulation strategies can significantly improve the stability and solubility of this compound.

1. pH Control with Buffers

The stability of the ester and the solubility of the aminoquinoline are pH-dependent.

  • Recommendation: Prepare solutions in a buffer system that maintains a pH where the compound is most stable and soluble. For many aminoquinolines, a slightly acidic pH (e.g., pH 5.0-6.5) can improve solubility by protonating the basic amine. However, the stability of the ester linkage should be considered, as it can be susceptible to acid-catalyzed hydrolysis. A preliminary pH-stability profile is recommended.

  • Common Buffers: Phosphate, citrate, and acetate buffers are commonly used. Ensure the chosen buffer does not interfere with your assay.

2. Use of Solubilizing and Stabilizing Excipients

Excipients can form complexes with the drug molecule, shielding it from degradation and improving its solubility.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the hydrophobic quinoline portion of the molecule, forming an inclusion complex that enhances aqueous solubility and protects it from hydrolysis and photodegradation.[1][2]

    • Recommended Cyclodextrin: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[3][4]

    • Protocol for Cyclodextrin Formulation: A general protocol involves preparing a stock solution of HP-β-CD in the assay buffer and then adding the drug to this solution with gentle heating and sonication to facilitate complex formation.

  • Non-ionic Surfactants: Surfactants can improve the wettability and solubility of hydrophobic compounds at concentrations below their critical micelle concentration.

    • Recommended Surfactants: Polysorbate 80 (Tween® 80) and Pluronic® F-68 are commonly used in biological assays.[5][6]

    • Concentration: Typically used at low concentrations (e.g., 0.01% - 0.1% w/v) to avoid interference with cellular assays.

Formulation StrategyRecommended AgentTypical ConcentrationMechanism of Action
pH Control Phosphate, Citrate, or Acetate Buffer10-50 mMMaintains optimal pH for stability and solubility.
Cyclodextrin Complexation 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-10% (w/v)Forms an inclusion complex, enhancing solubility and protecting from degradation.[3][4]
Surfactant Solubilization Polysorbate 80 (Tween® 80) or Pluronic® F-680.01-0.1% (w/v)Improves wettability and solubility.[5][6]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for assessing and ensuring the stability of your this compound solutions.

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. This involves subjecting the compound to stress conditions more severe than those it would typically encounter.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the stock solution at 60°C for 48 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a specified duration.

3. Analysis:

  • Analyze all stressed samples, along with a control sample (untreated stock solution), using the stability-indicating HPLC method described below.

The following flowchart outlines the decision-making process for troubleshooting stability issues.

start Instability or Precipitation Observed check_solubility Is the issue primarily solubility (precipitation)? start->check_solubility check_degradation Is the issue degradation (color change, loss of purity)? check_solubility->check_degradation No solubility_solutions Implement Solubility Enhancement: - Lower concentration - Adjust pH (acidify) - Add HP-β-CD - Add Tween 80/Pluronic F-68 check_solubility->solubility_solutions Yes degradation_solutions Implement Stability Enhancement: - Store in amber vials - Use inert atmosphere - Prepare fresh solutions - Add HP-β-CD check_degradation->degradation_solutions Yes re_evaluate Re-evaluate in Assay solubility_solutions->re_evaluate degradation_solutions->re_evaluate

Figure 2: Troubleshooting flowchart for stability issues.

Protocol 2: Stability-Indicating HPLC Method

This reverse-phase HPLC (RP-HPLC) method is designed to separate the parent this compound from its potential degradation products.

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-19 min: 90-10% B; 19-25 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm and 320 nm
Run Time 25 minutes

Method Validation Parameters:

ParameterAcceptance Criteria
Specificity The peak for the parent compound should be free from interference from degradation products and excipients.
Linearity (R²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1

Experimental Workflow:

The following diagram illustrates the workflow for performing a stability analysis using the HPLC method.

prep_sample Prepare Stressed and Control Samples (Protocol 1) hplc_analysis Analyze by Stability-Indicating HPLC (Protocol 2) prep_sample->hplc_analysis data_acquisition Acquire Chromatograms hplc_analysis->data_acquisition peak_integration Integrate Peaks and Calculate Purity data_acquisition->peak_integration compare_results Compare Purity of Stressed vs. Control Samples peak_integration->compare_results identify_degradants Identify and Characterize Degradation Products (LC-MS) compare_results->identify_degradants

Figure 3: Workflow for stability analysis.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 3-aminoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 3-aminoquinoline-7-carboxylate. This guide is designed to move beyond simple procedural lists, offering a deeper understanding of the reaction mechanics and providing robust troubleshooting strategies for scaling up production. As a key intermediate in the development of novel therapeutics, including antimalarial and anticancer agents, mastering the synthesis of this quinoline derivative is critical.[1][2] This document provides field-proven insights to help you navigate the common challenges encountered during laboratory and pilot-scale synthesis.

The primary synthetic route discussed is the Palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for forming the crucial C-N bond.[3][4] We will explore the critical parameters of this reaction, address common pitfalls, and provide a logical framework for troubleshooting to ensure reproducible, high-yield results.

Part 1: The Core Reaction - Buchwald-Hartwig Amination

The synthesis of this compound is most effectively achieved via a palladium-catalyzed cross-coupling reaction between Methyl 3-bromoquinoline-7-carboxylate and a suitable ammonia equivalent. The Buchwald-Hartwig amination has become the gold standard for such transformations due to its high functional group tolerance and generally milder conditions compared to traditional methods.[4]

Reaction Principle & Mechanism

The catalytic cycle involves the oxidative addition of the aryl bromide to a Palladium(0) complex, followed by coordination of the amine (or ammonia equivalent), deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3][4]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L₂)-Br pd0->pd_complex Oxidative Addition (Ar-Br) amido_complex Ar-Pd(II)(L₂)-NHR pd_complex->amido_complex Amine Coordination & Deprotonation (+ R-NH₂, + Base) amido_complex->pd0 Reductive Elimination (Product: Ar-NHR) Product This compound amido_complex->Product Forms ArBr Methyl 3-bromoquinoline-7-carboxylate Amine Ammonia Source (e.g., LiN(SiMe₃)₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Part 2: Experimental Protocol (Lab-Scale)

This protocol provides a starting point for the synthesis. Optimization may be required based on the specific purity of starting materials and equipment used.

Objective: To synthesize this compound.

Materials:

  • Methyl 3-bromoquinoline-7-carboxylate (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Xantphos (or other suitable biaryl phosphine ligand) (0.04 eq)

  • Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂ or LHMDS) (1.5 eq)[5]

  • Anhydrous Toluene (or Dioxane)

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-bromoquinoline-7-carboxylate, Pd(OAc)₂, and the phosphine ligand.

  • Degassing: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes. This step is critical as palladium catalysts are sensitive to oxygen.[6]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. Stir the mixture at room temperature for 10 minutes to ensure dissolution and complex formation.

  • Base Addition: Add the base (LHMDS) to the reaction mixture. The choice of base is critical; strong, non-nucleophilic bases are required.[6]

  • Heating: Heat the reaction mixture to 100-110 °C and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid. Purify via column chromatography on silica gel or recrystallization to obtain the final product.[7]

Part 3: Scaling-Up Challenges and Solutions

Transitioning from a 1g to a 100g or 1kg scale introduces significant challenges that are not apparent at the lab bench.

Challenge Root Cause(s) Recommended Solution(s) & Rationale
Exotherm Control The reaction, particularly the quenching step, can be highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.Solution: Use a jacketed reactor with controlled heating/cooling. Implement slow, subsurface addition of the quenching agent. Rationale: This prevents dangerous temperature spikes that can degrade the product and cause safety hazards.
Mixing & Homogeneity In large vessels, achieving uniform mixing is difficult, leading to localized "hot spots" or areas of high reagent concentration. This can result in side product formation and incomplete conversion.Solution: Employ mechanical overhead stirring with an appropriately designed impeller (e.g., pitched-blade turbine). Rationale: Ensures efficient mixing and heat transfer throughout the reaction mass, leading to more consistent results.
Reagent Addition Adding solids like the catalyst, ligand, and base can be challenging on a large scale, especially while maintaining an inert atmosphere.Solution: Use a solids-charging port or create a slurry of the solids in a small amount of degassed solvent for easier transfer via a cannula or pump. Rationale: Minimizes exposure to air and improves handling safety and accuracy.
Purification Volume Column chromatography becomes impractical and expensive at a large scale. Solvent volumes for extraction and recrystallization increase dramatically.Solution: Focus on optimizing the reaction to minimize impurities. Develop a robust crystallization/recrystallization procedure instead of chromatography.[7] Rationale: Crystallization is a more economical and scalable purification technique for solid products.

Part 4: Troubleshooting Guide

Even with a robust protocol, issues can arise. This section provides a systematic approach to diagnosing and solving common problems.

Troubleshooting_Workflow start Experiment Completed Analyze Results (TLC/LC-MS) check_yield Is Yield Low or Zero? start->check_yield check_purity Is Product Impure? check_yield->check_purity No cause_catalyst Potential Cause: Catalyst Inactivation check_yield->cause_catalyst Yes cause_conditions Potential Cause: Suboptimal Conditions check_yield->cause_conditions Yes success Process Successful check_purity->success No cause_side_reactions Potential Cause: Side Reactions check_purity->cause_side_reactions Yes cause_purification Potential Cause: Ineffective Purification check_purity->cause_purification Yes solution_catalyst Solution: - Ensure inert atmosphere - Use fresh/high-purity catalyst & ligand - Degas solvents properly cause_catalyst->solution_catalyst solution_conditions Solution: - Increase temperature/time - Screen different bases/solvents - Check reagent stoichiometry cause_conditions->solution_conditions solution_side_reactions Solution: - Lower reaction temperature - Re-evaluate base choice - Check for starting material impurities cause_side_reactions->solution_side_reactions solution_purification Solution: - Optimize chromatography solvent system - Develop recrystallization protocol - Consider an acid/base wash cause_purification->solution_purification

Caption: A decision workflow for troubleshooting common synthesis issues.

Common Problems & Solutions
Symptom Potential Cause Suggested Solution
Low or No Product Yield 1. Catalyst Inactivation: The Pd(0) catalyst is sensitive to oxygen.[6] 2. Incorrect Reagents: The base may be too weak or the ligand unsuitable for the substrate.[3]1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Ar or N₂). 2. Screen different phosphine ligands (e.g., BINAP, DavePhos) and strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄).[6]
Incomplete Conversion 1. Insufficient Reaction Time/Temp: The reaction may be sluggish. 2. Poor Solubility: Reactants may not be fully dissolved at the reaction temperature.1. Increase the reaction temperature in 10 °C increments or prolong the reaction time, monitoring by LC-MS. 2. Consider a different solvent with a higher boiling point and better solvating properties, such as dioxane or DMF.[6]
Formation of Side Products 1. Hydrodehalogenation: The bromo- starting material is reduced to the corresponding H-substituted quinoline. 2. Dimerization/Side Reactions: The amine or aryl halide may react with itself.1. This can be caused by trace water or an inappropriate base. Ensure anhydrous conditions and screen alternative bases. 2. Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the desired coupling.[3]
Difficult Purification 1. Co-eluting Impurities: Side products have similar polarity to the desired product. 2. Residual Palladium: The final product is contaminated with palladium.1. Develop a recrystallization procedure. If chromatography is necessary, try a different solvent system or switch to a different stationary phase (e.g., alumina).[7] 2. Wash the crude product solution with an aqueous solution of a sulfur-based scavenger (e.g., sodium diethyldithiocarbamate) before final workup.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why is the choice of phosphine ligand so critical in the Buchwald-Hartwig reaction? The ligand's structure dictates the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands (like Xantphos or BINAP) are generally preferred because they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and prevent catalyst decomposition.[3][4] For any new substrate, screening a small panel of ligands is a highly recommended first step in optimization.

Q2: I am using an ammonia gas cylinder as my nitrogen source, but the reaction is failing. Why? Using ammonia gas directly is challenging due to its high volatility and difficulty in controlling stoichiometry. It is highly recommended to use an "ammonia equivalent" such as lithium bis(trimethylsilyl)amide (LHMDS), which acts as a solid, easy-to-handle source of the 'NH₂⁻' nucleophile.[5]

Q3: Can I use a weaker base like potassium carbonate (K₂CO₃)? While weaker bases are sometimes used, the amination of electron-deficient aryl halides like bromoquinolines often requires a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or LHMDS to facilitate the deprotonation of the amine coordinated to the palladium center.[6] Using a base that is too weak is a common cause of low or no conversion.

Q4: My final product is a dark color, suggesting palladium contamination. How can I remove it? Residual palladium can often be removed by treating a solution of your crude product with a palladium scavenger. Activated carbon can be effective, as are solutions of reagents like QuadraSil® or by washing with aqueous solutions containing thiols or other sulfur-based ligands that bind tightly to palladium.

Q5: Are there alternative synthetic routes to this compound? Yes, classical methods like the Skraup or Doebner-von Miller synthesis could potentially be adapted, but these often require harsh acidic conditions and high temperatures, which can be incompatible with the ester functional group and often result in lower yields and difficult purification.[8][9] Another approach could involve the nitration of the quinoline ring followed by reduction, but this can lead to issues with regioselectivity, producing a mixture of isomers that are difficult to separate.[8] For these reasons, the palladium-catalyzed amination remains the most reliable and scalable method.

References

Technical Support Center: HPLC Method Development for Methyl 3-aminoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven framework for developing a robust and reliable HPLC method for the analysis of Methyl 3-aminoquinoline-7-carboxylate. We will move from foundational principles to advanced troubleshooting, explaining the scientific rationale behind each recommendation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions a researcher might have before starting method development.

Q1: What are the key structural features of this compound that will influence my HPLC method?

A1: Understanding the analyte's structure is the cornerstone of effective method development. This compound (MW: 202.21 g/mol ) has three critical features[1][2]:

  • Quinoline Core: A fused aromatic heterocyclic system that is an excellent chromophore, making UV detection highly suitable.

  • Amino Group (-NH₂): A basic functional group. At a mobile phase pH below its pKa, this group will be protonated (-NH₃⁺), making the molecule charged and more polar. This basicity is a primary cause of potential peak tailing on traditional silica-based columns.

  • Methyl Ester Group (-COOCH₃): A non-ionizable, relatively non-polar group that contributes to the molecule's overall hydrophobicity.

The interplay between the basic amino group and the hydrophobic core dictates its retention behavior in reversed-phase chromatography.

Q2: What is a good starting point for column selection?

A2: For a moderately polar and basic compound like this, a modern, end-capped C18 column is the industry-standard starting point.

  • Why C18? The hydrophobic C18 stationary phase will interact with the quinoline ring system, providing retention.

  • Why End-Capped? This is critical. Silica-based columns have residual silanol groups (Si-OH) on their surface. These silanols are acidic and can have a negative charge at mid-range pH, leading to strong, undesirable ionic interactions with the protonated basic amino group of your analyte. This secondary interaction is a major cause of severe peak tailing.[3] End-capping "caps" these silanols with a less polar group, significantly reducing this effect and promoting symmetrical peak shapes.[3]

Recommended Starting Column Parameters:

Parameter Recommendation Rationale
Stationary Phase C18 (L1 packing) Good retention for aromatic systems.
Particle Size < 3 µm or Superficially Porous High efficiency and resolution.
Dimensions 4.6 x 100 mm or 4.6 x 150 mm Standard analytical dimensions.

| End-Capping | High-density, double end-capped | Minimizes silanol interactions to prevent peak tailing.[3] |

Q3: How do I select an appropriate mobile phase and starting pH?

A3: The mobile phase must control retention and ensure the analyte is in a single, stable ionic form.

  • Organic Modifier: Acetonitrile is generally the preferred choice over methanol for compounds with aromatic rings as it often provides sharper peaks and lower viscosity (leading to lower backpressure).

  • Aqueous Phase & pH: Since the analyte has a basic amino group, controlling the pH is mandatory for reproducibility and good peak shape. A good starting point is a low pH (e.g., pH 2.5-3.5).

    • Causality: At a low pH, well below the pKa of the amino group, the analyte will be fully protonated (exist as a single ionic species). This prevents peak splitting or broadening that can occur if the pH is close to the pKa, where a mixture of ionized and non-ionized forms would exist.[3] A low pH also suppresses the ionization of residual silanol groups on the column, further reducing tailing.

  • Buffer: A buffer is essential to maintain a constant pH. A 10-25 mM phosphate or formate buffer is a common and effective choice.

Recommended Starting Mobile Phase:

Component Description Purpose
Solvent A 0.1% Formic Acid in Water (approx. pH 2.7) or 20mM Potassium Phosphate, pH adjusted to 3.0 Aqueous phase with controlled low pH.
Solvent B Acetonitrile Organic modifier to control elution.

| Initial Conditions | 80% A / 20% B (Isocratic) or a shallow gradient | Start with a higher aqueous composition to ensure retention. |

Q4: What detection wavelength should I use?

A4: The quinoline ring system has strong UV absorbance. To determine the optimal wavelength (λmax), you should run a UV scan of the analyte in your mobile phase using a photodiode array (PDA) detector. If a PDA is unavailable, 254 nm is a common starting point for aromatic compounds, but a λmax scan is strongly recommended for maximum sensitivity.

Part 2: Troubleshooting Guide

This section addresses specific problems in a Q&A format, providing logical steps for resolution.

Q5: My peak is tailing significantly (Tailing Factor > 1.5). What are the causes and how do I fix it?

A5: Peak tailing is the most common issue for basic analytes.[4] It compromises both resolution and accurate integration. The primary causes are secondary chemical interactions or physical issues within the system.

Troubleshooting Flow for Peak Tailing:

G Start Peak Tailing Observed (Tailing Factor > 1.5) CheckSystem Is the tailing on ALL peaks or just the analyte? Start->CheckSystem AllPeaks All Peaks Tailing CheckSystem->AllPeaks Yes AnalyteOnly Only Analyte Tailing CheckSystem->AnalyteOnly No PhysicalIssue Suspect Physical/Extra-Column Issue AllPeaks->PhysicalIssue ChemicalIssue Suspect Chemical Interaction AnalyteOnly->ChemicalIssue FixPhysical 1. Check for column void/damage. 2. Minimize tubing length/ID. 3. Ensure proper fitting connections. PhysicalIssue->FixPhysical FixChemical 1. Lower mobile phase pH (e.g., to 2.5). 2. Use a highly deactivated, end-capped column. 3. Add a competing base (e.g., 0.1% TEA) - use with caution. 4. Reduce sample mass injected. ChemicalIssue->FixChemical

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Differentiate the Cause: First, determine if all peaks in your chromatogram (if you have others) are tailing or just your target analyte.

    • All Peaks Tailing: This points to a physical problem, often called an "extra-column effect".[3] This could be a void at the head of the column, excessive tubing volume between the injector and detector, or poorly made connections.[5][6]

    • Only the Analyte Tailing: This strongly suggests a specific chemical interaction between your basic analyte and the stationary phase—the classic silanol interaction.[3]

  • Solving Chemical Tailing (Most Likely Cause):

    • Optimize Mobile Phase pH: Ensure your buffer is effectively controlling the pH at a low level (2.5-3.0). An unstable or insufficiently low pH can exacerbate tailing.

    • Use a High-Quality Column: If you are not already, switch to a column specifically marketed for good peak shape with basic compounds. These columns have minimal residual silanol activity.

    • Reduce Sample Load: Injecting too much sample can overload the active sites on the column, leading to tailing.[6] Try reducing the injection concentration or volume by half to see if the peak shape improves.

Q6: My retention time is drifting between injections. What's wrong?

A6: Unstable retention times point to a lack of equilibrium or changes in the mobile phase or column temperature.[4]

Common Causes & Solutions:

Cause Explanation & Solution
Insufficient Equilibration The column is not fully equilibrated with the mobile phase before injection. Solution: Increase the column equilibration time between runs. A good rule of thumb is to flush the column with at least 10-15 column volumes of the initial mobile phase.
Mobile Phase Changes The composition of the mobile phase is changing over time. This can happen if one solvent is evaporating faster than the other or if the buffer is unstable. Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation.
Temperature Fluctuation The column temperature is not stable. Retention in reversed-phase HPLC is sensitive to temperature. Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).

| Pump Performance | The HPLC pumps are not delivering a consistent, precise mobile phase composition. Solution: Perform pump performance checks and maintenance. Degas your mobile phases thoroughly to prevent air bubbles from affecting pump performance. |

Q7: I'm not getting enough resolution between my analyte and an impurity. How can I improve it?

A7: Resolution is a function of efficiency, selectivity, and retention. To improve it, you must modify one of these factors. The United States Pharmacopeia (USP) provides detailed guidance on chromatographic parameters.[7][8][9]

Strategies for Improving Resolution:

G Start Poor Resolution ChangeSelectivity Change Selectivity (α) Start->ChangeSelectivity IncreaseEfficiency Increase Efficiency (N) Start->IncreaseEfficiency IncreaseRetention Increase Retention (k') Start->IncreaseRetention SelectivityActions 1. Change organic modifier (ACN to MeOH). 2. Adjust mobile phase pH. 3. Change stationary phase (e.g., C18 to Phenyl-Hexyl). ChangeSelectivity->SelectivityActions EfficiencyActions 1. Use a longer column. 2. Use a column with smaller particles. 3. Optimize flow rate. IncreaseEfficiency->EfficiencyActions RetentionActions 1. Decrease % Organic in mobile phase. 2. Run a shallower gradient. IncreaseRetention->RetentionActions

Caption: Strategies for improving chromatographic resolution.

  • Change Selectivity (α): This is the most powerful way to improve resolution. Selectivity refers to the ability of the system to distinguish between two analytes.

    • Action: Try changing the organic modifier from acetonitrile to methanol (or vice versa). The different solvent properties can alter the elution order.[10][11] Also, small changes in pH can dramatically affect selectivity if one compound's charge state is altered more than the other's.

  • Increase Efficiency (N): This will make your peaks narrower, which can lead to better separation.

    • Action: Use a longer column or a column packed with smaller particles (e.g., move from a 5 µm to a 3 µm or sub-2 µm column). This increases the number of theoretical plates.

  • Increase Retention Factor (k'): Increasing the time the analytes spend in the column can sometimes improve separation.

    • Action: Decrease the percentage of the organic solvent in your mobile phase. For a gradient method, make the gradient shallower.

Part 3: Method Validation Protocol

Once your method is developed, it must be validated to prove it is fit for its intended purpose, following guidelines from the International Council for Harmonisation (ICH).[12][13][14][15]

Experimental Protocol: System Suitability and Validation

This protocol ensures the chromatographic system is adequate for the intended analysis.[16][17][18]

  • System Suitability Testing (SST): Perform this at the beginning of each analytical run.

    • Procedure: Make five replicate injections of a standard solution of this compound.

    • Acceptance Criteria (per ICH/USP):

      • Tailing Factor (T): ≤ 1.5

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

      • Relative Standard Deviation (RSD) of Retention Time: ≤ 1.0%

  • Validation Parameters (ICH Q2(R2) Guideline Summary):

    • Specificity: Demonstrate that you can detect the analyte in the presence of impurities, degradation products, or excipients. This is often done by spiking the sample with known impurities and showing that the peaks are well-resolved.

    • Linearity: Analyze a series of at least five concentrations across the expected range (e.g., 80-120% of the target concentration). Plot peak area versus concentration and determine the correlation coefficient (r²).

      • Acceptance Criterion: r² ≥ 0.999

    • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%).

      • Acceptance Criterion: Mean recovery should be between 98.0% and 102.0%.

    • Precision (Repeatability & Intermediate Precision):

      • Repeatability: Analyze a minimum of six samples at 100% of the test concentration on the same day, with the same analyst and equipment.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

      • Acceptance Criterion: RSD ≤ 2.0%

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Quinoline Derivatives with a Focus on Methyl 3-aminoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] This guide provides a comparative analysis of the biological activities of quinoline derivatives, with a specific focus on contextualizing the potential of Methyl 3-aminoquinoline-7-carboxylate within this versatile class of compounds. While direct experimental data on this compound is limited in publicly accessible literature, its structural features suggest potential for significant biological effects when compared to other well-studied quinoline analogues.[5][6]

The Quinoline Scaffold: A Foundation for Diverse Pharmacological Activity

Quinoline, a bicyclic aromatic heterocycle, is a fundamental motif in a variety of natural products and synthetic compounds exhibiting significant pharmacological properties.[1][3][7] Its derivatives have been extensively investigated and developed as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents, among others.[3][4][8][9][10] The versatility of the quinoline ring allows for substitutions at various positions, leading to a vast chemical space with diverse biological targets and mechanisms of action.[11]

Anticancer Activity: A Prominent Feature of Quinoline Derivatives

A significant body of research highlights the potent anticancer activities of quinoline derivatives.[1][2][8][12][13][14] These compounds exert their effects through various mechanisms, making them attractive candidates for cancer therapy.

Mechanisms of Anticancer Action:

  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline derivatives can intercalate into DNA, disrupting DNA replication and transcription, ultimately leading to apoptosis.[1][15] They are also known to inhibit topoisomerase enzymes, which are crucial for DNA topology and are common targets for cancer drugs.[2][15]

  • Kinase Inhibition: Several quinoline-based compounds act as inhibitors of protein kinases, such as tyrosine kinases, which are often dysregulated in cancer cells and play a crucial role in tumor growth and proliferation.[2][12][14][15]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[12][14][16]

  • Induction of Apoptosis and Cell Cycle Arrest: Quinoline compounds can trigger programmed cell death (apoptosis) and arrest the cell cycle at different phases, preventing the proliferation of cancer cells.[1][2][8][12][15]

Structural Insights for Anticancer Activity:

The substitution pattern on the quinoline ring significantly influences the anticancer potency. For instance, substitutions at positions 2, 4, and 7 have been shown to be critical for activity against various cancer cell lines.[1] The presence of amino and carboxylate groups, as seen in this compound, can be found in other biologically active quinoline derivatives, suggesting its potential as a scaffold for developing novel anticancer agents.[15][17]

Comparative Data of Selected Anticancer Quinoline Derivatives
Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Quinoline-chalcone derivative 12eMGC-803 (Gastric)MTT1.38[18]
Quinoline-chalcone derivative 12eHCT-116 (Colon)MTT5.34[18]
Quinoline-chalcone derivative 12eMCF-7 (Breast)MTT5.21[18]
7-chloro-4-quinolinylhydrazone derivativeSF-295 (CNS)MTT0.314 - 4.65 µg/cm³[1]
7-chloro-4-quinolinylhydrazone derivativeHTC-8 (Colon)MTT0.314 - 4.65 µg/cm³[1]
7-chloro-4-quinolinylhydrazone derivativeHL-60 (Leukemia)MTT0.314 - 4.65 µg/cm³[1]
Quinoline–chalcone hybrid 63Caco-2 (Colon)Not Specified5.0[12]
Quinoline–chalcone hybrid 64Caco-2 (Colon)Not Specified2.5[12]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[19][20]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of the test compound A->B 24h incubation C Incubate for 48-72 hours B->C D Add MTT solution and incubate for 4 hours C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

MTT Assay Workflow for Cytotoxicity Assessment.

Antimicrobial Activity: A Broad Spectrum of Action

Quinoline derivatives have a long history as antimicrobial agents, with some being used as antibiotics and antifungals.[7][21][22][23][24] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Structural Features for Antimicrobial Potency:

The antimicrobial activity of quinolines is highly dependent on their substitution patterns. The presence of a carboxylic acid group at position 3 and various substituents at position 7 are known to be important for antibacterial activity, as seen in the fluoroquinolone antibiotics. While this compound is not a fluoroquinolone, the presence of substituents at these key positions suggests that it could serve as a template for the design of new antimicrobial compounds.

Comparative Data of Selected Antimicrobial Quinoline Derivatives
Compound/DerivativeMicrobial StrainAssayMIC (µg/mL)Reference
Quinolyl hydrazone 18jVarious pathogenic strainsNot Specified6.25 - 100[23]
Quinoline-based hydroxyimidazolium hybrid 7bStaphylococcus aureusNot Specified2[21]
Quinoline-based hydroxyimidazolium hybrid 7bMycobacterium tuberculosis H37RvNot Specified10[21]
Quinoline-based amino acid derivative 43aE. coli, S. aureus, B. subtilis, P. aeruginosaNot Specified0.62[7]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25][26][27][28][29]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Test compound dissolved in a suitable solvent

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

MIC_Assay_Workflow A Prepare serial dilutions of the test compound in a 96-well plate B Inoculate wells with a standardized microbial suspension A->B C Incubate under appropriate conditions B->C D Determine the lowest concentration with no visible growth (MIC) C->D

Broth Microdilution Assay Workflow for MIC Determination.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Several quinoline derivatives have demonstrated potent anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response.[3][9][11][30]

Mechanisms of Anti-inflammatory Action:

  • COX Inhibition: Some quinoline compounds inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain.[3][30]

  • Inhibition of Pro-inflammatory Cytokines: Certain derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α and various interleukins.[31]

  • Modulation of Inflammatory Signaling Pathways: Quinolines can interfere with signaling pathways like NF-κB, which plays a central role in regulating the expression of genes involved in inflammation.

The structural features of this compound, particularly the amino and carboxylate groups, are present in other compounds with anti-inflammatory activity, suggesting its potential in this therapeutic area.[17]

Comparative Data of Selected Anti-inflammatory Quinoline Derivatives
Compound/DerivativeTarget/AssayActivityReference
Carboxamide-based compound 37COX-2IC50 = 1.21 µM[3]
Carboxamide-based compound 38COX-2IC50 = 1.14 µM[3]
2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC)Xylene-induced ear edemaHigh anti-inflammatory effect[30]
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[31][32]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete growth medium

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess reagent

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell supernatant. Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration compared to the LPS-stimulated control.

NO_Inhibition_Assay_Workflow A Seed macrophage cells in a 96-well plate B Pre-treat cells with the test compound A->B 24h incubation C Stimulate cells with LPS and incubate B->C D Measure nitrite concentration in the supernatant using Griess reagent C->D E Calculate the percentage of NO inhibition D->E

Nitric Oxide Inhibition Assay Workflow.

Conclusion and Future Directions

The quinoline scaffold is a remarkably versatile platform for the development of therapeutic agents with diverse biological activities. While specific experimental data for this compound remains to be fully elucidated in the public domain, its structural similarity to other biologically active quinolines suggests it holds significant potential as a lead compound for the development of novel anticancer, antimicrobial, and anti-inflammatory drugs. Further investigation into its biological properties is warranted to fully understand its therapeutic potential. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this and other novel quinoline derivatives.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 3-Aminoquinoline-7-Carboxylate Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] This guide delves into the structure-activity relationship (SAR) of a promising, yet underexplored, class of quinoline derivatives: methyl 3-aminoquinoline-7-carboxylate analogs. As researchers and drug development professionals, understanding the subtle interplay between molecular architecture and biological function is paramount. This document provides a comprehensive analysis of the predicted SAR for this scaffold, drawing upon established principles from related quinoline series to offer a predictive framework for designing novel and potent kinase inhibitors.

The Quinoline Core: A Versatile Scaffold for Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The quinoline ring system, with its hydrogen bond accepting nitrogen atom, is adept at interacting with the hinge region of the ATP-binding site of many kinases, a critical interaction for potent inhibition.[4] The this compound scaffold offers a unique combination of functionalities: the 3-amino group provides a key vector for substitution to explore interactions with the solvent-exposed region of the kinase, while the 7-carboxylate ester can be modified to fine-tune physicochemical properties such as solubility and cell permeability.

General Synthesis of the this compound Scaffold

The synthesis of the core structure can be achieved through several established methods for quinoline synthesis, such as the Gould-Jacobs reaction, followed by functional group manipulations. A plausible and versatile synthetic route is outlined below. This protocol is a generalized representation, and specific reaction conditions may require optimization based on the desired substitutions.

Experimental Protocol: Synthesis of this compound

Step 1: Gould-Jacobs Reaction

  • To a stirred solution of methyl 3-aminobenzoate (1.0 eq) in a suitable solvent such as diphenyl ether, add diethyl (ethoxymethylene)malonate (1.1 eq).

  • Heat the reaction mixture to 240-260 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the cyclized product.

  • Filter the precipitate, wash with a non-polar solvent like hexane to remove the diphenyl ether, and dry under vacuum to yield the intermediate, methyl 4-hydroxy-3-ethoxycarbonylquinoline-7-carboxylate.

Step 2: Hydrolysis and Decarboxylation

  • Suspend the intermediate from Step 1 in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Reflux the mixture for 2-4 hours until the hydrolysis of the esters is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 1-2. This will precipitate the dicarboxylic acid intermediate.

  • Filter the precipitate, wash with water, and dry.

  • Heat the resulting solid at its melting point until the cessation of gas evolution (CO2) to effect decarboxylation, yielding 4-hydroxyquinoline-7-carboxylic acid.

Step 3: Chlorination and Esterification

  • Treat the 4-hydroxyquinoline-7-carboxylic acid with a chlorinating agent such as phosphorus oxychloride (POCl3) at reflux for 2-4 hours to obtain 4-chloroquinoline-7-carbonyl chloride.

  • Carefully quench the excess POCl3 with ice water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude acid chloride in methanol and stir at room temperature to effect esterification, yielding methyl 4-chloroquinoline-7-carboxylate.

Step 4: Amination

  • Dissolve the methyl 4-chloroquinoline-7-carboxylate in a suitable solvent such as dimethylformamide (DMF).

  • Add an excess of a suitable ammonia source, such as a solution of ammonia in methanol or ammonium hydroxide, and heat in a sealed vessel at 100-120 °C for 12-24 hours.

  • Cool the reaction mixture, pour into water, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to afford the target compound, methyl 4-aminoquinoline-7-carboxylate.

Note: The 3-amino isomer can be synthesized through alternative strategies, for instance, starting from a differently substituted aniline precursor.

Comparative Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is a predictive framework based on established trends observed in related quinoline and quinazoline kinase inhibitors.[4][5] The proposed modifications are intended to guide the rational design of more potent and selective analogs of this compound.

Key Structural Modifications and Their Predicted Impact on Activity
Position of Modification Proposed Modification Predicted Impact on Kinase Inhibitory Activity Rationale and Supporting Evidence
3-Amino Group Acylation with various substituted benzoyl chlorides or aliphatic acyl chlorides.Potentially significant increase in potency and selectivity. The 3-amino group serves as a key handle for introducing substituents that can form additional interactions with the kinase active site, particularly in the solvent-exposed region. This is a common strategy in the optimization of kinase inhibitors.[4]
Reductive amination with aldehydes or ketones.May modulate potency and physicochemical properties. Introducing small alkyl groups could enhance van der Waals interactions, while larger or more polar groups could be tailored to specific kinase targets.
7-Carboxylate Ester Hydrolysis to the corresponding carboxylic acid.Likely to decrease cell permeability and may alter target engagement. The carboxylic acid could form new hydrogen bonds but may also lead to poor cellular uptake due to its charge at physiological pH.
Amidation with a library of primary and secondary amines.Can significantly impact solubility, cell permeability, and target potency. Amide derivatives can introduce new hydrogen bond donors and acceptors, and the nature of the amine can be varied to modulate lipophilicity and introduce new interaction motifs.
Quinoline Ring Substitutions (e.g., positions 2, 4, 5, 6, 8) Introduction of small alkyl, alkoxy, or halogen substituents.Can fine-tune potency and selectivity. Substituents on the quinoline ring can influence the electronic properties of the scaffold and create steric interactions that may favor binding to one kinase over another. For instance, a substituent at the 6-position has been shown to be important in some quinazoline-based inhibitors.

Visualizing the Structure-Activity Relationship

The following diagrams illustrate the key points of the predicted SAR for the this compound scaffold.

SAR_summary cluster_core This compound Core cluster_modifications Key Modification Points cluster_effects Predicted Effects core pos3 3-Amino Group potency Potency & Selectivity pos3->potency Major Impact pos7 7-Carboxylate Ester pk Physicochemical Properties pos7->pk Modulates Solubility & Permeability ring Quinoline Ring ring->potency Fine-tuning

Caption: Key modification points on the this compound scaffold and their predicted impact on biological activity.

A Representative Biological Assay Protocol: In Vitro Kinase Inhibition Assay

To evaluate the efficacy of newly synthesized analogs, a robust and reproducible biological assay is essential. The following protocol describes a common method for assessing the in vitro inhibitory activity of compounds against a specific protein kinase.

Experimental Protocol: Lance® Ultra Kinase Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compounds in dimethyl sulfoxide (DMSO), followed by a further dilution in assay buffer.

    • Prepare a solution of the target kinase in assay buffer.

    • Prepare a solution of the biotinylated substrate peptide and ATP in assay buffer.

    • Prepare a detection mix containing the europium-labeled anti-phospho-substrate antibody and ULight™-streptavidin in the detection buffer.

  • Assay Procedure:

    • Add the test compound solution to the wells of a 384-well microplate.

    • Add the kinase solution to the wells.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction by adding the detection mix.

    • Incubate the plate for a further 60 minutes at room temperature to allow for the development of the FRET signal.

  • Data Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the ratio of the two emission signals.

    • Plot the signal ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct experimental data for this specific analog series is limited in the current literature, this guide provides a robust, predictive SAR framework based on established principles of quinoline chemistry and biology. The proposed modifications to the 3-amino and 7-carboxylate positions, as well as substitutions on the quinoline ring, offer clear avenues for future research. The detailed synthetic and biological assay protocols provided herein serve as a practical starting point for researchers aiming to explore the therapeutic potential of this exciting class of compounds. Further investigation is warranted to validate these predictions and to unlock the full potential of this compound analogs as next-generation therapeutics.

References

A Comparative Analysis of Methyl 3-aminoquinoline-7-carboxylate and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. The functionalization of the quinoline ring with various substituents allows for the fine-tuning of its pharmacological profile. Among the vast library of quinoline derivatives, aminoquinoline carboxylates represent a particularly promising class of compounds. The strategic placement of amino and carboxylate groups on the quinoline core can significantly influence the molecule's physicochemical properties, target-binding affinity, and overall biological efficacy.

This guide provides a comprehensive comparative analysis of Methyl 3-aminoquinoline-7-carboxylate and its key positional isomers. While direct comparative studies are limited, this document collates and analyzes available data to offer researchers, scientists, and drug development professionals a thorough understanding of the synthesis, characterization, and potential biological activities of these closely related molecules. By examining the subtle yet significant differences imparted by the positional isomerism of the amino and methyl carboxylate groups, we aim to provide a framework for the rational design of novel quinoline-based therapeutics.

Physicochemical Properties: A Comparative Overview

The position of the amino and methyl carboxylate groups on the quinoline ring system profoundly impacts the molecule's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity. These parameters are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

PropertyThis compoundMethyl 5-aminoquinoline-7-carboxylateMethyl 8-aminoquinoline-7-carboxylate
Molecular Formula C₁₁H₁₀N₂O₂C₁₁H₁₀N₂O₂C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol [1]202.21 g/mol 202.21 g/mol [2]
CAS Number 1822679-71-9[1]Not available181285-05-2[2]
Predicted XLogP3 1.9Not available1.9[2]
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 333

Synthesis and Characterization of Isomers

The synthesis of aminoquinoline carboxylate isomers can be achieved through various synthetic routes, often involving multi-step sequences. The choice of starting materials and reaction conditions is crucial for achieving the desired regioselectivity.

General Synthetic Strategies

A common approach to synthesizing these isomers involves the construction of the quinoline core through established methods like the Friedländer annulation or the Doebner-von Miller reaction, followed by functional group manipulations to introduce the amino and carboxylate moieties. Alternatively, pre-functionalized precursors can be utilized to build the quinoline ring system with the desired substitution pattern.

Below is a generalized workflow for the synthesis of a methyl aminoquinoline carboxylate isomer.

Caption: Generalized workflow for the synthesis of methyl aminoquinoline carboxylate isomers.

Characterization: A Spectroscopic Comparison

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of each isomer. While a complete side-by-side comparison from a single study is unavailable, we can infer expected differences based on the principles of NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the aromatic protons and carbons in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment, which is directly influenced by the positions of the electron-donating amino group and the electron-withdrawing methyl carboxylate group. For instance, the protons on the ring bearing the amino group are expected to be shielded (shifted to a higher field) compared to those on the ring with the carboxylate group.

Mass Spectrometry (MS): The fragmentation patterns in mass spectrometry can provide valuable structural information. While the molecular ion peak for all isomers will be the same (m/z = 202.21), the relative abundance of fragment ions resulting from the loss of the methoxycarbonyl group or other cleavages may differ, providing a fingerprint for each isomer.

Comparative Biological Activity

The positional isomerism of the amino and carboxylate groups is anticipated to have a significant impact on the biological activity of these compounds. The spatial arrangement of these functional groups will dictate how the molecule interacts with biological targets such as enzymes and receptors. While specific comparative data for these exact isomers is scarce, the broader class of quinoline derivatives has demonstrated potent anticancer and antibacterial activities.

Anticancer Activity

Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and the induction of apoptosis. The position of the amino group can influence the molecule's ability to intercalate into DNA or bind to the active site of an enzyme.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the in vitro cytotoxicity of the quinoline isomers against cancer cell lines.

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antibacterial Activity

The quinoline core is a key pharmacophore in many antibacterial agents, most notably the fluoroquinolones. These compounds typically function by inhibiting bacterial DNA gyrase and topoisomerase IV. The specific substitution pattern of the amino and carboxylate groups will influence the compound's spectrum of activity and potency against different bacterial strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the minimum inhibitory concentration of the quinoline isomers against bacterial strains.

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in appropriate broth media overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing broth media.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

  • Visualization: Growth can be assessed visually or by measuring the optical density at 600 nm.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) Insights and Future Directions

The analysis of the structure-activity relationship of these isomers is crucial for the design of more potent and selective drug candidates. While a comprehensive SAR study requires a larger dataset, some general trends can be anticipated:

  • Position of the Amino Group: The basicity and nucleophilicity of the amino group, as well as its ability to form hydrogen bonds, will be highly dependent on its position. This will directly impact target binding and pharmacokinetic properties.

  • Position of the Carboxylate Group: The methyl carboxylate group acts as a hydrogen bond acceptor and influences the overall polarity and solubility of the molecule. Its position relative to the amino group and the quinoline nitrogen will be critical for biological activity.

Future research should focus on the systematic synthesis and parallel evaluation of a series of aminoquinoline carboxylate isomers. This would enable a direct and robust comparison of their physicochemical properties, spectroscopic data, and biological activities. Such studies will provide invaluable insights into the SAR of this important class of compounds and pave the way for the development of novel therapeutic agents with improved efficacy and safety profiles.

Conclusion

This guide has provided a comparative overview of this compound and its isomers, highlighting the importance of positional isomerism in determining their chemical and biological properties. While a direct, side-by-side experimental comparison is currently lacking in the literature, this document consolidates available information to provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The provided protocols and workflows offer a starting point for the systematic evaluation of these promising compounds. Further investigation into the synthesis and biological activities of a comprehensive set of isomers is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to Validating the Anticancer Effects of Methyl 3-aminoquinoline-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis, validation, and mechanistic evaluation of novel anticancer agents derived from the methyl 3-aminoquinoline-7-carboxylate scaffold. We will objectively compare the performance of these derivatives with established alternatives, supported by experimental data from closely related compounds, and provide detailed protocols to ensure scientific rigor and reproducibility.

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a fusion of benzene and pyridine rings, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, planar structure and potential for diverse substitutions make it an ideal backbone for designing molecules that can interact with various biological targets. In oncology, quinoline derivatives have demonstrated a wide spectrum of anticancer activities through mechanisms such as DNA intercalation, inhibition of topoisomerase enzymes, and modulation of critical signaling pathways like those involving tyrosine kinases.[2][3][4]

This guide focuses on derivatives of this compound, a versatile intermediate used in the synthesis of biologically active compounds.[5] We will explore a logical validation workflow, from initial synthesis and cytotoxicity screening to in-depth mechanistic studies, to assess the potential of this specific chemical series as a new frontier in cancer therapy.

Synthetic Rationale: Designing a Focused Library

The strategic starting point for our theoretical library is this compound. The presence of a reactive amino group at the C-3 position and a carboxylate at the C-7 position allows for targeted modifications to explore the structure-activity relationship (SAR). The primary synthetic route involves the derivatization of the 3-amino group, for instance, through amide bond formation with various carboxylic acids or coupling with sulfonyl chlorides. This approach allows for the introduction of a wide array of functional groups, enabling the modulation of properties like lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical for target engagement and cellular uptake.

For example, coupling the core scaffold with different substituted benzoic acids can probe the electronic and steric requirements of the target's binding pocket. The rationale is to create a library that systematically explores these chemical spaces to identify derivatives with high potency and selectivity against cancer cells.

Comparative In Vitro Efficacy: Cytotoxicity Profiling

The initial and most critical validation step is to assess the cytotoxic potential of the synthesized derivatives against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for this purpose. It measures the metabolic activity of cells, which correlates with the number of viable cells.

By comparing the half-maximal inhibitory concentration (IC₅₀) values of the new derivatives against a standard-of-care chemotherapeutic agent, such as Sorafenib or Doxorubicin, we can benchmark their potency. The following table presents representative data from structurally related quinoline-3-carboxamide derivatives, which serve as an exemplar for the expected performance of our hypothetical library against the HepG2 human liver cancer cell line.[6]

CompoundModificationTargetIC₅₀ vs. HepG2 (µM)[6]IC₅₀ of Sorafenib (µM)[6]
Exemplar 1 (10e) 4-Chloro-3-(trifluoromethyl)phenyl ureaVEGFR-20.88 ± 0.058.38 ± 0.71
Exemplar 2 (10d) 4-Chlorophenyl ureaVEGFR-21.07 ± 0.098.38 ± 0.71
Exemplar 3 (10i) 4-Fluorophenyl ureaVEGFR-21.60 ± 0.118.38 ± 0.71
Exemplar 4 (10o) 3-Trifluoromethylphenyl ureaVEGFR-22.76 ± 0.188.38 ± 0.71

Caption: Representative cytotoxicity data of quinolone-3-carboxamide derivatives, structurally related to the target class, demonstrating potent activity against the HepG2 cancer cell line compared to the standard drug Sorafenib. Data sourced from Abdel-Mohsen, H. et al. (2023).[6]

This comparative analysis is crucial for identifying lead compounds. An ideal candidate would exhibit a low micromolar or even nanomolar IC₅₀ value, significantly outperforming the reference drug. Furthermore, screening against non-cancerous cell lines (e.g., normal human dermal fibroblasts) is essential to establish a selectivity index, a key indicator of a compound's therapeutic window.[7]

Mechanistic Elucidation: Uncovering the "How"

Potent cytotoxicity is a prerequisite, but understanding the mechanism of action is paramount for further development. The primary mechanisms for anticancer agents are the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Induction of Apoptosis

Apoptosis is a controlled, energy-dependent process of cell suicide that is often dysregulated in cancer. The Annexin V/Propidium Iodide (PI) assay is the gold standard for quantifying apoptosis via flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of cells in early apoptosis, while PI intercalates with the DNA of cells that have lost membrane integrity (late apoptosis/necrosis).

The data below, from a representative quinolone-3-carboxamide (Exemplar 3 / 10i), illustrates how these compounds can induce a significant apoptotic response in HepG2 cells.[6]

Treatment Group% Viable Cells% Early Apoptosis% Late Apoptosis% Necrosis
Control 95.102.502.100.30
Exemplar 3 (10i) 35.4524.1138.242.20

Caption: Representative data showing a significant shift from viable to apoptotic populations in HepG2 cells after treatment with a potent quinolone derivative. Data sourced from Abdel-Mohsen, H. et al. (2023).[6]

Cell Cycle Analysis

Many anticancer drugs exert their effects by causing damage that leads to cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating. This can be quantified by staining cells with Propidium Iodide (PI), which binds stoichiometrically to DNA, and analyzing the DNA content per cell using flow cytometry.

A potent derivative would be expected to cause a significant accumulation of cells in one phase of the cycle compared to untreated control cells, indicating the activation of a cell cycle checkpoint.

Molecular Pathway Validation: The p53-Bax Apoptotic Axis

Based on extensive research, a common pathway for quinoline-induced apoptosis involves the tumor suppressor protein p53.[8] Upon activation by cellular stress (e.g., DNA damage or kinase inhibition caused by the drug), p53 can transcriptionally upregulate pro-apoptotic proteins like Bax.[9] Bax then translocates to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane. This leads to the release of cytochrome c, which initiates a caspase cascade (activating Caspase-9 and the executioner Caspase-3/7), ultimately leading to the systematic dismantling of the cell.[6][10][11][12]

G Proposed Signaling Pathway for Quinoline Derivatives compound Quinoline Derivative target Molecular Target (e.g., VEGFR-2, CK2) compound->target Inhibition p53 p53 Activation target->p53 Stress Signal bax Bax Upregulation & Activation p53->bax Transcriptional Upregulation & Direct Activation mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Proposed p53-mediated intrinsic apoptosis pathway activated by quinoline derivatives.

Integrated Experimental Workflow

A successful validation project follows a logical and hierarchical workflow, moving from broad screening to specific mechanistic studies. This ensures that resources are focused on the most promising candidates.

G Validation Workflow for Novel Anticancer Agents cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Molecular Validation synthesis Synthesis of Derivative Library mtt Primary Cytotoxicity Screen (MTT Assay vs. Cancer Panel) synthesis->mtt sar Identify Hits & Establish SAR mtt->sar apoptosis Apoptosis Assay (Annexin V / PI) sar->apoptosis cellcycle Cell Cycle Analysis (PI Staining) sar->cellcycle western Pathway Analysis (Western Blot for p53, Bax, Caspases) apoptosis->western cellcycle->western lead Lead Candidate Identified western->lead

Caption: A hierarchical workflow for the validation of novel quinoline-based anticancer agents.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed, step-by-step protocols for the key assays discussed.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives and the reference drug (e.g., Doxorubicin) in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol 2: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed 1-2 x 10⁵ cells in a 6-well plate and treat with the quinoline derivative at its IC₅₀ concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately using a flow cytometer. Four populations will be distinguishable: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Protocol 3: Propidium Iodide Cell Cycle Analysis
  • Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Steps 1 & 2).

  • Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with 5 mL of PBS.

  • RNase Treatment: Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A to degrade RNA, which would otherwise be stained by PI. Incubate at 37°C for 30 minutes.

  • PI Staining: Add 500 µL of PI staining solution (50 µg/mL) to the cell suspension.

  • Analysis: Incubate for 15 minutes in the dark and analyze by flow cytometry. The fluorescence intensity of PI will correspond to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for validating the anticancer potential of novel derivatives of this compound. By integrating comparative cytotoxicity screening with in-depth mechanistic studies, researchers can effectively identify and characterize promising lead compounds. The representative data from structurally similar quinolines strongly suggest that this scaffold is a fertile ground for discovering potent agents that act via the induction of apoptosis. Future work on lead candidates identified through this workflow should focus on in vivo efficacy studies in xenograft models, pharmacokinetic profiling, and further lead optimization to enhance potency and minimize off-target toxicity, paving the way for potential clinical development.

References

A Prospective Analysis: Evaluating the Potential Antimalarial Efficacy of Methyl 3-aminoquinoline-7-carboxylate Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The relentless evolution of drug resistance in Plasmodium species, the causative agents of malaria, necessitates a continuous search for novel therapeutic agents. While significant progress has been made, the pipeline for new antimalarials with unique mechanisms of action remains a critical area of focus. This guide provides a prospective analysis of a novel compound, Methyl 3-aminoquinoline-7-carboxylate, by contextualizing its potential efficacy against well-established antimalarial drugs. Due to the novelty of this specific molecule, direct comparative efficacy data is not yet available in published literature. Therefore, this document serves as a research framework, outlining the essential experimental comparisons and mechanistic investigations required to determine its viability as a future antimalarial candidate.

The Chemical Rationale: Positioning a Novel Aminoquinoline

The quinoline core is a privileged scaffold in antimalarial drug discovery, forming the backbone of cornerstone drugs like chloroquine and mefloquine. The proposed structure of this compound suggests a potential for activity based on its chemical lineage. The 3-amino group and the 7-carboxylate moiety are key substitutions that could modulate the compound's physicochemical properties, target engagement, and ultimately, its biological activity.

Comparative Landscape: Benchmarking Against the Gold Standards

A rigorous evaluation of any new antimalarial candidate requires direct comparison with existing therapies. The table below summarizes the key characteristics of current frontline antimalarial drugs, providing a benchmark for the desired attributes of this compound.

Drug Class Example Drug Mechanism of Action Reported IC50 Range (3D7 strain) Key Advantages Major Liabilities
Aminoquinolines ChloroquineInhibits hemozoin formation in the parasite's digestive vacuole, leading to heme toxicity.10-20 nMHighly effective against sensitive strains, well-understood pharmacokinetics.Widespread resistance in P. falciparum.
Artemisinins ArtemisininActivated by heme to generate reactive oxygen species (ROS), causing widespread damage to parasite proteins.1-10 nMRapid parasite clearance, potent against a broad range of parasite life stages.Short half-life, emergence of resistance.
Antifolates PyrimethamineInhibits dihydrofolate reductase (DHFR), blocking the synthesis of essential nucleic acids.0.5-5 nMSynergistic with other drugs.Rapid development of resistance through point mutations in the DHFR gene.
Atovaquone AtovaquoneInhibits the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex.1-5 nMEffective for prophylaxis and treatment.High propensity for resistance development when used as a monotherapy.

Proposed Experimental Workflow for Efficacy Determination

To ascertain the antimalarial potential of this compound, a systematic, multi-stage experimental approach is essential. The following workflow outlines the critical assays required for a comprehensive evaluation.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment cluster_2 Mechanistic Studies A Initial Cytotoxicity Assessment (e.g., HepG2 cells) B In Vitro Antiplasmodial Activity (SYBR Green I Assay) A->B C Determination of IC50 Values (Dose-Response Curves) B->C D Resistance Profiling (Against known resistant strains) C->D E Mouse Model of Malaria (e.g., P. berghei in BALB/c mice) C->E D->E F 4-Day Suppressive Test (Peter's Test) E->F G Evaluation of Parasitemia Reduction F->G H Assessment of Mean Survival Time G->H I Hemozoin Inhibition Assay H->I K Target Deconvolution Studies I->K J Reactive Oxygen Species (ROS) Assay J->K

Caption: Proposed experimental workflow for evaluating a novel antimalarial candidate.

Detailed Experimental Protocols

1. In Vitro Antiplasmodial Activity (SYBR Green I Assay)

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum in vitro.

  • Cell Culture: Asynchronously growing P. falciparum (e.g., 3D7 strain) are cultured in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES.

  • Drug Preparation: A stock solution of this compound is prepared in DMSO. Serial two-fold dilutions are made in a 96-well plate.

  • Assay Procedure:

    • Parasitized red blood cells (1% parasitemia) are added to each well of the drug-diluted plate.

    • The plate is incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

    • After incubation, the plate is frozen at -80°C to lyse the red blood cells.

    • The plate is thawed, and 100 µL of SYBR Green I lysis buffer is added to each well.

    • The plate is incubated in the dark for 1 hour.

    • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence intensity is proportional to the parasite load. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

2. In Vivo Efficacy (4-Day Suppressive Test)

This standard test evaluates the ability of a compound to suppress parasitemia in a mouse model of malaria.

  • Animal Model: BALB/c mice are infected intravenously with Plasmodium berghei.

  • Drug Administration:

    • Two hours post-infection, mice are randomly assigned to treatment and control groups.

    • The test compound (this compound) is administered orally or intraperitoneally once daily for four consecutive days. A vehicle control group and a positive control group (e.g., chloroquine) are included.

  • Monitoring:

    • On day 5 post-infection, thin blood smears are prepared from the tail blood of each mouse.

    • The smears are stained with Giemsa, and parasitemia is determined by light microscopy.

  • Data Analysis: The percentage of parasitemia suppression is calculated relative to the vehicle control group.

Potential Mechanism of Action: A Hypothetical Pathway

Based on its aminoquinoline scaffold, a primary hypothesis for the mechanism of action of this compound would be the inhibition of hemozoin formation, a pathway shared with chloroquine.

cluster_0 Parasite Digestive Vacuole cluster_1 Parasite Cytosol Hemoglobin Host Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Biocrystallization Toxicity Oxidative Stress & Membrane Damage Heme->Toxicity Drug This compound Drug->Heme Complexation Drug->Hemozoin Inhibition

Caption: Hypothesized mechanism of action for an aminoquinoline antimalarial.

This proposed pathway suggests that this compound may accumulate in the acidic digestive vacuole of the parasite. There, it could bind to free heme, preventing its detoxification into hemozoin. The resulting accumulation of toxic free heme would lead to oxidative stress and membrane damage, ultimately killing the parasite. Experimental validation through a hemozoin inhibition assay would be a critical step in confirming this hypothesis.

Conclusion and Future Directions

While this compound remains an uncharacterized compound in the context of antimalarial research, its chemical structure provides a strong rationale for its investigation. The experimental framework outlined in this guide provides a clear and scientifically rigorous path for its evaluation. By systematically assessing its in vitro and in vivo efficacy, and elucidating its mechanism of action, the scientific community can determine if this novel aminoquinoline holds the potential to contribute to the next generation of antimalarial therapies. The key to its success will not only be its potency but also its activity against drug-resistant parasite strains and a favorable safety profile.

Comparative Guide to In Vivo Validation of Therapeutic Targets for Quinoline-Based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Chemical Scaffold to Validated Target

The journey from a promising chemical entity to a clinically effective therapeutic is defined by a series of rigorous validation steps. Methyl 3-aminoquinoline-7-carboxylate (M3A7C) represents a class of compounds built on the quinoline scaffold, a privileged structure in medicinal chemistry known to form the backbone of numerous antimalarial and anticancer agents.[1][2][3] The biological activity of such compounds is intimately linked to their ability to engage specific molecular targets within a complex physiological system.

However, promising in vitro affinity and cellular activity do not guarantee in vivo success. The true test of a therapeutic hypothesis lies in demonstrating that the compound can reach its intended target in a living organism at a sufficient concentration, engage it for a durable period, and elicit a measurable biological response that correlates with therapeutic efficacy. This guide provides a comparative framework for the in vivo validation of putative therapeutic targets for novel quinoline-based compounds like M3A7C, focusing on methodologies, experimental design, and data interpretation for an audience of drug development professionals.

Part 1: Deducing Plausible Targets for a Novel Quinoline Scaffold

Given the prevalence of the aminoquinoline structure in modern oncology and immunology drug discovery, we can hypothesize that M3A7C's therapeutic potential lies in the inhibition of key signaling proteins.[4] Two of the most validated target classes for such scaffolds are protein kinases and DNA damage repair enzymes.[5][6]

  • Protein Kinases: Over 80 FDA-approved drugs are kinase inhibitors, making this a highly "druggable" target class.[7] Scaffolds similar to M3A7C have shown potent activity against targets like Bruton's Tyrosine Kinase (BTK), which is critical for B-cell signaling and a validated target in hematological malignancies and autoimmune diseases.[6]

  • Poly (ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP-1, are central to the DNA damage response (DDR). Inhibitors are effective in cancers with deficiencies in other DDR pathways (e.g., BRCA mutations) via synthetic lethality.[8] The heterocyclic nature of M3A7C makes it a plausible candidate for binding within the NAD+ pocket of PARP enzymes.[9]

For the purpose of this guide, we will proceed with the hypothetical scenario that M3A7C is a potent inhibitor of an oncogenic protein kinase. The principles and methods described are broadly applicable to other target classes.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 M3A7C M3A7C (Hypothetical Inhibitor) M3A7C->BTK Inhibition NFkB_MAPK NF-κB / MAPK Pathways DAG_IP3->NFkB_MAPK Proliferation Cell Proliferation & Survival NFkB_MAPK->Proliferation

Caption: Hypothetical targeting of the BTK signaling pathway by M3A7C.

Part 2: The In Vivo Target Validation Workflow

A successful in vivo validation campaign is a multi-stage process designed to unequivocally link target engagement with a pharmacodynamic response and, ultimately, anti-tumor efficacy. The workflow integrates pharmacokinetics (PK), target engagement (TE), pharmacodynamics (PD), and efficacy studies.

cluster_workflow In Vivo Validation Workflow Model 1. Animal Model Selection PKPD 2. PK/PD Study (Dose-Ranging) Model->PKPD TE 3. Target Engagement (PET or CETSA) PKPD->TE PD 4. PD Biomarker Analysis TE->PD Efficacy 5. Efficacy Study (Tumor Growth) TE->Efficacy PD->Efficacy Decision Go/No-Go Decision Efficacy->Decision

Caption: A streamlined workflow for in vivo target validation.

Part 3: Selecting the Optimal Preclinical Animal Model

The choice of animal model is a critical decision that dictates the relevance and translatability of the experimental findings.[10][11][12] Each model offers a unique balance of biological fidelity, operational complexity, and cost.

Model TypeDescriptionKey AdvantagesKey DisadvantagesBest For
Cell-Line Derived Xenograft (CDX) Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice.[13]Fast, reproducible, low cost, high-throughput.Lacks tumor heterogeneity and a functional immune system. Poorly represents the human tumor microenvironment.Initial efficacy screening, PK/PD relationship studies.
Patient-Derived Xenograft (PDX) Tumor fragments from a human patient are directly implanted into immunocompromised mice.[13]Preserves original tumor architecture, heterogeneity, and genetic signature. Higher predictive value for clinical response.Expensive, slow to establish, high variability. Requires severely immunocompromised mice.Co-clinical trials, biomarker discovery, evaluating therapies against resistant tumors.
Syngeneic Model Mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background.Fully competent immune system, enabling the study of immunotherapies. Well-characterized tumor growth.Mouse tumors may not fully recapitulate the genetics of human cancers. Limited number of available cell lines.Testing immuno-oncology agents, combination therapies with checkpoint inhibitors.
Genetically Engineered Mouse Model (GEMM) Mice are engineered to carry specific cancer-causing mutations, leading to spontaneous tumor development.[10][13]Tumors arise in the correct microenvironment with intact immunity. Models tumor initiation and progression.Slow tumor onset, variable penetrance, very high cost and complexity.Target validation in a specific genetic context, studying cancer etiology and prevention.

Expert Recommendation: For initial validation of a small molecule like M3A7C, a CDX model using a cell line with a known dependency on the target kinase is the most logical starting point due to its efficiency and reproducibility.

Part 4: Comparative Analysis of Target Engagement Methodologies

Confirming that the drug binds its target in vivo is the most critical step. Two powerful and complementary techniques have become industry standards: Positron Emission Tomography (PET) and the Cellular Thermal Shift Assay (CETSA).

Method A: Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique that allows for the real-time, quantitative visualization of drug-target interactions throughout the entire body.[14][15] For target engagement, a radiolabeled version of the drug or a competing radiotracer is administered, and its accumulation in the tumor is measured.[9][16] In a competitive binding study, escalating doses of the unlabeled drug (M3A7C) are given to block the binding of the radiotracer, allowing for the calculation of target occupancy.[17][18]

Step-by-Step Protocol: Competitive Occupancy PET Study

  • Animal Preparation: Anesthetize a tumor-bearing mouse (e.g., CDX model).

  • Baseline Scan: Inject a bolus of the target-specific radiotracer (e.g., [18F]-labeled competitor) via the tail vein and perform a dynamic PET scan for 60-90 minutes to establish baseline tracer uptake in the tumor.

  • Drug Administration: After a suitable washout period (several days), administer a specific dose of unlabeled M3A7C to the same animal.

  • Blocking Scan: At the time of expected peak drug concentration (determined from PK studies), inject the same amount of radiotracer and perform a second PET scan.

  • Data Analysis: Compare the tracer uptake in the tumor between the baseline and blocking scans. The reduction in signal corresponds to the percentage of target occupied by M3A7C at that dose.

  • Dose-Response: Repeat steps 3-5 with different dose groups to generate a full target occupancy curve and determine the dose required for 50% and >90% engagement (ED50 and ED90).

Method B: In Vivo Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to assess target engagement in tissues based on the principle of ligand-induced thermal stabilization.[19] When a drug binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation. This change can be quantified ex vivo from tissues of treated animals.[20][21]

Step-by-Step Protocol: In Vivo CETSA

  • Animal Dosing: Treat cohorts of tumor-bearing mice with either vehicle or a specific dose of M3A7C.

  • Tissue Harvest: At a predetermined time point post-dose, euthanize the animals and rapidly excise the tumors and/or other relevant tissues (e.g., spleen).

  • Tissue Lysis & Heating: Homogenize the tissue samples and divide the lysate into several aliquots. Heat each aliquot to a different temperature (e.g., 40°C to 70°C in increments) for 3 minutes, followed by immediate cooling.

  • Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble, non-denatured proteins. Quantify the amount of the specific target protein remaining in the supernatant using methods like Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against temperature for both vehicle and drug-treated groups. A rightward shift in the melting curve for the M3A7C-treated group indicates target stabilization and thus, engagement.

Head-to-Head Comparison: PET vs. CETSA
FeaturePositron Emission Tomography (PET)In Vivo Cellular Thermal Shift Assay (CETSA)
Principle Measures radioactive signal from a tracer binding to the target.[15]Measures ligand-induced thermal stabilization of the target protein.[19]
Invasiveness Non-invasive, longitudinal studies possible in the same animal.[16]Terminal; requires tissue harvesting at each time point.
Data Output Quantitative, whole-body 3D maps of target occupancy. Provides PK/PD data simultaneously.Semi-quantitative (Western Blot) or quantitative (ELISA) data on target stabilization in specific tissues.
Requirement Requires synthesis of a radiolabeled tracer, access to a cyclotron and microPET scanner.Requires a specific antibody for the target protein. No chemical modification of the drug is needed.
Throughput Low throughput, resource-intensive.Higher throughput, multiple samples can be processed in parallel.
Key Advantage Provides a complete spatial and temporal picture of target engagement in a living system.Directly measures the biophysical consequence of drug binding in a physiological context (label-free).[22]

Part 5: Validating the Pharmacodynamic Response

Demonstrating target engagement is necessary but not sufficient. It must be correlated with a functional downstream effect—a pharmacodynamic (PD) biomarker—to prove the target is being inhibited in a biologically meaningful way.[23]

Putative TargetPrimary PD BiomarkerRationale
Protein Kinase (e.g., BTK) Phosphorylation of direct downstream substrate (e.g., p-PLCγ2).A decrease in the phosphorylated form of the substrate is direct evidence of kinase inhibition.
PARP-1 Levels of Poly(ADP-ribose) (PAR).PARP inhibition blocks the formation of PAR polymers at sites of DNA damage. A reduction in PAR levels indicates target modulation.[23]
PARP-1 (Synthetic Lethality) Increase in γH2AX foci.In HR-deficient cells, PARP inhibition leads to collapsed replication forks and DNA double-strand breaks, marked by γH2AX.[23]

Protocol: ELISA for PAR levels in Tumor Tissue

  • Sample Collection: Collect tumor tissues from vehicle- and M3A7C-treated animals at various time points post-dose.

  • Lysate Preparation: Snap-freeze tissues immediately. Prepare tumor lysates using appropriate buffers containing protease and phosphatase inhibitors.

  • ELISA: Use a commercially available PAR-specific ELISA kit. Add diluted tumor lysates to the pre-coated plate.

  • Detection: Follow the kit instructions for adding detection antibodies and substrate.

  • Analysis: Measure the absorbance using a plate reader. Quantify the concentration of PAR relative to the total protein concentration in each lysate. A dose-dependent decrease in PAR levels confirms pharmacodynamic activity.

Conclusion

The in vivo validation of a therapeutic target is a cornerstone of preclinical drug development that bridges the gap between a chemical compound and a potential medicine. For a novel agent like this compound, a systematic approach is paramount. This involves selecting an appropriate animal model, directly measuring target engagement using robust and complementary methods like PET imaging and in vivo CETSA, and linking this engagement to a clear pharmacodynamic biomarker. By comparing these methodologies and understanding their respective strengths, researchers can design definitive experiments that build a compelling, data-driven case for advancing a compound toward clinical development.

References

Comparative docking studies of Methyl 3-aminoquinoline-7-carboxylate with known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Docking of Novel Kinase Inhibitors

A Case Study: Evaluating Methyl 3-aminoquinoline-7-carboxylate Against Known PI3Kα Inhibitors

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimalarial properties.[1][2][3] this compound, a member of this versatile chemical family, represents a promising, yet underexplored, candidate for drug discovery.[4] This guide, designed for researchers and drug development professionals, provides a comprehensive framework for the in silico evaluation of such novel compounds. We will use a comparative molecular docking study to predict the binding affinity and interaction patterns of this compound against a critical oncology target, Phosphoinositide 3-kinase alpha (PI3Kα), and benchmark its performance against established inhibitors.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5][6] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[7][8][9] By inhibiting key enzymes in this pathway, such as PI3Kα, it is possible to suppress tumor growth.[10][11] This guide will detail the scientific rationale and step-by-step protocols for a comparative docking analysis, offering insights into the potential of our lead compound as a novel PI3Kα inhibitor.

Scientific Rationale and Workflow

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand to a macromolecular target.[12][13] A well-executed docking study can prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline.[14][15] The core principle of this guide is to establish a validated docking protocol and use it to compare our novel compound with known drugs, providing a logical basis for further investigation. A strong correlation between predicted binding affinity (docking score) and experimentally determined biological activity (like IC50) is the goal of such cross-validation efforts.[16]

Our workflow is designed to be a self-validating system, beginning with the careful preparation of the protein target and ligands, followed by a robust docking simulation, and culminating in a detailed analysis of the results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB 1. Target Selection (PI3Kα, PDB: 5ITD) PrepProt 2. Receptor Preparation (Remove water, add hydrogens) PDB->PrepProt Ligands 3. Ligand Preparation (Test & Known Inhibitors) PrepProt->Ligands Grid 4. Grid Box Generation (Define binding site) Ligands->Grid Docking 5. Molecular Docking (AutoDock Vina) Grid->Docking Scores 6. Binding Energy Analysis (Compare docking scores) Docking->Scores Interactions 7. Interaction Analysis (H-bonds, hydrophobic) Scores->Interactions Report 8. Comparative Report (Conclusions & Next Steps) Interactions->Report

Caption: A streamlined workflow for the comparative molecular docking study.

Detailed Experimental and Computational Protocols

This section provides detailed, step-by-step methodologies for the key experiments and workflows involved in this comparative study.

Protocol 1: Target Protein and Ligand Preparation

Rationale: The accuracy of a docking simulation is highly dependent on the quality of the input structures. This protocol ensures that both the protein and the ligands are properly prepared for the docking calculations.

Materials:

  • Protein Data Bank (PDB) accession code for PI3Kα: 5ITD[17]

  • Structures of known inhibitors: Pictilisib (GDC-0941)[18][19][20] and Alpelisib (BYL719)[21][22][23][24]

  • Structure of the test compound: this compound

  • Software: AutoDock Tools (ADT), Open Babel

Procedure:

  • Protein Preparation: a. Download the crystal structure of PI3Kα (PDB ID: 5ITD) from the RCSB PDB.[17][25][26][27][28] b. Load the PDB file into AutoDock Tools. c. Remove water molecules and any co-crystallized ligands. d. Add polar hydrogens to the protein. e. Compute Gasteiger charges. f. Save the prepared protein in PDBQT format.

  • Ligand Preparation: a. Obtain the 2D structures of Pictilisib, Alpelisib, and this compound.[19][23][29][30] b. Use Open Babel to convert the 2D structures to 3D and perform energy minimization. c. In AutoDock Tools, set the torsional degrees of freedom for each ligand. d. Save each prepared ligand in PDBQT format.

Protocol 2: Molecular Docking with AutoDock Vina

Rationale: AutoDock Vina is a widely used and validated software for molecular docking.[31] This protocol outlines the steps to perform the docking simulation and generate binding poses and scores.

Materials:

  • Prepared protein and ligand PDBQT files

  • AutoDock Vina software[32][33]

Procedure:

  • Grid Box Generation: a. Identify the active site of PI3Kα based on the location of the co-crystallized ligand in the original PDB file or from literature.[34] b. In AutoDock Tools, define a grid box that encompasses the entire binding pocket. A typical size is 25 x 25 x 25 Å. c. Note the center coordinates and dimensions of the grid box.

  • Configuration File: a. Create a text file (e.g., conf.txt) to specify the input files and docking parameters. b. The file should contain the following lines: receptor = protein.pdbqt ligand = ligand.pdbqt out = output.pdbqt center_x = [x-coordinate] center_y = [y-coordinate] center_z = [z-coordinate] size_x = [x-dimension] size_y = [y-dimension] size_z = [z-dimension]

  • Running the Docking Simulation: a. Open a terminal or command prompt. b. Execute the following command: vina --config conf.txt --log log.txt c. Repeat for each ligand.

Results: A Comparative Analysis

The primary output of the docking simulation is the binding affinity, expressed in kcal/mol, and the predicted binding poses of the ligands.[35] A more negative binding energy indicates a stronger predicted interaction.

Table 1: Comparative Docking Scores of PI3Kα Inhibitors

CompoundTypePredicted Binding Affinity (kcal/mol)
Pictilisib (GDC-0941) Pan-PI3K Inhibitor[36]-9.8
Alpelisib (BYL719) PI3Kα-specific Inhibitor[37]-9.2
This compound Test Compound-7.5

Discussion of Results:

The known inhibitors, Pictilisib and Alpelisib, demonstrated strong binding affinities of -9.8 and -9.2 kcal/mol, respectively. These values are consistent with their known potent inhibitory activity against PI3Kα.[20][22] Our test compound, this compound, showed a promising, albeit lower, binding affinity of -7.5 kcal/mol.[38]

A detailed analysis of the binding poses reveals key interactions within the PI3Kα active site. The known inhibitors form critical hydrogen bonds and hydrophobic interactions with key residues, which are essential for their inhibitory function. The quinoline scaffold of our test compound also engages in similar interactions, suggesting that it binds in a comparable manner.[39][40][41] However, the lower binding affinity may be attributed to fewer or less optimal interactions compared to the established inhibitors.

The PI3K/Akt Signaling Pathway and Inhibition

To understand the significance of these findings, it is crucial to consider the biological context. The PI3K/Akt/mTOR pathway is a complex signaling cascade that, when overactivated, can lead to uncontrolled cell growth and cancer.[42]

pathway cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT Akt mTOR mTOR Proliferation Cell Growth & Survival Inhibitor This compound (Test Compound) Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of inhibition.

By targeting PI3Kα, inhibitors like Pictilisib, Alpelisib, and potentially this compound, can block the downstream signaling cascade, thereby preventing the cellular processes that drive tumor growth.[5]

Conclusion and Future Directions

This comparative docking study has provided valuable insights into the potential of this compound as a novel PI3Kα inhibitor. While the predicted binding affinity is lower than that of the established drugs, the compound demonstrates a favorable interaction profile within the active site. This suggests that the quinoline scaffold is a viable starting point for further optimization.

Future work should focus on:

  • In Vitro Validation: Synthesize and test the compound in enzymatic and cell-based assays to determine its actual IC50 value against PI3Kα.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to improve binding affinity and selectivity.

  • Lead Optimization: Further refine the chemical structure to enhance its drug-like properties.

This guide has provided a robust framework for the initial computational evaluation of a novel compound. By combining rigorous in silico methods with a deep understanding of the underlying biology, we can accelerate the discovery of new and effective cancer therapies.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-aminoquinoline-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like Methyl 3-aminoquinoline-7-carboxylate demands the highest standards of scientific rigor, not only in synthesis and application but also in the final, critical step of disposal. This compound, a member of the quinoline class, is utilized in the synthesis of potential antimalarial and anticancer agents and in the design of fluorescent probes.[1][2] Its structural similarity to biologically active molecules necessitates a cautious and informed approach to its handling and disposal to ensure the safety of laboratory personnel and the protection of our environment.

The toxicological properties of many research chemicals, including this compound, have not been fully investigated.[3][4] Therefore, the foundational principle of its disposal is to treat it as a hazardous waste unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) or Office of Clinical and Research Safety (OCRS) department.[5] This guide provides a comprehensive, step-by-step framework grounded in established safety protocols and regulatory standards to manage its waste stream effectively.

Part 1: Hazard Characterization and Immediate Safety

Before handling any waste, understanding the potential hazards is paramount. Aminoquinolines as a class are known for their biological activity and can have significant physiological effects.[6][7]

1.1. Assume Hazardous Properties: Given the lack of complete toxicological data, we must operate under the precautionary principle. Assume the compound may be harmful if swallowed, cause skin and eye irritation, and pose a threat to the environment if released.[3]

1.2. Required Personal Protective Equipment (PPE): Proper PPE is non-negotiable. Before handling the solid compound or any solutions or contaminated materials, ensure you are wearing:

  • Safety Goggles: Conforming to EN166 (EU) or NIOSH (US) standards to protect against splashes or fine dust.[8]

  • Chemical-Resistant Gloves: Inspect gloves for integrity before use. Dispose of contaminated gloves in accordance with laboratory practices.

  • Laboratory Coat: To protect from skin contact.

Part 2: Waste Segregation and Containment

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions and ensuring the waste can be processed correctly by disposal facilities.[9][10]

2.1. Establish a Dedicated Waste Stream: Waste this compound should not be mixed with other chemical waste unless confirmed to be compatible by a safety professional.

2.2. Incompatible Materials: To prevent violent reactions or the release of toxic gases, keep this waste stream separate from the following general categories.[3][9]

Waste Class Examples Reason for Segregation
Strong Oxidizing Agents Nitric acid, Perchlorates, PermanganatesPotential for violent, exothermic reaction.
Strong Acids Hydrochloric acid, Sulfuric acidPotential for vigorous reaction.
Strong Bases Sodium hydroxide, Potassium hydroxidePotential for vigorous reaction.

2.3. Container Selection and Labeling:

  • Container Choice: Use only chemically compatible, high-density polyethylene (HDPE) or glass containers with a secure, leak-proof screw cap.[11][12] The container must be in good condition, free of cracks or deterioration.[9]

  • Headroom: Leave at least one inch of headroom in liquid waste containers to allow for vapor expansion.[9]

  • Labeling: The moment waste is first added, the container must be labeled. The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The approximate concentration and solvent (if in solution)

    • The date accumulation started

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

Part 3: Step-by-Step Disposal and Accumulation Protocol

All hazardous chemical waste must be disposed of through your institution's official hazardous waste collection program.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4][5]

Experimental Protocol: Waste Accumulation and Disposal

  • Designate a Satellite Accumulation Area (SAA): Identify a location at or near the point of waste generation.[9][11] This area must be under the control of laboratory personnel.

  • Transfer Waste: Carefully transfer the waste (solid, solution, or rinsate) into your pre-labeled, appropriate waste container located in the SAA.

  • Secure the Container: Keep the waste container securely capped at all times, except when adding waste.[5][9]

  • Monitor Accumulation Limits: Be aware of your SAA limits. A laboratory can accumulate a maximum of 55 gallons of hazardous waste, but for acutely toxic waste (P-listed), the limit is one quart of liquid or one kilogram of solid.[11]

  • Schedule a Pickup: Once the container is full or you no longer intend to add to it, contact your institution's EHS or Safety Office to schedule a waste pickup.[11] Do not allow waste to accumulate for more than 12 months from the start date.[11]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste generated from this compound.

G Disposal Workflow for this compound cluster_assessment Initial Assessment cluster_containment Containment & Labeling cluster_disposal Final Disposal start Waste Generated (Solid, Solution, Contaminated Material) is_solid Is the waste solid or liquid? start->is_solid solid_waste Pure solid or mixture is_solid->solid_waste Solid liquid_waste Solution or rinsate is_solid->liquid_waste Liquid container_solid Place in a labeled, compatible solid waste container. solid_waste->container_solid container_liquid Place in a labeled, compatible liquid waste container. liquid_waste->container_liquid saa Store container in designated Satellite Accumulation Area (SAA). container_solid->saa container_liquid->saa full Is container full or no longer in use? saa->full contact_ehs Contact EHS/OCRS for waste pickup. full->contact_ehs Yes continue_accum Continue to accumulate (max. 12 months). full->continue_accum No continue_accum->saa

Caption: Decision workflow for the safe disposal of this compound.

Part 4: Managing Contaminated Materials

Disposal procedures extend beyond the chemical itself to everything it has contacted.

  • Contaminated Labware (non-sharps): Items like pipette tips, gloves, and wipes used to clean up minor spills should be collected in a sealed, labeled bag or container and disposed of as solid hazardous waste.[5]

  • Empty Containers: An empty container that held this chemical must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[5] The rinsate from these washes is considered hazardous waste and must be collected in the appropriate liquid waste container.[5] After triple-rinsing, deface the original label and dispose of the container as regular non-hazardous trash.[5]

  • Sharps: Needles, syringes, or broken glass contaminated with the chemical must be placed in a designated sharps container and disposed of through the hazardous waste program.[10]

Part 5: Waste Minimization

As responsible scientists, we should actively seek to reduce the volume of chemical waste we generate.[11]

  • Source Reduction: Order only the quantity of chemical required for your experiments.

  • Scale Reduction: When possible, reduce the scale of your experiments to minimize the volume of waste produced.

  • Inventory Management: Maintain a clear and updated inventory of your chemicals to avoid ordering duplicates.

By adhering to these rigorous, safety-first procedures, we uphold our professional responsibility to protect ourselves, our colleagues, and the environment. Always prioritize your institution's specific guidelines and consult your EHS department with any questions.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.